1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
Description
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Properties
IUPAC Name |
1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXXUUNPFFILBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375475 | |
| Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-29-0 | |
| Record name | 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one, a molecule of interest in medicinal chemistry and drug discovery. The guide explores plausible synthetic routes, delving into the underlying chemical principles and providing detailed experimental protocols for the key transformations. The content is structured to offer both a conceptual understanding of the synthetic design and a practical framework for its implementation in a laboratory setting.
Introduction
The synthesis of heteroaromatic compounds is a cornerstone of modern medicinal chemistry. Among these, pyrimidine derivatives are of particular importance due to their prevalence in a wide array of biologically active molecules, including approved drugs. The target molecule, 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one, combines a substituted aromatic ketone with a pyrimidine moiety, representing a scaffold with potential for diverse biological activities. This guide will dissect the synthetic challenges and present scientifically sound approaches to its construction.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule reveals two primary disconnection points, suggesting several forward synthetic strategies. The key challenge lies in the formation of the carbon-carbon bond between the carbonyl group and the methylene bridge attached to the pyrimidine ring.
Two primary synthetic routes are proposed:
-
Route 1: Alkylation of an Enolate. This approach involves the generation of an enolate from 4-tert-butylacetophenone and its subsequent reaction with an electrophilic pyrimidine derivative, such as 4-(halomethyl)pyrimidine. The success of this route hinges on the efficient and regioselective formation of the enolate and the availability of a suitable pyrimidine electrophile.
-
Route 2: Condensation followed by Reduction. This strategy utilizes a Claisen-Schmidt or Knoevenagel condensation between 4-tert-butylacetophenone and pyrimidine-4-carbaldehyde to form a chalcone intermediate.[1] Subsequent reduction of the α,β-unsaturated double bond would yield the target ethanone. This route is advantageous if the starting aldehyde is readily accessible.
This guide will focus on providing a detailed protocol for a plausible and adaptable synthetic approach based on the principles of enolate chemistry, a fundamental and widely applied strategy in organic synthesis.
Synthesis of Key Starting Materials
4-tert-Butylacetophenone
The synthesis of 4-tert-butylacetophenone is a classic example of a Friedel-Crafts acylation reaction.[2] This electrophilic aromatic substitution involves the reaction of tert-butylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Scheme:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 4-Methylpyrimidine | 94.11 | 10.0 g | 1.0 eq |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.1 - 1.3 eq | - |
| Azobisisobutyronitrile (AIBN) | 164.21 | catalytic | - |
| Carbon Tetrachloride | 153.82 | - | - |
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-methylpyrimidine in a suitable solvent such as carbon tetrachloride.
-
Add N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford 4-(chloromethyl)pyrimidine.
Synthesis of 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one
The final step involves the coupling of the two key intermediates. This can be achieved through the alkylation of the enolate of 4-tert-butylacetophenone with 4-(chloromethyl)pyrimidine.
Reaction Scheme:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 4-tert-Butylacetophenone | 176.25 | 1.0 eq | - |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.1 eq | - |
| 4-(Chloromethyl)pyrimidine | 128.56 | 1.0 eq | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
Experimental Protocol:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-tert-butylacetophenone (1.0 eq) in anhydrous THF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-(chloromethyl)pyrimidine (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction mixture slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch.
Conclusion
This guide has outlined a robust and scientifically grounded synthetic pathway for the preparation of 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one. By providing a detailed, step-by-step protocol for the synthesis of the key starting materials and the final coupling reaction, this document serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The described methodologies are based on well-established chemical principles and can be adapted for the synthesis of related analogues for further investigation in drug discovery programs.
References
-
Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673–5676. [Link]
-
PrepChem. (n.d.). Synthesis of 4'-tert.butylacetophenone. Retrieved from [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Patel, N. B., et al. (2011). Synthesis and antimicrobial activity of new pyrimidine based derivatives. Der Pharma Chemica, 3(6), 443-453.
-
Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009). A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate. Organic Letters, 11(10), 2161–2164. [Link]
- Barros, M. T., & Tomé, A. C. (2012). Knoevenagel Condensation. In Name Reactions in Heterocyclic Chemistry II (pp. 231-260). John Wiley & Sons, Inc.
-
PubChem. (n.d.). p-tert-Butylacetophenone. Retrieved from [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]
Sources
An In-depth Technical Guide to the Chemical Properties of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone is a molecule of significant interest in medicinal chemistry, combining the structural features of a substituted aromatic ketone and a pyrimidine heterocycle. This guide provides a comprehensive overview of its chemical properties, including its structure, proposed synthesis, predicted physicochemical characteristics, and expected chemical reactivity. Furthermore, this document explores the potential biological significance of this compound by drawing parallels with structurally related molecules that have demonstrated notable pharmacological activities. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrimidine-based compounds for drug discovery and development.
Introduction
The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleobases in DNA and RNA.[1] The versatility of the pyrimidine ring system has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The conjugation of a pyrimidine moiety with other pharmacophores, such as substituted aryl ketones, presents a compelling strategy for the development of novel chemical entities with unique biological profiles.
This technical guide focuses on this compound, a molecule that marries the pyrimidine core with a 4-tert-butylphenyl ketone group. This combination of functional groups suggests a rich chemical landscape for exploration and potential for interaction with biological targets. This document will systematically detail the known and predicted chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications in drug discovery.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a central ethanone bridge linking a 4-tert-butylphenyl group at the carbonyl carbon and a pyrimidin-4-yl group at the α-carbon.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 849021-29-0 | [4] |
| Molecular Formula | C₁₆H₁₈N₂O | [4] |
| Molecular Weight | 254.33 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=CN=CN=C2 | [4] |
| Predicted LogP | 3.1 - 3.5 | Prediction based on structural analogs |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Prediction based on functional groups |
| Predicted Melting Point | Not available (expected to be a solid at room temperature) | - |
| Predicted Boiling Point | Not available | - |
Proposed Synthesis
Retrosynthetic Analysis
A retrosynthetic analysis suggests a disconnection at the C-C bond between the carbonyl group and the α-carbon, pointing towards a nucleophilic substitution reaction.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Pathway
A feasible synthetic route involves the α-halogenation of 4'-tert-butylacetophenone followed by nucleophilic substitution with a pyrimidine-derived nucleophile.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of 2-bromo-1-(4-tert-butylphenyl)ethanone
-
Dissolve 4'-tert-butylacetophenone in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise to the ketone solution with stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the α-bromo ketone.
Step 2: Synthesis of this compound
-
Prepare a solution of 4-lithiopyrimidine in situ by treating 4-iodopyrimidine or 4-bromopyrimidine with a strong organolithium base (e.g., n-butyllithium) in an anhydrous aprotic solvent like THF at low temperature (-78 °C).
-
To this solution, add a solution of 2-bromo-1-(4-tert-butylphenyl)ethanone in THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Chemical Reactivity
The reactivity of this compound is dictated by its key functional groups: the pyrimidine ring, the ketone carbonyl group, and the active methylene bridge.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.[5] Conversely, electrophilic substitution is generally difficult but can occur at the 5-position under forcing conditions.[5] The nitrogen atoms of the pyrimidine ring are weakly basic.
Reactivity of the Ketone and α-Methylene Group
The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or reductive amination. The adjacent methylene protons are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at the α-position.
Caption: Key reactivity sites of the target molecule.
Predicted Spectral Properties
While experimental spectra are not available, the expected spectral data can be predicted based on the molecular structure.
Table 2: Predicted Spectral Data
| Spectrum | Predicted Key Signals |
| ¹H NMR | - Aromatic protons of the 4-tert-butylphenyl group (two doublets).- Protons of the pyrimidine ring (distinct signals).- A singlet for the methylene protons adjacent to the carbonyl and pyrimidine ring.- A singlet for the tert-butyl protons. |
| ¹³C NMR | - A signal for the carbonyl carbon (~190-200 ppm).- Signals for the aromatic and pyrimidine carbons.- A signal for the methylene carbon.- Signals for the tert-butyl carbons (quaternary and methyl). |
| IR | - A strong C=O stretching vibration (~1680-1700 cm⁻¹).- C-H stretching vibrations for aromatic and aliphatic protons.- C=N and C=C stretching vibrations from the pyrimidine and phenyl rings. |
| Mass Spec | - A molecular ion peak corresponding to the molecular weight (254.33 g/mol ).- Fragmentation patterns corresponding to the loss of the tert-butyl group, the pyrimidine ring, and other fragments. |
Potential Biological Activity and Applications
The biological activity of this compound has not been explicitly reported. However, the presence of the pyrimidine moiety suggests a high potential for pharmacological activity. Pyrimidine derivatives are known to exhibit a wide range of biological effects, including:
-
Anticancer Activity: Many pyrimidine-based compounds have shown potent anticancer activity by inhibiting various protein kinases and other enzymes involved in cell proliferation and survival.[2][6][7][8] The title compound could be investigated for its cytotoxic effects on various cancer cell lines.
-
Enzyme Inhibition: Pyrimidine derivatives have been identified as inhibitors of various enzymes, such as dihydroorotate dehydrogenase, glutathione reductase, and cyclooxygenases (COX).[3][5][9][10] The structural features of this compound make it a candidate for screening against a panel of therapeutically relevant enzymes.
-
Antimicrobial Activity: The pyrimidine nucleus is present in several antimicrobial agents. This compound could be evaluated for its efficacy against a range of bacterial and fungal strains.[3]
The 4-tert-butylphenyl group can enhance lipophilicity, which may improve cell membrane permeability and interaction with hydrophobic binding pockets in biological targets.
Workflow for Biological Evaluation
Caption: A proposed workflow for the biological evaluation of the title compound.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and predicted reactivity and spectral characteristics. Based on the well-established biological importance of the pyrimidine scaffold, this compound represents a promising starting point for the development of novel therapeutic agents. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in drug discovery.
References
-
Chen, H. P., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(5), 845-851. [Link]
-
Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]
-
Klimczak, A., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 28(15), 5894. [Link]
-
Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]
-
Talib, S. M., et al. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate. [Link]
- Sephton, M. A., et al. (2010).
-
Papanastasiou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
-
Abdelgawad, M. A., et al. (2020). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 25(21), 5036. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones and Their N-Alkylated Isomers: Synthesis and In Silico Studies. Molecules, 22(12), 2058. [Link]
-
Rashad, A. E., et al. (2008). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(12), 3624-3630. [Link]
-
Al-Ghorbani, M., et al. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 33(5), 101463. [Link]
-
Papanastasiou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Bakunov, S. A., et al. (2019). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][2][3][9]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules, 24(18), 3290. [Link]
-
Varela-Ramírez, A., et al. (2019). Synthesis and Evaluation of Pyrimidine Steroids as Antiproliferative Agents. Molecules, 24(20), 3698. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]
-
PubChem. (n.d.). 4-(4-Tert-butylphenyl)-1,4-oxathian-4-ium. [Link]
-
YouTube. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. [Link]
- Gelman, D., et al. (n.d.).
-
Canto, R. F. S., et al. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 23(11), 2919. [Link]
-
ResearchGate. (n.d.). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with different oxidizing agents 54-60, and inverse Diels-Alder reaction of pyrimidine 61-63. [Link]
-
SpectraBase. (n.d.). Ethanone, 1-(4-tert-butylphenyl)-2-[(3-nitrophenyl)amino]- - Optional[13C NMR]. [Link]
-
PubChem. (n.d.). 1-(2-Amino-4-tert-butylphenyl)ethanone. [Link]
-
PubChem. (n.d.). N-(4-tert-butylphenyl)-N-[(1R)-2-(oxan-4-ylamino)-2-oxo-1-pyridin-3-ylethyl]propanamide. [Link]
-
O'Donovan, D. H., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 10479-10486. [Link]
-
National Center for Biotechnology Information. (n.d.). (4-tert-Butylphenyl)acetic acid. PubChem. [Link]
-
Sytnik, K. M., et al. (2020). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules, 25(17), 3824. [Link]
- Google Patents. (n.d.). CN102786479A - Preparation method of 4-hydroxy-substituted pyrimidine compound.
-
El-Kattan, Y., et al. (1995). Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. Journal of Medicinal Chemistry, 38(21), 4292-4298. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
-
NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook. [Link]
-
The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
-
Corum, M. A., et al. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 2020-2023. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). [Link]
-
Lopes, M. C., et al. (2007). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 834-836, 337-347. [Link]
-
ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone CAS number 849021-29-0
An In-Depth Technical Guide to the Synthesis, Characterization, and Evaluation of Novel Pyrimidine-Based Compounds: A Case Study of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. It outlines a systematic workflow for the synthesis, structural elucidation, and biological evaluation of new chemical entities, using This compound (CAS Number: 849021-29-0) as a representative model compound. While specific experimental data for this molecule is not extensively published, this guide provides a robust, scientifically grounded framework for its investigation, leveraging established methodologies in medicinal chemistry.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is inherently recognized by biological systems. This biocompatibility, combined with its versatile chemical reactivity, has made the pyrimidine nucleus a cornerstone for the development of a multitude of therapeutic agents.[1] Synthetic modifications to the pyrimidine core have yielded drugs with a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
This guide uses this compound as a case study to illustrate a complete research workflow, from initial synthesis to preliminary biological assessment.
Proposed Synthesis and Structural Characterization
A logical and efficient synthesis of this compound can be envisioned through a Claisen condensation reaction, a classic and reliable method for forming carbon-carbon bonds to create β-keto esters or related structures.[4][5] This approach involves the reaction of an ester with another carbonyl compound in the presence of a strong base.[6]
For our target molecule, a plausible route involves the condensation of a 4-tert-butylphenyl ester with an activated methylpyrimidine species.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a hypothetical, yet chemically sound, procedure for the synthesis of this compound.
Materials:
-
Methyl 4-tert-butylbenzoate
-
4-Methylpyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.
-
Reaction Setup: Suspend the washed NaH in 50 mL of anhydrous THF. To this suspension, add 4-methylpyrimidine (1.2 equivalents) dropwise at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature.
-
Condensation: Add a solution of methyl 4-tert-butylbenzoate (1.0 equivalent) in 20 mL of anhydrous THF to the reaction mixture dropwise over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water. Acidify the mixture to a pH of ~5-6 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Structural Characterization
Confirmation of the synthesized compound's identity and purity is critical. A combination of spectroscopic and chromatographic methods would be employed.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural confirmation and proton environment analysis. | Signals corresponding to the tert-butyl group (~1.3 ppm, singlet, 9H), methylene protons (~4.3 ppm, singlet, 2H), aromatic protons on the phenyl ring (~7.5 and 8.0 ppm, doublets, 4H), and pyrimidine protons (~7.4, 8.8, and 9.2 ppm).[7] |
| ¹³C NMR | Carbon skeleton confirmation. | Resonances for the tert-butyl carbons, the methylene carbon, aromatic and pyrimidine carbons, and the ketone carbonyl carbon (~195 ppm).[7] |
| Mass Spec (ESI-MS) | Molecular weight determination. | A peak corresponding to the molecular ion [M+H]⁺ at m/z 267.15.[8] |
| HPLC | Purity assessment. | A single major peak, indicating >95% purity.[9] |
Biological Evaluation: A Kinase Inhibitor Hypothesis
The pyrimidine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors, where it mimics the purine ring of ATP to competitively inhibit enzyme activity.[10] Given this precedent, a primary hypothesis is that this compound may function as a kinase inhibitor. A key pathway often dysregulated in cancer is the PI3K/AKT/mTOR signaling cascade, which controls cell growth, proliferation, and survival.[1] Therefore, a logical first step is to screen the compound against kinases in this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway, a potential target.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general method to determine if the compound directly inhibits a target kinase (e.g., PI3K or AKT).[11][12]
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., a peptide)
-
Test Compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO, typically starting from 10 mM. Then, make intermediate dilutions in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme to each well.
-
Compound Addition: Add the diluted test compound to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control (background).
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product (or remaining ATP) using a suitable detection reagent, following the manufacturer's protocol.
-
Data Analysis: Measure luminescence or fluorescence using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability (MTT) Assay Protocol
To determine the effect of the compound on cancer cell proliferation and viability, a colorimetric assay such as the MTT assay is standard.[13] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the cells with the compound for a set period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (blank wells). Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.
| Cell Line | Hypothetical IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 8.9 |
| HCT116 (Colon Cancer) | 6.5 |
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for the systematic investigation of a novel pyrimidine derivative, this compound. The outlined workflow, from a plausible chemical synthesis and rigorous characterization to targeted biological evaluation, represents a standard and logical progression in the early stages of drug discovery.
Should the hypothetical data prove promising (e.g., potent and selective kinase inhibition coupled with significant cancer cell cytotoxicity), subsequent steps would involve lead optimization through structure-activity relationship (SAR) studies, further elucidation of the mechanism of action, and eventual progression to in vivo animal models to assess efficacy and safety. This structured approach, grounded in established scientific principles, is essential for the successful development of new and effective therapeutic agents.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro kinase assay [protocols.io]
- 13. atcc.org [atcc.org]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Spectroscopic Characterization of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone . Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for obtaining and interpreting key spectroscopic data. While experimental spectra for this specific molecule are not publicly available, this guide presents a robust, predicted spectroscopic profile based on established principles and data from analogous structures. This predictive analysis serves as a valuable reference for compound verification, quality control, and further research endeavors.
Molecular Structure and Spectroscopic Overview
This compound (Molecular Formula: C₁₆H₁₈N₂O, Molecular Weight: 254.33 g/mol ) is a ketone derivative featuring a para-substituted tert-butylphenyl group and a pyrimidine ring.[1][2] The structural features of this molecule, including aromatic rings, a carbonyl group, and heteroatoms, give rise to a distinct spectroscopic fingerprint. A thorough analysis using a suite of spectroscopic techniques is essential for unambiguous identification and characterization.
This guide will systematically detail the predicted data and experimental protocols for the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar structural motifs, such as 4-tert-butylphenol and pyrimidine derivatives.[3][4]
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| tert-butyl protons | ~1.35 | Singlet (s) | 9H | -(CH₃)₃ |
| Methylene protons | ~4.50 | Singlet (s) | 2H | -CO-CH₂- |
| Pyrimidine C5-H | ~7.50 | Doublet of doublets (dd) | 1H | Pyrimidine ring proton |
| Aromatic protons | ~7.60 | Doublet (d) | 2H | Protons ortho to tert-butyl group |
| Aromatic protons | ~8.00 | Doublet (d) | 2H | Protons ortho to carbonyl group |
| Pyrimidine C6-H | ~8.80 | Doublet (d) | 1H | Pyrimidine ring proton |
| Pyrimidine C2-H | ~9.20 | Singlet (s) | 1H | Pyrimidine ring proton |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the rings.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| tert-butyl methyl carbons | ~31.0 | -C(CH₃)₃ |
| tert-butyl quaternary carbon | ~35.0 | -C(CH₃)₃ |
| Methylene carbon | ~48.0 | -CO-CH₂- |
| Aromatic C-H (ortho to t-Bu) | ~126.0 | Aromatic CH |
| Aromatic C-H (ortho to CO) | ~129.0 | Aromatic CH |
| Aromatic C-ipso (t-Bu) | ~132.0 | Aromatic C |
| Pyrimidine C5 | ~122.0 | Pyrimidine CH |
| Pyrimidine C2 | ~158.0 | Pyrimidine CH |
| Pyrimidine C6 | ~159.0 | Pyrimidine CH |
| Pyrimidine C4 | ~165.0 | Pyrimidine C |
| Aromatic C-ipso (CO) | ~155.0 | Aromatic C |
| Carbonyl carbon | ~195.0 | C=O |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum and Fragmentation
For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The protonated molecule [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of 255.15. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.
The fragmentation of the molecule under collision-induced dissociation (CID) is predicted to occur at the weakest bonds, primarily the C-C bond between the carbonyl group and the methylene bridge. The major predicted fragments are:
| Predicted m/z | Fragment Ion | Neutral Loss |
| 255.15 | [C₁₆H₁₉N₂O]⁺ | - |
| 147.12 | [C₁₁H₁₅O]⁺ | C₅H₄N₂ |
| 105.07 | [C₇H₅O]⁺ | C₄H₁₀, C₅H₄N₂ |
| 93.07 | [C₅H₅N₂]⁺ | C₁₁H₁₄O |
The fragmentation is expected to be initiated by the cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of the stable 4-tert-butylbenzoyl cation (m/z 147) or the pyrimidin-4-ylmethyl radical.
Caption: Predicted major fragmentation pathway for this compound in positive ion MS/MS.
Experimental Protocol for Mass Spectrometry
The following protocol outlines a general procedure for LC-MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a compound.
Predicted Infrared Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic and Pyrimidine C-H |
| 2960-2870 | C-H stretch | Aliphatic (tert-butyl and methylene) |
| ~1685 | C=O stretch | Aryl ketone |
| 1600-1450 | C=C and C=N stretch | Aromatic and Pyrimidine rings |
| ~1270 | C-C stretch | tert-butyl group |
The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing around 1685 cm⁻¹. The presence of both aromatic and aliphatic C-H stretching vibrations will also be a key feature. The complex fingerprint region (below 1500 cm⁻¹) will contain numerous bands related to the vibrations of the entire molecular skeleton.[5][6][7]
Experimental Protocol for IR Spectroscopy
A common and straightforward method for analyzing solid samples is using an ATR-FTIR spectrometer.
Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.
Predicted UV-Vis Spectrum
This compound contains several chromophores: the substituted benzene ring, the pyrimidine ring, and the carbonyl group. These are expected to give rise to two main absorption bands.
-
π → π* transitions: These are typically strong absorptions and are expected to occur at shorter wavelengths (around 250-280 nm) due to the electronic excitations within the aromatic and pyrimidine rings.
-
n → π* transitions: This is a weaker absorption band resulting from the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is expected at a longer wavelength, likely in the range of 300-330 nm.[8][9][10]
The exact position and intensity of these bands can be influenced by the solvent used for the analysis.
Experimental Protocol for UV-Vis Spectroscopy
The following protocol describes the standard procedure for obtaining a UV-Vis spectrum of a compound in solution.
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Conclusion
This technical guide has provided a detailed, predictive spectroscopic profile for this compound, covering ¹H and ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy. The presented data, derived from the analysis of analogous structures and fundamental spectroscopic principles, offers a solid foundation for the identification and characterization of this compound. The included experimental protocols are designed to ensure the acquisition of high-quality, reproducible data. It is the author's hope that this guide will serve as a valuable resource for researchers in their efforts to synthesize, purify, and characterize this and related molecules.
References
-
Fluorochem. 1-(4-tert-Butylphenyl)-2-pyrimidin-4-yl ethanone.
-
Ibrahim, M.N. Synthesis and Characterization of Some Pyrimidinone Derivatives. Oriental Journal of Chemistry.
-
Sinfoo Biotech. This compound.
-
SpectraBase. (1R)-1-(4-Tert-butylphenyl)ethan-1-amine, N-acetyl- - Optional[13C NMR].
-
PubChem. 4-(4-Tert-butylphenyl)-1,4-oxathian-4-ium. National Center for Biotechnology Information.
-
ChemicalBook. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum.
-
NIST. Aniline, n-tert-butyl-4-tert-butyl-. NIST Chemistry WebBook.
-
Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
-
Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives.
-
PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. National Center for Biotechnology Information.
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls.
-
ResearchGate. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
-
ResearchGate. UV‐vis absorption (a) and fluorescence (b) spectrum of....
-
ResearchGate. UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)....
-
ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
-
PubChem. 1-(3,4-Dihydroxyphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone. National Center for Biotechnology Information.
-
National Institutes of Health. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure.
-
ResearchGate. (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones....
-
NIST. 4-tert-Butylphenol, TMS derivative. NIST Chemistry WebBook.
-
ResearchGate. UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one.
-
ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b)..
-
ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
-
NIST. Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook.
-
ChemicalBook. 4-tert-Butylphenol(98-54-4) 1H NMR spectrum.
-
ChemicalBook. 4-tert-Butylphenyl Salicylate(87-18-3) 1H NMR spectrum.
-
GovInfo. EPA/NIH Mass Spectral Data Base.
-
ResearchGate. (PDF) tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate.
-
BenchChem. Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.
-
PubChem. 4-tert-Butylpyridine. National Center for Biotechnology Information.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 4-tert-Butylphenol(98-54-4) 1H NMR spectrum [chemicalbook.com]
- 4. 4-tert-Butylphenyl Salicylate(87-18-3) 1H NMR spectrum [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific mechanistic studies on 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone are not publicly available. This guide, therefore, presents a series of well-reasoned, putative mechanisms of action based on the extensive research conducted on structurally related pyrimidine derivatives. The experimental protocols detailed herein are proposed as a robust framework for the systematic investigation of this compound.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its prevalence in natural nucleic acids (cytosine, thymine, and uracil) has made it a privileged structure in the design of molecules that interact with fundamental biological processes.[2] Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This guide focuses on the compound this compound, a molecule of interest due to its structural features that suggest potential bioactivity. Lacking direct experimental evidence, this document will construct a theoretical framework for its mechanism of action, drawing parallels from established findings on analogous compounds and proposing a comprehensive strategy for its empirical validation.
Molecular Profile of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 849021-29-0[5] |
| Molecular Formula | C16H18N2O[5] |
| Molecular Weight | 254.33 g/mol |
| Structure |
The structure features a pyrimidine ring, a known pharmacophore, linked to a substituted phenyl ring via an ethanone bridge. The tert-butyl group on the phenyl ring is a bulky, lipophilic moiety that can influence binding affinity and selectivity for a biological target.
Part 1: Postulated Mechanisms of Action
Based on the extensive literature on pyrimidine derivatives, we propose three primary putative mechanisms of action for this compound:
-
Inhibition of Protein Kinases: The pyrimidine core is a common feature in many kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7]
-
Induction of Apoptosis: Many cytotoxic pyrimidine analogs exert their anticancer effects by triggering programmed cell death.[2]
-
Modulation of Inflammatory Pathways: Certain pyrimidine derivatives have demonstrated anti-inflammatory and antioxidant properties, often through the inhibition of enzymes like cyclooxygenase (COX).[4][8]
Putative Kinase Inhibition
The structural similarity of the pyrimidine core to the adenine base of ATP makes it an ideal scaffold for designing competitive kinase inhibitors that bind to the ATP-binding pocket of these enzymes.[9] Several pyrimidine-based drugs, such as Imatinib and Gefitinib, function through this mechanism.[10] We hypothesize that this compound could act as an inhibitor of one or more protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or other tyrosine kinases frequently implicated in cancer.[11]
Caption: Putative inhibition of an RTK signaling pathway.
Postulated Induction of Apoptosis
Apoptosis is a critical process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Pyrimidine derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[12]
Caption: Hypothetical intrinsic apoptosis pathway activation.
Part 2: A Framework for Experimental Validation
To elucidate the true mechanism of action of this compound, a systematic, multi-tiered experimental approach is necessary.
In Vitro Assays
The initial step is to determine the compound's effect on cell viability across a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, PC3 prostate cancer) and a non-cancerous control cell line (e.g., MRC-5 normal lung fibroblasts).[13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
If the compound shows significant cytotoxicity, the next step is to screen it against a panel of protein kinases.[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide substrate, and the test compound at various concentrations.[9]
-
Reaction Initiation: Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 30 minutes).[14]
-
Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence, or luminescence-based assays).[14]
-
Data Analysis: Determine the IC50 value for kinase inhibition.
To determine if the compound's cytotoxic effects are due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining can be employed.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[15]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
To confirm if the compound induces apoptosis, an Annexin V/PI dual staining assay can be performed.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
In Vivo Models
Should the in vitro data be promising, in vivo studies using animal models are the next logical step to assess efficacy and safety.[20]
Experimental Workflow: Xenograft Mouse Model
Caption: Workflow for an in vivo xenograft model.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, its chemical structure strongly suggests potential as a modulator of key cellular pathways, particularly those involved in cancer progression. The proposed mechanisms of kinase inhibition and apoptosis induction, based on the well-documented activities of pyrimidine derivatives, provide a solid foundation for future research. The experimental framework outlined in this guide offers a comprehensive and systematic approach to rigorously test these hypotheses and uncover the therapeutic potential of this compound.
References
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Flow Cytometry Core Facility. Cell Cycle Tutorial Contents. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
Sławiński, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
Li, Y., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Expert Opinion on Therapeutic Patents, 35(6), 521-542. [Link]
-
Abdelgawad, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4938. [Link]
-
Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 10(11), 1693. [Link]
-
Al-Ostoot, F. H., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Scientific Reports, 12(1), 1-17. [Link]
-
Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science Publishers. [Link]
-
Li, Y., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Taylor & Francis Online. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11957. [Link]
-
ResearchGate. (a) Pyrimidine containing compounds as anticancer agents; (b) indole.... [Link]
-
Karpińska, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2091. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
DeNovix. Apoptosis Assay Protocol | Technical Note 244. [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
ResearchGate. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. [Link]
-
Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. [Link]
-
MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]
-
PubMed. Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations. [Link]
-
ResearchGate. Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. [Link]
-
PubMed. Synthesis and Biological Characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and Analogues as Potential Atypical Antipsychotic Agents. [Link]
-
PubMed. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]
-
PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
-
PubMed. Discovery of 3H-benzo[16][21]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. [Link]
-
MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Pyrimidin-4-ylethanone Derivatives
Executive Summary: The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2][3] The derivatization of this core, particularly into pyrimidin-4-ylethanone structures, has unlocked a significant portfolio of biological activities. These derivatives have emerged as potent agents in oncology, infectious disease, and inflammatory conditions.[4] This guide provides a comprehensive technical overview of the primary biological activities of pyrimidin-4-ylethanone derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.
The Pyrimidin-4-ylethanone Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[2][3] Its derivatives are of immense interest due to their diverse pharmacological potential.[1][5] The addition of an ethanone group at the 4-position creates a versatile chemical entity, the pyrimidin-4-ylethanone core, which serves as a key building block for a wide array of biologically active molecules. This scaffold's value lies in its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking, making it an excellent starting point for the design of targeted therapies.
Key Biological Activities and Therapeutic Applications
Research has demonstrated that pyrimidin-4-ylethanone derivatives exhibit a broad spectrum of biological activities, most notably in the areas of cancer, microbial infections, and inflammation.[2][4]
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and pyrimidine derivatives have shown considerable promise.[4]
2.1.1 Mechanism of Action: Kinase Inhibition
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain 4,6-diaryl-2-pyrimidinamine derivatives have been synthesized to concurrently antagonize the estrogen receptor (ER) and inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[6] Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogs have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme in cell cycle progression.[7] The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[7]
Furthermore, some derivatives have shown potent activity against mutated forms of kinases, such as in non-small cell lung cancer (NSCLC), where 2-arylamino-4-(piperidin-4-yloxy)pyrimidines were designed as covalent inhibitors of EGFRT790M/L858R.[8] The pyrido[2,3-d]pyrimidin-4(3H)-one series of compounds has also been designed with the pharmacophoric features of EGFR inhibitors.[9]
Below is a conceptual diagram illustrating a simplified kinase inhibition pathway.
Caption: Simplified pathway of kinase inhibition by pyrimidin-4-ylethanone derivatives.
2.1.2 Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives is highly dependent on their substitution patterns. For example, in a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the presence of an electron-donating methoxy (OCH3) group at the 4-position was found to be beneficial for activity against the PC-3 prostate cancer cell line.[9] Expansion of the core scaffold into tetracyclic derivatives also showed a positive impact on anticancer activity.[9] Conversely, the introduction of a triazolyl group led to a significant decrease in activity.[9]
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic) | 1.95 | [10] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8d) | A-549 (Lung) | 7.23 | [9] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8d) | PC-3 (Prostate) | 7.12 | [9] |
| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | MV4-11 (Leukemia) | 0.83 | [7] |
| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | HT-29 (Colon) | 2.12 | [7] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents.[4] Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[4][11]
2.2.1 Spectrum of Activity
Various synthesized pyrimidinone derivatives have been screened against a panel of microbes. For example, arylidene hydrazinyl derivatives of pyrido[2,3-d]pyrimidin-4-one were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Escherichia coli, Salmonella typhi), and the fungus Candida albicans.[12] Other studies have shown that certain pyrimidinone and oxazinone derivatives possess potent antibacterial and antifungal bioactivity, in some cases comparable to reference drugs like streptomycin.[13][14]
2.2.2 Proposed Mechanisms
While the exact mechanisms are diverse and compound-specific, they often involve the inhibition of essential microbial enzymes or disruption of cellular processes. The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA suggests that these compounds could interfere with nucleic acid synthesis.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, with some showing superior activity to conventional drugs like ibuprofen.[4]
2.3.1 Mechanism of Action: COX Inhibition
A key target in inflammation is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2.[15] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 has homeostatic functions. Certain pyrimidine derivatives have been identified as highly selective COX-2 inhibitors, with potency comparable to the established drug meloxicam.[15][16] These compounds also demonstrated an ability to reduce levels of reactive oxygen species (ROS), indicating antioxidant properties that can contribute to their anti-inflammatory effects.[16]
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of newly synthesized compounds requires robust and validated experimental protocols.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic potential of anticancer compounds.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial twofold dilutions of the pyrimidine derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Future Directions and Conclusion
The pyrimidin-4-ylethanone scaffold remains a highly valuable and versatile platform in medicinal chemistry. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore its therapeutic potential.[2][4] Future research will likely focus on several key areas:
-
Target Selectivity: Designing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines and microbial strains.[17]
-
Hybrid Molecules: Combining the pyrimidine scaffold with other pharmacophores to create hybrid molecules with synergistic or multi-target activities.[18]
-
Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
References
- Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. (Source: PubMed Central)
- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (Source: PubMed)
- Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (Source: NIH)
- Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. (Source: NIH)
- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting M
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (Source: PubMed)
- Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (Source: PubMed)
- Biological activities of synthetic pyrimidine deriv
- Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evalu
- Preparation of 4-pyrimidone derivatives for treating inflammatory diseases.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (Source: PubMed)
- Biological Activity of Pyrimidine Derivativies: A Review. (Source: Juniper Publishers)
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (Source: NIH)
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (Source: PMC - NIH)
- An overview on synthesis and biological activity of pyrimidines. (Source: World Journal of Advanced Research and Reviews)
- PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (Source: PubMed Central)
- Diverse Biological Activity of Pyrimidine Derivatives: A Review.
- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting M
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. (Source: Unknown)
- Recent Advances in Pyrimidine-Based Drugs. (Source: PMC - PubMed Central)
- Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (Source: PubMed)
- Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (Source: PubMed)
- Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (Source: PubMed)
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material [mdpi.com]
- 14. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Evaluation of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone as a Potential Kinase Inhibitor: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of novel small molecules in drug discovery, using 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone as a case study. Lacking pre-existing biological data for this compound, we hypothesize its potential as a kinase inhibitor, a common therapeutic target for pyrimidine-containing molecules.[1][2] This document outlines a systematic, multi-faceted computational workflow designed to predict its binding affinity, assess its dynamic stability in complex with a target protein, develop a predictive structure-activity relationship model, and evaluate its drug-likeness. We have selected the Epidermal Growth Factor Receptor (EGFR) kinase domain as a putative target due to its high relevance in oncology and the availability of high-quality structural data.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to drive informed decisions in early-stage drug discovery projects.
Introduction: The Rationale for In Silico Modeling
The journey of a drug from concept to clinic is long, arduous, and fraught with high attrition rates. Early and robust preclinical assessment is paramount to de-risk projects and focus resources on the most promising candidates. In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective means to evaluate and prioritize small molecules before committing to expensive and time-consuming wet-lab synthesis and testing.[6][7]
This guide focuses on the hypothetical in silico evaluation of This compound , a molecule with the chemical formula C₁₆H₁₈N₂O.[8] The presence of the pyrimidine scaffold suggests a potential interaction with protein kinases, a family of enzymes frequently implicated in proliferative diseases such as cancer.[1][2] Pyrimidine derivatives can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking the downstream signaling cascades that drive cell growth and survival.[2]
Given this structural alert, we propose a hypothetical investigation into the potential of this compound as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Dysregulation of EGFR signaling is a well-established driver of tumorigenesis, making it a clinically validated target for cancer therapy.[3][9]
This guide will detail a four-pronged in silico strategy:
-
Molecular Docking: To predict the binding mode and affinity of the compound within the EGFR kinase domain.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: To build a predictive model for the biological activity of similar compounds.
-
ADMET Prediction: To evaluate the absorption, distribution, metabolism, excretion, and toxicity profile of the molecule.
Through this structured approach, we will illustrate how computational methods can provide a holistic and data-driven assessment of a novel compound's therapeutic potential.
Part I: Structure-Based Drug Design (SBDD) - Interrogating the Target Interaction
Structure-Based Drug Design (SBDD) leverages the three-dimensional structure of the biological target to guide the design of potent and selective inhibitors.[6][7] In this section, we will focus on predicting and analyzing the interaction of this compound with the EGFR kinase domain.
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][10] The primary goal is to identify the most likely binding mode and to estimate the binding affinity, often expressed as a docking score.
-
Protein Preparation:
-
Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 2GS6).[3]
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add hydrogen atoms and assign correct protonation states to the amino acid residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Assign appropriate atom types and partial charges.
-
Perform energy minimization of the ligand to obtain a low-energy conformation.
-
-
Docking Simulation:
-
Define the binding site (the "grid box") within the EGFR kinase domain, typically centered on the ATP-binding pocket.
-
Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to perform the docking calculations.
-
The program will generate a series of possible binding poses of the ligand within the defined active site.
-
-
Scoring and Analysis:
-
Each generated pose is assigned a docking score, which is an estimation of the binding free energy.
-
The poses are ranked based on their scores, with lower scores generally indicating a more favorable interaction.
-
Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the EGFR active site.
-
| Compound Name | Docking Score (kcal/mol) | Predicted Interacting Residues (EGFR) |
| This compound | -8.5 | Met793, Leu718, Val726, Ala743, Lys745 |
| Reference Inhibitor (e.g., Erlotinib) | -9.2 | Met793, Leu718, Cys797, Thr790, Gln791 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.[11][12] This allows us to assess the stability of the predicted binding pose and to gain deeper insights into the nature of the interaction.
-
System Preparation:
-
Use the top-scoring docked complex of this compound and EGFR as the starting structure.
-
Solvate the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.
-
Define the simulation parameters, including temperature, pressure, and simulation time (e.g., 100 nanoseconds).
-
-
Simulation Execution:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K).
-
Run the production MD simulation for the specified duration.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to evaluate the stability of the protein-ligand complex.
-
Calculate metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds over time.
-
Caption: A flowchart illustrating the key steps in the Structure-Based Drug Design (SBDD) workflow.
Part II: Ligand-Based Drug Design (LBDD) - Building Predictive Models
Ligand-Based Drug Design (LBDD) methods are employed when the 3D structure of the target is unknown or when a sufficient number of active and inactive compounds are available.[6] These methods aim to identify the common structural features responsible for the biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13][14] A robust QSAR model can be used to predict the activity of novel, untested compounds.
-
Dataset Preparation:
-
Compile a dataset of pyrimidine derivatives with known inhibitory activity against EGFR.
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Molecular Alignment:
-
Align the molecules in the dataset based on a common structural scaffold.
-
-
Descriptor Calculation:
-
Calculate molecular descriptors that quantify the steric and electrostatic properties of the molecules.
-
-
Model Generation and Validation:
-
Use a statistical method, such as Partial Least Squares (PLS), to generate the QSAR model.
-
Validate the model's predictive power using the test set and various statistical metrics (e.g., q², r²).
-
Caption: A diagram outlining the logical flow of developing a predictive QSAR model.
Part III: ADMET Prediction - Assessing Drug-Likeness
A potent compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15][16][17] In silico ADMET prediction provides an early assessment of a compound's drug-likeness.
In Silico ADMET Profiling
Various computational models are available to predict a wide range of ADMET properties. These models are typically built using large datasets of experimentally determined ADMET data.[18][19]
-
Input:
-
Provide the 2D structure of this compound in a suitable format (e.g., SMILES).
-
-
Prediction:
| Property | Predicted Value | Favorable Range |
| Molecular Weight ( g/mol ) | 266.34 | < 500 |
| LogP | 3.2 | < 5 |
| Hydrogen Bond Donors | 0 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Aqueous Solubility (logS) | -3.5 | > -4 |
| Blood-Brain Barrier Permeant | No | - |
| CYP2D6 Inhibitor | Yes | No |
| hERG Inhibitor | Low risk | Low risk |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Synthesis and Conclusion
This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential kinase inhibitor, with a specific focus on EGFR. By integrating molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, we can construct a detailed and multi-faceted profile of a novel compound before its synthesis.
The hypothetical results suggest that this compound exhibits promising characteristics as a potential EGFR inhibitor. The predicted binding affinity is within a reasonable range, and the ADMET profile is largely favorable. However, the potential for CYP2D6 inhibition warrants further investigation.
It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. The insights gained from these computational studies should be used to guide and prioritize experimental efforts. The next logical steps would be the chemical synthesis of this compound, followed by in vitro biochemical assays to determine its actual inhibitory activity against EGFR and other kinases.
By adopting a synergistic approach that combines computational modeling with experimental validation, we can significantly enhance the efficiency and success rate of modern drug discovery endeavors.
References
-
Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. (2006). RCSB PDB. [Link]
-
Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. (n.d.). PubMed Central. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed. [Link]
-
Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} - RCSB PDB. (2017). RCSB PDB. [Link]
-
Structure of tyrosine kinase domain of VEGFR-1 depicting important... (2018). ResearchGate. [Link]
-
Crystal structure of apo EGFR kinase domain. (2022). RCSB PDB. [Link]
-
In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (n.d.). ChemRxiv. [Link]
-
Crystal structure of EGFR kinase domain in complex with compound 4c. (2013). Kinase Atlas. [Link]
-
Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications. [Link]
-
Crystal Structure of the Kinase domain of Human HER2 (erbB2). (2011). RCSB PDB. [Link]
-
Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. (2012). RCSB PDB. [Link]
-
ADMET Predictions. (n.d.). Deep Origin. [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). NIH. [Link]
-
Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). Read the Docs. [Link]
-
PDB: 3pp0 | Protein Data Bank in Europe. (n.d.). EMBL-EBI. [Link]
-
Structure of VEGFR2 kinase domain in complex with BIBF1120. (2008). RCSB PDB. [Link]
-
(A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... (n.d.). ResearchGate. [Link]
-
Crystal Structure of the Kinase domain of Human HER2 (erbB2) (PDB:3PP0) with active compound 5a and 5c. (n.d.). ResearchGate. [Link]
-
Crystal structure of kinase domain of HER2 Exon 20 insertion mutant in complex with tucatinib. (2024). RCSB PDB. [Link]
-
Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. (n.d.). Taylor & Francis Online. [Link]
-
Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide. (2020). RCSB PDB. [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link]
-
Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. (2013). RCSB PDB. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). ACS Publications. [Link]
-
3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. (n.d.). Frontiers. [Link]
-
ADMET Predictor®. (n.d.). Simulations Plus. [Link]
-
ADMET-AI. (n.d.). ADMET-AI. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Publishing. [Link]
-
How do you predict ADMET properties of drug candidates? (2025). Aurlide. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. [Link]
-
3PP0: Crystal Structure of the Kinase domain of Human HER2 (erbB2). (2010). NCBI. [Link]
-
Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). IntechOpen. [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (n.d.). ACS Publications. [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]
-
Protein-Ligand Complex. (n.d.). MD Tutorials. [Link]
-
Protocol for Molecular Dynamics Simulations of Proteins. (2016). Bio-protocol. [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]
-
In Silico Design of Protein Kinase 2 Inhibitors Using Molecular Docking and Pharmacophore Modelling. (n.d.). IT Medical Team. [Link]
-
1-(4-tert-Butylphenyl)propan-2-one | C13H18O | CID 6423283. (n.d.). PubChem. [Link]
-
2-(4-tert-butylphenyl)-4,6,6-trimethyl-4,5-dihydro-1H-pyrimidine. (n.d.). PubChem. [Link]
-
1-(2-Amino-4-tert-butylphenyl)ethanone | C12H17NO | CID 685205. (n.d.). PubChem. [Link]05)
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 16. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 17. aurlide.fi [aurlide.fi]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ADMET-AI [admet.ai.greenstonebio.com]
An In-depth Technical Guide to 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone Analogs and Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of a specific class of pyrimidine derivatives: 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone and its analogs. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, potential therapeutic applications, and structure-activity relationships of this chemical scaffold. By synthesizing information from established synthetic methodologies and the known biological profiles of related pyrimidine-containing compounds, this guide aims to provide a robust framework for the rational design and investigation of novel drug candidates based on this core structure.
Introduction: The Prominence of the Pyrimidine Core
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature, most notably as a key component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine nucleus a privileged scaffold in drug discovery. The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.[2] Consequently, pyrimidine derivatives have been successfully developed as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1][3]
The subject of this guide, the this compound core, combines the biologically active pyrimidine moiety with a substituted phenyl ring through a flexible ethanone linker. The 4-tert-butylphenyl group is a common substituent in medicinal chemistry, often employed to enhance lipophilicity and modulate binding to hydrophobic pockets within target proteins. This guide will explore the synthetic pathways to access these molecules, their potential as therapeutic agents, and the underlying principles guiding their design and evaluation.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs can be approached through several established synthetic routes. The choice of a specific pathway will depend on the availability of starting materials and the desired substitutions on both the pyrimidine and phenyl rings.
Proposed Synthetic Pathway: Claisen Condensation
A plausible and efficient method for the synthesis of the target scaffold is the Claisen condensation of a 4-substituted pyrimidine with a suitable ester. Specifically, the reaction would involve the condensation of 4-methylpyrimidine with an ester of 4-tert-butylbenzoic acid, such as methyl 4-tert-butylbenzoate.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-Methylpyrimidine
-
Methyl 4-tert-butylbenzoate[4]
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (for workup)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-methylpyrimidine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure the complete formation of the pyrimidine anion.
-
Cool the reaction mixture back to 0 °C and add a solution of methyl 4-tert-butylbenzoate (1.1 equivalents) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with 1N HCl to a pH of ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.
-
Alternative Synthetic Route: Grignard Reaction or Organolithium Addition
An alternative approach involves the reaction of a 4-lithiated pyrimidine with 4-tert-butylbenzoyl chloride. The 4-lithiopyrimidine can be generated in situ from a 4-halopyrimidine via lithium-halogen exchange.
Experimental Protocol: Synthesis via Organometallic Addition
-
Materials:
-
4-Chloropyrimidine or 4-bromopyrimidine
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
4-tert-Butylbenzoyl chloride
-
Aqueous workup reagents
-
-
Procedure:
-
Dissolve 4-halopyrimidine (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) to the solution while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete lithium-halogen exchange.
-
In a separate flask, dissolve 4-tert-butylbenzoyl chloride (1.2 equivalents) in anhydrous THF.
-
Slowly add the solution of the acyl chloride to the 4-lithiopyrimidine solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and extraction as described in the Claisen condensation protocol.
-
Purify the product by column chromatography.
-
Potential Biological Activities and Therapeutic Applications
Based on the extensive literature on pyrimidine derivatives, the this compound scaffold is anticipated to exhibit a range of biological activities. The following sections outline potential therapeutic applications and the rationale behind them.
Anticancer Activity
Pyrimidine analogs are well-established anticancer agents.[5] They can exert their effects through various mechanisms, including acting as antimetabolites that interfere with DNA and RNA synthesis or as inhibitors of key signaling proteins like kinases.[6]
3.1.1. Kinase Inhibition
Many pyrimidine-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7] The 2-aminopyrimidine and 4-anilinopyrimidine scaffolds, for instance, are common pharmacophores in kinase inhibitors. The this compound core could potentially bind to the ATP-binding pocket of kinases, with the pyrimidine ring forming key hydrogen bonds and the tert-butylphenyl group occupying a hydrophobic region.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis.
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.
3.1.2. Antimetabolite Activity
Some pyrimidine analogs can mimic natural pyrimidines and become incorporated into DNA or RNA, leading to chain termination or miscoding, ultimately causing cell death. Others can inhibit enzymes involved in nucleotide biosynthesis. While the target compound is not a nucleoside analog, its pyrimidine core could potentially interfere with pyrimidine metabolic pathways.
Antimicrobial Activity
The pyrimidine scaffold is also present in numerous antimicrobial agents.[3] The mechanism of action can vary, from inhibiting essential enzymes in bacteria or fungi to disrupting cell membrane integrity. Chalcone-derived pyrimidines, which share a similar keto-ethylene linker, have shown promising antimicrobial and antifungal activities.[3]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Test Organisms:
-
Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Fungi (e.g., Candida albicans, Aspergillus niger)
-
-
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test organism.
-
Include positive (organism with no drug) and negative (medium only) controls.
-
Incubate the plates at 37 °C for 24 hours (bacteria) or 48 hours (fungi).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.
-
Table 1: Hypothetical Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Lead Compound | 8 | 32 | 16 |
| Analog A | 4 | 16 | 8 |
| Analog B | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
This table presents hypothetical data for illustrative purposes.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for optimal biological activity.
Modifications of the Phenyl Ring
-
Position of the tert-butyl group: Moving the tert-butyl group from the para to the meta or ortho position can probe the spatial constraints of the binding pocket.
-
Nature of the substituent: Replacing the tert-butyl group with other alkyl groups of varying sizes (e.g., isopropyl, cyclohexyl) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, trifluoromethyl) groups can modulate the electronic properties and lipophilicity of the molecule.
Modifications of the Pyrimidine Ring
-
Substitution at C2, C5, and C6: Introducing various substituents on the pyrimidine ring can significantly impact activity. For example, a small alkyl group at C6 or an amino group at C2 are common features in active pyrimidine derivatives.
-
Isomeric pyrimidines: Replacing the pyrimidin-4-yl moiety with pyrimidin-2-yl or pyrimidin-5-yl isomers will alter the geometry of the molecule and the positioning of the nitrogen atoms, which can be crucial for hydrogen bonding interactions with the target.
Modifications of the Ethanone Linker
-
Reduction of the ketone: Reducing the ketone to a hydroxyl group would introduce a chiral center and a hydrogen bond donor/acceptor, potentially altering the binding mode and selectivity.
-
Modification of the linker length: Shortening or lengthening the linker by one or more methylene units could affect the optimal positioning of the phenyl and pyrimidine rings within the binding site.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure, combined with the well-documented biological importance of the pyrimidine moiety, makes it an attractive target for medicinal chemistry campaigns. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a panel of biological assays, including anticancer and antimicrobial screens. In-depth mechanistic studies, such as kinase profiling and molecular docking, will be crucial for identifying the specific cellular targets and elucidating the mode of action of active compounds. The insights gained from such studies will pave the way for the rational design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.). Retrieved January 21, 2026, from [Link]
-
An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (2015). Molecules. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Butein, a specific protein tyrosine kinase inhibitor. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Retrieved January 21, 2026, from [Link]
-
PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021, February 19). YouTube. Retrieved January 21, 2026, from [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). Molecules. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Pyrimidine and its biological activity: a review. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). Scientific Reports. Retrieved January 21, 2026, from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. Retrieved January 21, 2026, from [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Scientific Reports. Retrieved January 21, 2026, from [Link]
-
Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. (2013). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
- Pyrimidine derivatives and processes for the preparation thereof. (1996). Google Patents.
- Pyrimidine derivatives and process for preparing the same. (1995). Google Patents.
- Pyrimidinone compounds, pharmaceutical compositions containing the compounds and the process for preparing the same. (2001). Google Patents.
- Pyrimidine derivatives and process for preparing the same. (1975). Google Patents.
-
MOLECULAR MODELING, ADMET PREDICTION, SYNTHESIS AND THE CYTOTOXIC ACTIVITY FROM THE NOVEL N-(4-tert-BUTYLPHENYLCARBAMOYL)BENZAMI. (n.d.). Rasayan Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (2022). Molecules. Retrieved January 21, 2026, from [Link]
- Production method of high purity 4-tert-butylbenzenesulfonyl chloride. (n.d.). Google Patents.
-
Synthesis of 1-tert-butyl-4-chloropiperidine: Generation of an N-tert-butyl Group by the Reaction of a Dimethyliminium Salt With Methylmagnesium Chloride. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Methyl 4-tert-butylbenzoate. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
-
N
1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link] -
methyl 4-tert-butyl benzoate, 26537-19-9. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]
-
Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. (n.d.). JOCPR. Retrieved January 21, 2026, from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules. Retrieved January 21, 2026, from [Link]
-
Protein tyrosine kinase 2b inhibition reverts niche-associated resistance to tyrosine kinase inhibitors in AML. (2022). Leukemia. Retrieved January 21, 2026, from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Methyl 4-tert-butylbenzoate [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Pyrimidinylethanone: A Comprehensive Review of Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyrimidinylethanone scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. Its prevalence in pharmaceuticals stems from the pyrimidine ring's ability to engage in various biological interactions, while the ethanone moiety provides a crucial handle for further functionalization and interaction with target proteins. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this important class of molecules, with a focus on the underlying principles and practical applications.
Introduction: The Significance of the Pyrimidinylethanone Core
Pyrimidinylethanone derivatives are integral to the discovery of novel therapeutic agents. The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in nature, most notably in the nucleobases cytosine, thymine, and uracil.[1] This inherent biocompatibility makes pyrimidine-containing compounds excellent candidates for drug development. The ethanone group (-COCH₃) appended to the pyrimidine ring serves as a versatile synthetic intermediate and can also be directly involved in binding interactions with biological targets. The exploration of diverse synthetic routes to pyrimidinylethanones is therefore a critical endeavor in the pursuit of new medicines.
Strategic Approaches to Pyrimidinylethanone Synthesis
The synthesis of pyrimidinylethanones can be broadly categorized into two main strategies:
-
Construction of the pyrimidine ring with a pre-existing ethanone or equivalent functional group.
-
Introduction of the ethanone moiety onto a pre-functionalized pyrimidine ring.
The choice of strategy is often dictated by the desired substitution pattern on the pyrimidine ring and the availability of starting materials.
Building the Core: Cyclization Strategies for Pyrimidine Ring Formation
The most classical and widely employed method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative.[1][2] To synthesize pyrimidinylethanones, a β-diketone bearing an acetyl group is a key starting material.
The Pinner Synthesis and Related Condensations
The Pinner synthesis, first reported in 1884, involves the reaction of an amidine with a β-dicarbonyl compound.[1] For the synthesis of a pyrimidinylethanone, benzoylacetone can be reacted with N-cyanobenzamidine in the presence of a nickel(II) acetate catalyst to yield 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone.[3]
Experimental Protocol: Synthesis of 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone [3]
-
A mixture of N-cyanobenzamidine (3.4 mmol), benzoylacetone (6.8 mmol), and nickel(II) acetate (3.4 mmol) is heated at 135-145 °C for 6 hours.
-
The reaction mixture is cooled to approximately 20 °C.
-
Chloroform (20 mL) is added, and the resulting precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: benzene/chloroform 1:1, then chloroform) to afford the desired product.
This approach is highly versatile, allowing for the introduction of a wide range of substituents on the pyrimidine ring by varying the starting amidine and β-diketone.
Attaching the Side Chain: Post-Synthetic Modification of the Pyrimidine Ring
An alternative and equally important strategy involves the introduction of the ethanone group onto a pre-formed pyrimidine ring. This is particularly useful when the desired pyrimidine core is readily available or when a specific substitution pattern is more easily achieved prior to the introduction of the ethanone moiety.
Direct Acylation of Pyrimidines
Direct Friedel-Crafts acylation of pyrimidines is generally challenging due to the electron-deficient nature of the ring system, which deactivates it towards electrophilic aromatic substitution.[4] Furthermore, the nitrogen atoms in the ring can coordinate with the Lewis acid catalyst, further reducing its reactivity.
However, alternative strategies for the acylation of electron-deficient heterocycles have been developed. For pyridines, which share the electron-deficient character of pyrimidines, methods such as the addition of acyl radicals or the acylation of metalated pyridines have proven effective.[4] These strategies could potentially be adapted for the acylation of pyrimidines.
A direct method for the synthesis of 1-(pyrimidin-4-yl)ethan-1-one involves the reaction of pyrimidine with acetaldehyde in the presence of sulfuric acid.[5]
Experimental Protocol: Synthesis of 1-(pyrimidin-4-yl)ethan-1-one [5]
-
Dissolve pyrimidine (31.2 mmol) and acetaldehyde (192 mmol) in dichloromethane (190 mL) at 0 °C with stirring.
-
Slowly add 3.4 M sulfuric acid (15.6 mL).
-
Cool the reaction solution to -5 °C.
-
Simultaneously add two separate solutions dropwise over a period of time.
Grignard and Organolithium Reactions
The reaction of organometallic reagents, such as Grignard or organolithium reagents, with pyrimidine derivatives offers another avenue for the introduction of an ethanone group. One approach involves the reaction of a pyrimidine nitrile with methylmagnesium bromide. This reaction proceeds via nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis to yield the ketone. It is important to note that if other reactive functional groups, such as an amino group, are present on the pyrimidine ring, they may need to be protected or excess Grignard reagent may be required.[3]
The direct addition of Grignard reagents to the pyrimidine ring can also occur, particularly at positions activated by electron-withdrawing groups or through coordination of the magnesium to a ring nitrogen.[6]
Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be effectively applied to the synthesis of pyrimidinylethanones.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[7][8] To synthesize a pyrimidinylethanone, a halopyrimidine can be coupled with an acetone-derived boronic acid or ester, or a pyrimidinylboronic acid can be coupled with a halo-enone followed by reduction. The synthesis of pyrimidin-4-yl-ethanol and ethanone derivatives has been reported, showcasing the utility of this approach.[9]
The Sonogashira coupling reaction between a terminal alkyne and an aryl or vinyl halide is another valuable method.[10][11] A halopyrimidine can be coupled with an acetylenic ketone, such as 3-butyn-2-one, to directly introduce the ethanone moiety. Alternatively, coupling with a protected alkyne followed by deprotection and hydration of the triple bond can also yield the desired pyrimidinylethanone.
The Heck reaction couples an unsaturated halide with an alkene.[12] A halopyrimidine can be reacted with vinyl acetate in the presence of a palladium catalyst. The resulting enol acetate can then be hydrolyzed to the corresponding pyrimidinylethanone.[13]
Diagram: Synthetic Strategies for Pyrimidinylethanone
Caption: Major synthetic routes to pyrimidinylethanones.
Data Summary of Synthetic Methodologies
| Synthetic Method | Key Reactants | Catalyst/Reagents | Advantages | Limitations |
| Pinner Synthesis | β-Diketone, Amidine | Acid or metal catalyst | High versatility, good yields | Requires specific β-diketones |
| Direct Acylation | Pyrimidine, Acylating Agent | Strong acid, Radical initiator | Direct introduction of acetyl group | Electron-deficient ring, side reactions |
| Grignard Reaction | Pyrimidine-nitrile, CH₃MgBr | - | Utilizes readily available nitriles | Sensitive to other functional groups |
| Suzuki Coupling | Halopyrimidine, Acetone-boronate | Pd catalyst, Base | Broad substrate scope, mild conditions | Availability of boron reagents |
| Sonogashira Coupling | Halopyrimidine, Acetylenic ketone | Pd/Cu catalyst, Base | Direct C-C bond formation | Requires terminal alkynes |
| Heck Coupling | Halopyrimidine, Vinyl acetate | Pd catalyst, Base | Forms C-C bond with an alkene | Potential for isomerization |
Conclusion and Future Outlook
The synthesis of pyrimidinylethanone derivatives is a rich and evolving field. While classical condensation reactions remain a cornerstone for the construction of the pyrimidine ring, modern cross-coupling methodologies have significantly expanded the synthetic toolbox, enabling the preparation of a vast array of complex and highly functionalized molecules. The choice of synthetic route is a strategic decision based on the target molecule's structure and the availability of starting materials.
Future developments in this area will likely focus on the discovery of more efficient and selective catalytic systems, the development of novel one-pot and multicomponent reactions, and the application of flow chemistry and other green chemistry principles to streamline the synthesis of these important pharmaceutical building blocks. The continued exploration of new synthetic avenues will undoubtedly accelerate the discovery of next-generation pyrimidinylethanone-based therapeutics.
References
- Snell, B. K. (1968). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society C: Organic, 2358-2367.
- Al-Tel, T. H. (2010).
-
OChemOnline. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]
- Lee, J., et al. (2018). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1234-1243.
- Ryu, E. K., & Kim, Y. H. (1989). The Oxidative Chlorination of Pyrimidine and Purine Bases, and Nucleosides Using Acyl Chloride-Dimethyl-Formamide-MCPBA. Nucleosides and Nucleotides, 8(1-2), 43-47.
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
- Fustero, S., et al. (2011). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- Prystas, M., & Sorm, F. (1966). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine.
- Gueddou, A., et al. (2022). Synthesis of new 3-acetyl-1,3,4-oxadiazolines combined with pyrimidines as antileishmanial and antiviral agents. Molecules, 27(20), 7016.
-
Wikipedia. Claisen condensation. [Link]
-
ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. [Link]
- Arts, M., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
-
Pharmd Guru. 21. CLAISEN CONDENSATION. [Link]
- Spanu, P., Mannu, A., & Ulgheri, F. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(3), 647-650.
- Heath, R. J., & Rock, C. O. (2002). The Claisen condensation in biology.
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
- El-Gazzar, A. R. B. A., et al. (2009). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Al-Omar, M. A. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(20), 6022.
-
Wikipedia. Pyrimidine. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
-
Wikipedia. Sonogashira coupling. [Link]
- Comins, D. L., & Schilling, S. (1992). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. The Journal of Organic Chemistry, 57(16), 4347-4354.
- Alam, M. S., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6073.
-
LibreTexts. Chapter 8: The Claisen Condensation and Applications in Synthesis – Organic Chemistry II. [Link]
- Al-Abdullah, E. S. H. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(2), 743-751.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
- Basavaraj, K. M., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 15(1), 1-15.
- Frutos, R. P., et al. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of organic chemistry, 78(11), 5777-5782.
-
LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...[Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
ResearchGate. Palladium-Catalyzed Oxidative Heck Reaction of Vinyl Acetate with Arylboronic Acid Derivatives. [Link]
-
All about chemistry. (2021, February 19). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE [Video]. YouTube. [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Khan Academy. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
- Al-Omary, F. A. M., et al. (2015). Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. Molecules, 20(12), 21606-21627.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. Oxidative Heck reaction for the synthesis of vinyl acetates.[Link]
- Botta, M., et al. (2005). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. Organic letters, 7(14), 2881-2883.
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Gøgsig, T. M., et al. (2008). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 73(8), 3404-3407.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Ethanone,1-(4-pyrimidinyl)- CAS#: 39870-05-8 [amp.chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Investigating 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone in Drug Discovery
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the investigation of a novel pyrimidine derivative, 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone (henceforth referred to as Cpd-TBP). While specific biological data for Cpd-TBP is not yet extensively published, its structural motifs—a substituted phenyl ethanone linked to a pyrimidine ring—suggest a high potential for biological activity. This guide will therefore outline a strategic approach to unlocking its therapeutic possibilities, from initial hypothesis generation to detailed experimental protocols for screening and mechanism of action studies. We will draw upon established principles of pyrimidine-based drug discovery to provide a robust framework for its evaluation.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in drug discovery, largely due to its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil).[1] This inherent biocompatibility and its ability to form multiple hydrogen bonds have made it a versatile building block for designing ligands that interact with a wide array of biological targets.[3] Clinically approved drugs containing the pyrimidine core span a vast therapeutic landscape, including:
-
Antiviral therapies (e.g., Zidovudine)[1]
-
Antibacterial medications (e.g., Trimethoprim)[1]
-
Antihypertensive drugs (e.g., Minoxidil)[1]
The synthetic tractability of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of physiochemical properties and pharmacological profiles.[4][5] The subject of this guide, Cpd-TBP, represents an under-explored area of this chemical space.
Molecular Profile of this compound (Cpd-TBP)
Cpd-TBP is a unique molecule that combines several key structural features that are of interest in medicinal chemistry:
-
The Pyrimidine Core: As discussed, this moiety provides a platform for diverse biological interactions.
-
The Ethanone Linker: This flexible linker connects the pyrimidine and phenyl rings, influencing the molecule's overall conformation and how it presents its functional groups to a target protein.
-
The 4-tert-butylphenyl Group: The bulky, lipophilic tert-butyl group can enhance binding to hydrophobic pockets within a protein target and can also influence the molecule's pharmacokinetic properties. The presence of similar bulky hydrophobic groups has been noted in various biologically active compounds.[6]
Table 1: Physicochemical Properties of Cpd-TBP
| Property | Value |
| CAS Number | 849021-29-0[7] |
| Molecular Formula | C₁₆H₁₈N₂O[7] |
| IUPAC Name | This compound[7] |
| Canonical SMILES | CC(C)(C)C1=CC=C(C(=O)CC2=CC=NC=N2)C=C1[7] |
Hypothesis-Driven Application in Drug Discovery
Based on the extensive literature on pyrimidine derivatives, we can formulate several hypotheses for the potential therapeutic applications of Cpd-TBP. The presence of the pyrimidine ring linked to a substituted phenyl group is a common feature in kinase inhibitors and other signaling pathway modulators.
Potential as an Anticancer Agent
The most prominent application of novel pyrimidine derivatives is in oncology.[3][8][9] Many kinase inhibitors, for instance, utilize a heterocyclic core to interact with the hinge region of the ATP-binding pocket.
Hypothesized Targets:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Colony-Stimulating Factor 1 Receptor (CSF1R) are well-established targets for pyrimidine-based inhibitors.[10][11][12]
-
Serine/Threonine Kinases: Polo-like kinase 1 (PLK1) and other cell cycle-related kinases are also potential targets.[13]
-
Other Anticancer Targets: Dihydroorotate Dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, has emerged as a target in acute myeloid leukemia.[14] Poly (ADP-ribose) polymerase (PARP) is another relevant target.[15]
The workflow for evaluating Cpd-TBP as an anticancer agent is outlined below.
Caption: Workflow for anticancer evaluation of Cpd-TBP.
Potential as an Anti-inflammatory or Immunomodulatory Agent
Certain pyrimidine derivatives have shown promise as anti-inflammatory agents.[1] This often involves the modulation of inflammatory signaling pathways.
Hypothesized Targets:
-
Kinases in Immune Signaling: Januse kinases (JAKs) or spleen tyrosine kinase (Syk).
-
Enzymes in Inflammatory Pathways: Cyclooxygenases (COX-1/2) or lipoxygenases (LOX).[8]
Potential as an Antimicrobial Agent
The pyrimidine scaffold is also present in various antibacterial and antifungal drugs.[3][16]
Hypothesized Targets:
-
Bacterial Enzymes: Dihydrofolate reductase or other essential metabolic enzymes.
-
Fungal-specific Targets: Enzymes involved in cell wall synthesis.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific experimental setup.
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is a starting point for assessing the cytotoxic or anti-proliferative effects of Cpd-TBP on cancer cell lines.
Objective: To determine the concentration-dependent effect of Cpd-TBP on the viability of a selected cell line.
Materials:
-
Cpd-TBP (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)[8][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Cpd-TBP in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Kinase Inhibition Assay (Generic TR-FRET)
This protocol describes a general method for assessing whether Cpd-TBP can inhibit a specific kinase identified in a screening panel.
Objective: To quantify the inhibitory activity of Cpd-TBP against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
ATP
-
Lanthanide-labeled anti-phospho-substrate antibody (donor)
-
Fluorescently labeled streptavidin (acceptor)
-
Assay buffer
-
Cpd-TBP serial dilutions
-
Low-volume 384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer.
-
Compound Addition: Add a small volume (e.g., 20 nL) of Cpd-TBP serial dilutions to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (lanthanide-labeled antibody and fluorescently labeled streptavidin). Incubate to allow for binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ value of Cpd-TBP for the target kinase.
Caption: Potential mechanism of Cpd-TBP as a kinase inhibitor.
Conclusion and Future Directions
This compound is a novel chemical entity with significant potential in drug discovery, stemming from its pyrimidine core and other favorable structural features. This guide provides a foundational framework for initiating its biological evaluation. The proposed workflows and protocols, while general, are based on established and robust methodologies in the field. Future research should focus on a systematic screening of Cpd-TBP against various cancer cell lines and kinase panels to identify lead therapeutic areas and specific molecular targets. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing its potency and pharmacological properties, potentially leading to the development of a new class of therapeutic agents. The versatility of the pyrimidine scaffold suggests that the exploration of Cpd-TBP could yield promising and unexpected results.[1]
References
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed. Available from: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. Available from: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. Available from: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. Available from: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available from: [Link]
-
Other protein target families | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available from: [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. Available from: [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed. Available from: [Link]
-
Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. Available from: [Link]
-
Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors - MDPI. Available from: [Link]
-
Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations - PubMed. Available from: [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - NIH. Available from: [Link]
-
Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives - Der Pharma Chemica. Available from: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. Available from: [Link]
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed. Available from: [Link]
-
Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma - PubMed. Available from: [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC - NIH. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors [mdpi.com]
- 11. Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assay with 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
Introduction: Unveiling the Potential of a Novel Pyrimidine-Based Kinase Inhibitor
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs featuring this core structure.[1][2] These molecules typically function by competing with ATP for the kinase's active site, thereby modulating cellular signaling pathways that are often dysregulated in diseases such as cancer. The compound 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone belongs to this promising class of molecules. Its structure, characterized by a central pyrimidine ring linked to a tert-butylphenyl group via an ethanone bridge, suggests a potential interaction with the ATP-binding pocket of various kinases.
While the specific kinase targets of this compound are not yet fully elucidated, structure-activity relationship (SAR) studies of similar pyrimidine-based compounds indicate a high likelihood of activity against receptor tyrosine kinases (RTKs).[3] RTKs, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), are critical regulators of cellular processes including growth, proliferation, and angiogenesis.[4][5] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a robust in vitro kinase inhibition assay for this compound. We will focus on a versatile and widely used assay platform, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The principles and protocols outlined herein can be readily adapted to other kinase assay formats and potential kinase targets.
Scientific Foundation: The Rationale Behind Kinase Inhibition Assays
The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound. Kinases catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (a peptide or protein). The extent of this phosphorylation is a direct measure of the kinase's activity. An inhibitor will decrease the rate of this reaction, which can be quantified to determine the inhibitor's potency, most commonly expressed as the half-maximal inhibitory concentration (IC50).
The choice of assay format is critical for obtaining reliable and reproducible data. Several technologies are available, each with its own advantages and considerations:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. The ADP is converted back to ATP, which then drives a luciferase-catalyzed reaction that produces light. The luminescent signal is directly proportional to the kinase activity. This method is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds.
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays utilize a fluorescently labeled substrate and a phosphorylation-specific antibody labeled with a complementary fluorophore. When the substrate is phosphorylated, the antibody binds, bringing the two fluorophores into close proximity and allowing for FRET to occur. The FRET signal is proportional to the extent of phosphorylation.
-
Radiometric Assays: These traditional assays use radioactively labeled ATP (e.g., [γ-³²P]ATP). The phosphorylated substrate is then separated from the unincorporated ATP, and the amount of radioactivity incorporated into the substrate is measured. While highly sensitive and direct, these assays require specialized handling and disposal of radioactive materials.
For the purposes of this guide, we will detail the protocol for the ADP-Glo™ Kinase Assay due to its robustness, sensitivity, and broad applicability across a wide range of kinases.
Predictive Kinase Targeting and Signaling Context
Based on the structural motifs of this compound, a logical starting point for screening is a panel of receptor tyrosine kinases. The pyrimidine core is known to interact with the hinge region of the kinase ATP-binding pocket, a conserved feature among many kinases.[1] The substituents on the pyrimidine ring then determine the selectivity for specific kinases.
A representative signaling pathway for a receptor tyrosine kinase, EGFR, is depicted below. Activation of EGFR by its ligand (e.g., EGF) leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[7] This creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate cellular processes like proliferation, survival, and migration.[8] An inhibitor like this compound would act to block this initial phosphorylation step, thereby attenuating the entire downstream signaling cascade.
Caption: Representative Receptor Tyrosine Kinase Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound (dissolved in 100% DMSO to create a concentrated stock solution, e.g., 10 mM).
-
Recombinant Kinase: Purified, active recombinant kinase (e.g., EGFR, VEGFR2, or PDGFRβ).
-
Kinase Substrate: A suitable peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Buffer composition will be kinase-specific, but a general buffer could be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Microplates: White, opaque 96-well or 384-well microplates suitable for luminescence measurements.
-
Plate Reader: A luminometer capable of reading luminescence from microplates.
-
Multichannel Pipettes and Reagent Reservoirs.
Experimental Workflow
The following diagram illustrates the general workflow for the ADP-Glo™ Kinase Assay.
Caption: General workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Protocol
1. Reagent Preparation:
-
Test Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer containing a constant final concentration of DMSO (typically ≤1%). A common dilution series ranges from 100 µM to 1 nM. Include a DMSO-only control (vehicle control).
-
Kinase Solution: Dilute the recombinant kinase to the desired working concentration in kinase assay buffer. The optimal kinase concentration should be determined empirically by performing a kinase titration to find a concentration that yields a robust signal within the linear range of the assay.
-
Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.
2. Kinase Reaction:
-
Add 2.5 µL of the serially diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted kinase solution to each well.
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well.
-
Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The optimal reaction time should be determined to ensure the reaction is in the linear phase.
3. Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw luminescence data is used to calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))
-
Signal_inhibitor: Luminescence from wells containing the test compound.
-
Signal_vehicle: Luminescence from wells containing only DMSO (0% inhibition).
-
Signal_background: Luminescence from wells with no kinase (100% inhibition).
-
-
Determine IC50 Value: The percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Table 1: Example Data for IC50 Determination
| Inhibitor Conc. (nM) | Log [Inhibitor] | % Inhibition |
| 1 | 0 | 5.2 |
| 10 | 1 | 15.8 |
| 50 | 1.7 | 48.9 |
| 100 | 2 | 75.3 |
| 500 | 2.7 | 92.1 |
| 1000 | 3 | 98.5 |
| IC50 (nM) | ~55 |
Trustworthiness and Self-Validation
To ensure the reliability and validity of the assay results, the following controls and validation steps are essential:
-
Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from the positive (vehicle) and negative (no kinase or potent inhibitor) controls.
-
ATP and Substrate Titration: Determine the Km for ATP and the optimal substrate concentration for the specific kinase being tested. Running the assay at the Km of ATP is crucial for accurately characterizing ATP-competitive inhibitors.
-
Kinase Titration: Determine the optimal kinase concentration that gives a robust signal without depleting a significant portion of the substrate or ATP during the reaction.
-
DMSO Tolerance: Verify that the final concentration of DMSO used in the assay does not significantly affect the kinase activity.
Conclusion and Future Directions
This application note provides a detailed framework for conducting a kinase inhibition assay with this compound. By leveraging the robust and sensitive ADP-Glo™ platform, researchers can accurately determine the inhibitory potency of this compound against a panel of putative kinase targets, with a primary focus on receptor tyrosine kinases. The resulting data will be instrumental in elucidating the mechanism of action of this novel pyrimidine derivative and will guide further preclinical development. Future studies should include broader kinase profiling to assess the selectivity of the compound and cellular assays to confirm its on-target activity in a more physiological context.
References
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
VEGFA-VEGFR2 signaling. PubChem. [Link]
-
Receptor tyrosine kinase. Wikipedia. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
-
Activity flow of PDGFR signaling pathways. ResearchGate. [Link]
-
Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. ResearchGate. [Link]
-
8.5: Receptor Tyrosine Kinases (RTKs). Biology LibreTexts. [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Roles of PDGF/PDGFR signaling in various organs. PubMed Central. [Link]
-
Schematic of receptor tyrosine kinase (RTK) activation and signaling. ResearchGate. [Link]
-
Platelet-derived Growth Factor (PDGF) Family. Sino Biological. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]
-
Epidermal growth factor receptor. Wikipedia. [Link]
-
The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]
-
Platelet-derived growth factor receptor. Wikipedia. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
VEGF signaling pathway. Proteopedia. [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PubMed Central. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
-
Receptor tyrosine kinases: mechanisms of activation and signaling. PubMed Central. [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
-
Mechanism of PDGFR/Tel/ETV-6 Activation. YouTube. [Link]
-
File:EGFR signaling pathway.png. Wikimedia Commons. [Link]
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications. [Link]
-
1-(2-Amino-4-tert-butylphenyl)ethanone. PubChem. [Link]
-
1-(4-tert-Butylphenyl)propan-2-one. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
Application Notes and Protocols: Cell-Based Assays for Characterizing Pyrimidin-4-ylethanone Compounds
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays for the evaluation of pyrimidin-4-ylethanone compounds. Pyrimidine-based scaffolds are prevalent in medicinal chemistry, frequently identified as potent kinase inhibitors and modulators of key cellular signaling pathways.[1][2] This guide presents a strategic, tiered approach to compound characterization, beginning with broad assessments of cellular health and progressing to detailed mechanistic studies. We provide not only step-by-step protocols for essential assays but also the scientific rationale behind experimental choices, data interpretation, and the integration of results to build a comprehensive biological profile of a test compound.
Introduction: The Significance of the Pyrimidin-4-ylethanone Scaffold
The pyrimidine ring is a privileged structure in drug discovery, forming the core of numerous approved therapeutics.[2] Its ability to mimic the adenine fragment of ATP makes it an ideal scaffold for targeting the ATP-binding pocket of protein kinases.[2] Consequently, derivatives such as pyrimidin-4-ylethanones are often investigated as inhibitors of protein kinases, which are critical regulators of cellular processes including proliferation, differentiation, and survival.[3] Deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of therapeutic development.[3][4]
Cell-based assays are indispensable for evaluating such compounds. Unlike biochemical assays that test a compound against an isolated protein, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, metabolic stability, and off-target effects within a living system.[5][6] This guide outlines a logical workflow to effectively characterize the biological activity of novel pyrimidin-4-ylethanone compounds.
A Tiered Strategy for Compound Evaluation
A systematic, multi-tiered approach ensures an efficient use of resources, starting with broad, high-throughput methods and progressing to more complex, low-throughput assays for promising candidates. This workflow allows for early deselection of non-viable compounds and deep characterization of lead candidates.
Caption: A tiered workflow for compound characterization.
Tier 1: Primary Screening - Assessing Global Cellular Effects
The initial goal is to identify "hits" by assessing the general impact of the compounds on cell health. The primary assays in this tier measure cell viability and cytotoxicity. These assays are typically rapid, cost-effective, and amenable to high-throughput screening (HTS) formats.[7][8]
3.1 Causality: Viability vs. Cytotoxicity
It is crucial to understand the distinction between these two endpoints:
-
Cell Viability Assays: Measure parameters indicative of a healthy, metabolically active cell population (e.g., ATP levels, enzymatic activity). A decrease in signal can indicate either cell death or an inhibition of proliferation (cytostatic effect).[9][10]
-
Cytotoxicity Assays: Directly measure parameters that indicate cell death, such as a loss of membrane integrity (e.g., release of intracellular enzymes).[10][11]
Running these assays in parallel provides a more complete picture. For instance, a compound that reduces viability without increasing cytotoxicity may be cytostatic, a valuable attribute for certain therapeutic applications.
Table 1: Comparison of Common Cell Viability & Cytotoxicity Assays
| Assay Type | Principle | Detection | Pros | Cons |
| MTT / Resazurin | Reduction of a substrate by mitochondrial dehydrogenases in viable cells.[12] | Colorimetric/Fluorometric | Inexpensive, well-established. | Can be affected by compound interference; endpoint only. |
| ATP-Based | Measures ATP levels using a luciferase reaction; ATP is a marker of metabolically active cells.[13] | Luminescent | Highly sensitive, rapid, excellent for HTS. | Signal is short-lived; sensitive to culture conditions. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from cells with compromised membranes.[11] | Colorimetric | Directly measures cytotoxicity. | Less sensitive for early apoptotic events. |
| Real-Time Protease | A substrate that cannot cross the intact membrane of live cells is cleaved by a released protease from dead cells. | Fluorescent | Allows for kinetic monitoring of cytotoxicity. | Requires specific instrumentation. |
3.2 Protocol: Luminescent Cell Viability Assay (ATP-Based)
This protocol is based on the principle of the Promega CellTiter-Glo® assay, a widely used method for determining the number of viable cells based on ATP quantification.[13]
Principle: The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the amount of ATP and, by extension, the number of viable cells.[13]
Methodology:
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well or 384-well plate at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Expert Insight: The optimal seeding density must be determined empirically for each cell line to ensure the assay readout falls within the linear range of the instrument at the time of measurement.
-
-
Compound Treatment: Prepare serial dilutions of pyrimidin-4-ylethanone compounds in culture medium. Add the diluted compounds to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the assay buffer and lyophilized substrate to room temperature before reconstituting as per the manufacturer's instructions.
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add a volume of the assay reagent equal to the volume of culture medium in each well.
-
Signal Stabilization & Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Self-Validation & Controls:
-
Positive Control: Include a well with a known cytotoxic agent (e.g., Staurosporine) to ensure the assay can detect cell death.
-
Negative Control (Vehicle): This control (e.g., 0.1% DMSO) is essential for normalizing the data and accounting for any effects of the compound solvent.
-
Blank: A well containing only culture medium and the assay reagent is used for background subtraction.
Tier 2: Potency Determination - The Dose-Response Relationship
Once active compounds are identified, the next step is to quantify their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Methodology:
-
Perform the chosen viability or cytotoxicity assay using a wider range of compound concentrations, typically a 10-point, 3-fold serial dilution.
-
Normalize the data:
-
Set the average signal from vehicle-treated wells as 100% viability.
-
Set the average signal from a maximum-inhibition control (or background) as 0% viability.
-
-
Plot the normalized response (%) versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) nonlinear regression model to determine the IC50 value.
Tier 3: Unraveling the Mechanism of Action (MoA)
Potent compounds are advanced to MoA studies to understand how they exert their effects. Given that pyrimidin-4-ylethanone scaffolds are often kinase inhibitors, key questions to address are:
-
Does the compound inhibit a specific kinase or pathway in the cell?
-
Does the observed loss of cell viability result from programmed cell death (apoptosis)?
-
Does the compound affect the normal progression of the cell cycle?
5.1 Target Engagement & Kinase Activity Assays
These assays confirm that the compound interacts with its intended target within the cellular environment.
Caption: Inhibition of a kinase signaling pathway.
Common Methodologies:
-
Phospho-Specific Western Blotting: A classic method to measure the phosphorylation status of a specific kinase or its direct substrate. A decrease in the phosphorylated protein signal upon compound treatment indicates kinase inhibition.
-
Cell-Based ELISA/TR-FRET: These are higher-throughput alternatives to Western blotting.[14] In a sandwich ELISA format, a capture antibody binds the total protein, and a detection antibody specific to the phosphorylated form provides a quantifiable signal.[6] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a homogenous (no-wash) format suitable for screening.[14]
5.2 Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[15] It is a tightly regulated process involving the activation of a cascade of cysteine proteases called caspases.[16] Detecting key hallmarks of apoptosis can confirm this MoA.
Protocol: Caspase-3/7 Activity Assay
Principle: The activation of effector caspases-3 and -7 is a key commitment point in the apoptotic pathway.[17] This assay utilizes a proluminescent caspase-3/7 substrate. When cleaved by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.[13]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Protocol (Section 3.2). It is beneficial to run this assay in parallel with a viability assay on a duplicate plate.
-
Assay Reagent Preparation: Prepare the luminescent caspase-3/7 reagent according to the manufacturer's protocol.
-
Signal Generation: Add the reagent to each well. Mix on a plate shaker for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Interpretation: A significant increase in luminescence in compound-treated wells compared to vehicle controls indicates the induction of apoptosis via caspase-3/7 activation.
5.3 Cell Cycle Analysis
Many kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), induce cell cycle arrest.[18] Analyzing the distribution of cells in different phases of the cell cycle can reveal this effect.[19]
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase: G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content).[20][21]
Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound for a relevant duration (e.g., 24 hours). Include vehicle-treated controls.
-
Cell Harvest: Harvest both adherent and floating cells to ensure all apoptotic and arrested cells are collected. Centrifuge to pellet the cells.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing slowly. This permeabilizes the cells and fixes them. Store at -20°C for at least 2 hours (or up to several weeks).
-
Expert Insight: Proper fixation is critical. Adding ethanol too quickly will cause cell clumping and poor data quality.
-
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and aggregates.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases.
Data Interpretation: An accumulation of cells in a specific phase (e.g., an increase in the G2/M population) compared to the vehicle control indicates compound-induced cell cycle arrest at that checkpoint.
Tier 4: Advanced & Pathway-Specific Assays
For lead compounds with a well-defined MoA, more sophisticated assays can provide deeper insights.
-
Protein-Protein Interaction (PPI) Assays: Many signaling pathways depend on the formation of protein complexes. Assays like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) can measure the proximity of two tagged proteins in live cells.[22][23] If a pyrimidin-4-ylethanone compound is hypothesized to disrupt a specific PPI, these assays can provide direct evidence. In BRET, energy is transferred from a luciferase donor to a fluorescent protein acceptor when they are in close proximity (<10 nm), a process that can be disrupted by an inhibitor.[22][24]
-
GPCR Signaling Assays: While many pyrimidines target kinases, the scaffold can be adapted to target other protein families, including G-protein coupled receptors (GPCRs).[25] If a compound is suspected to modulate a GPCR, cell-based assays measuring downstream second messengers (e.g., cAMP for Gs/Gi-coupled receptors, or intracellular calcium for Gq-coupled receptors) are essential.[26][27] These assays often use biosensors that produce a luminescent or fluorescent signal in response to changes in second messenger concentration.[27]
Conclusion
The successful characterization of pyrimidin-4-ylethanone compounds requires a multi-faceted approach utilizing a suite of robust and validated cell-based assays. By progressing through a logical tiered workflow—from high-throughput viability screening to detailed mechanistic studies of apoptosis, cell cycle, and specific pathway modulation—researchers can efficiently identify promising drug candidates and build a comprehensive understanding of their biological activity. The protocols and principles outlined in this guide provide a solid foundation for the rigorous evaluation of this important class of molecules in drug discovery.
References
- Thermo Fisher Scientific. (n.d.). Cell Cycle Analysis Assays.
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- ATCC. (n.d.). High Throughput Screening (HTS).
- GIBCO. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Lee, M., & Lee, J. (n.d.). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology.
- Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry.
- Kitt,M., et al. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology.
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
- Caron, E., et al. (n.d.). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Methods in Molecular Biology.
- Astashkina, A., Mann, B., & Grainger, D. W. (2012). A critical evaluation of in vitro cell culture models for high-throughput drug screening and toxicity. Pharmacology & Therapeutics, 134(1), 82-106.
- Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290-298.
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- Biocompare. (2023, April 18). Methods for Cell Cycle Analysis.
- Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
- Wang, H., et al. (2019). In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects. International Journal of Molecular Sciences, 20(4), 833.
- Creative Diagnostics. (n.d.). Kinase Activity Assay.
- Creative Proteomics. (n.d.). Apoptosis Assay Service.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Assay Genie. (n.d.). Cell Cycle Analysis Kit.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Matoulková, E., & Vojtěšek, B. (2014). Detection of Protein‑protein Interactions by FRET and BRET Methods. Klinicka Onkologie, 27(Supplementum), 82-86.
- Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290-298.
- Promega Corporation. (n.d.). Apoptosis Assays.
- National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual.
- Berthold Technologies. (n.d.). Methods to study Protein-Protein Interactions.
- Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161700.
- Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161700.
- BenchChem. (n.d.). Comparative Benchmarking of Pyrimidin-4-yl-methanol Derivatives Against Known Kinase Inhibitors.
- da Silva, A. B., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Journal of the Brazilian Chemical Society.
- Khan, I., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(1), 1-18.
- da Silva, A. B., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
- Krumm, B. E., & Wacker, D. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.
- Kalirajan, R., et al. (2017). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University for Science, 11(6), 1075-1082.
- Grundmann, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474.
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from World Journal of Advanced Research and Reviews website.
- Fisher, G. W., et al. (2013).
- Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.
- Biocompare. (2013, October 3). Cell-Based Assays for GPCR Activity.
- Lowe, D. B., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science, 382(6673), 945-950.
- Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
- PharmaBlock. (n.d.). Pyrimidines in Drug Discovery.
- Atherton, J., et al. (2016). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. The Journal of Immunology, 196(1 Supplement), 136.17.
- Wang, F., et al. (2017). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 60(19), 8096-8111.
Sources
- 1. wjarr.com [wjarr.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. marinbio.com [marinbio.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. atcc.org [atcc.org]
- 8. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Health Screening Assays for Drug Discovery [promega.jp]
- 14. caymanchem.com [caymanchem.com]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis Assays | Thermo Fisher Scientific - CH [thermofisher.com]
- 17. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 18. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. 細胞周期および細胞分裂(有糸分裂) | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. berthold.com [berthold.com]
- 25. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biocompare.com [biocompare.com]
Claisen condensation for pyrimidinyl ketone synthesis
Application Notes & Protocols
Topic: Claisen Condensation for Pyrimidinyl Ketone Synthesis
Abstract
Pyrimidinyl ketones are a cornerstone scaffold in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs for oncology, infectious diseases, and neurological disorders.[1][2] Their synthesis is therefore of paramount importance to the drug development pipeline. This document provides a detailed guide to the application of the Claisen condensation reaction for the efficient synthesis of pyrimidinyl β-keto esters, which are versatile precursors to pyrimidinyl ketones. We will explore the underlying mechanistic principles, provide field-proven insights for reaction optimization, detail a step-by-step experimental protocol, and discuss common challenges. This guide is intended for researchers, medicinal chemists, and process development scientists.
Introduction: The Significance of Pyrimidinyl Ketones
The pyrimidine ring is a privileged structure in drug discovery, largely due to its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, thereby enhancing pharmacokinetic and pharmacodynamic properties.[3][4] Pyrimidine-containing drugs are integral to the treatment of a wide array of diseases.[2] The ketone functional group, when attached to the pyrimidine core, serves as a critical handle for further chemical elaboration, allowing for the construction of complex molecular architectures with diverse biological activities.
The Claisen condensation is a classic yet powerful carbon-carbon bond-forming reaction that transforms esters into β-keto esters.[5][6] This transformation is particularly valuable for creating precursors to pyrimidinyl ketones, offering a reliable and scalable synthetic route.
Mechanistic Principles of the Claisen Condensation
The Claisen condensation is a reaction between two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base to form a β-keto ester.[5][7] The reaction proceeds through a series of equilibrium steps, culminating in an irreversible deprotonation that drives the reaction to completion.
The key mechanistic steps are as follows:
-
Enolate Formation: A strong base removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate.[5][8] This is typically the rate-determining step.
-
Nucleophilic Attack: The ester enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[8][9]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield the β-keto ester.[8][9]
-
Deprotonation (Driving Force): The newly formed β-keto ester has highly acidic protons on the α-carbon situated between the two carbonyl groups (pKa ≈ 11-12).[10][11] The alkoxide base rapidly and irreversibly removes one of these protons. This final deprotonation step is thermodynamically favorable and serves as the "thermodynamic sink" that drives the entire reaction sequence forward according to Le Châtelier's principle.[9][10]
-
Protonation: A final acidic workup step is required to protonate the resulting enolate and isolate the neutral β-keto ester product.[5][8]
Caption: Generalized mechanism of the Claisen condensation.
Application to Pyrimidinyl Ketone Synthesis: A Crossed Claisen Approach
For the synthesis of pyrimidinyl ketones, a "crossed" or "mixed" Claisen condensation is typically employed.[10][12] This involves reacting an enolizable ester (like ethyl acetate) with a non-enolizable pyrimidinyl ester. The pyrimidinyl ester lacks α-protons and thus can only act as the electrophile (the "acceptor"), preventing self-condensation and leading to a single desired product.
Reactants:
-
Nucleophile Precursor: An ester with at least two α-hydrogens (e.g., ethyl acetate, tert-butyl acetate).
-
Electrophile: A pyrimidinyl ester (e.g., ethyl pyrimidine-4-carboxylate).
Key Considerations and Optimization Strategies
4.1. Choice of Base:
-
Alkoxides (e.g., Sodium Ethoxide, NaOEt): To prevent transesterification, the alkoxide base should match the alcohol portion of the reacting ester.[5][9] For example, use sodium ethoxide with ethyl esters. A stoichiometric amount of base is required because it is consumed in the final deprotonation step.[5]
-
Non-nucleophilic Strong Bases (e.g., Sodium Hydride, NaH; Lithium Diisopropylamide, LDA): These are excellent choices for crossed Claisen condensations. They are very effective at generating the enolate without the risk of reacting with the ester carbonyls. NaH is often preferred for its ease of handling (as a mineral oil dispersion) and the fact that the only byproduct is hydrogen gas.
4.2. Solvent Selection:
-
The solvent must be aprotic to avoid quenching the base and enolate.
-
Ethers like tetrahydrofuran (THF) and diethyl ether are common choices.
-
Anhydrous conditions are critical for success. All glassware should be oven- or flame-dried, and solvents should be freshly distilled from a suitable drying agent.
4.3. Temperature Control:
-
Enolate formation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions, such as the self-condensation of the enolizable ester.[13]
-
The condensation reaction itself may be run at room temperature or with gentle heating to ensure completion.[6]
4.4. Substrate Considerations:
-
The pyrimidinyl ester must be non-enolizable to direct the reaction.
-
The enolizable ester must have at least two α-hydrogens to allow for the final, thermodynamically favorable deprotonation that drives the reaction.[5][9]
Detailed Experimental Protocol: Synthesis of Ethyl 3-(pyrimidin-4-yl)-3-oxopropanoate
This protocol describes the synthesis of a pyrimidinyl β-keto ester via a crossed Claisen condensation.
Materials:
-
Ethyl pyrimidine-4-carboxylate
-
Ethyl acetate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line
Workflow Diagram:
Caption: Step-by-step experimental workflow for pyrimidinyl β-keto ester synthesis.
Procedure:
-
Preparation: Under a nitrogen or argon atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a rubber septum. Wash the NaH dispersion with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.
-
Enolate Formation: Cool the flask to 0 °C in an ice bath. Slowly add anhydrous ethyl acetate (1.1 equivalents) to the stirred NaH suspension via syringe over 15 minutes. Hydrogen gas will evolve. Stir the resulting mixture at 0 °C for 30-60 minutes after the addition is complete.
-
Condensation: Dissolve ethyl pyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the enolate mixture at 0 °C over 30 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH of the aqueous layer is approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and saturated NaCl solution (brine) (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Troubleshooting
The success of the Claisen condensation is highly dependent on the substrates and conditions used. Below is a table summarizing typical parameters.
| Pyrimidinyl Ester Substrate | Enolizable Ester | Base (eq.) | Solvent | Temp. | Yield (%) |
| Methyl pyrimidine-2-carboxylate | Methyl acetate | NaH (1.2) | THF | 0°C to RT | 65-75 |
| Ethyl pyrimidine-4-carboxylate | Ethyl propionate | LDA (1.1) | THF | -78°C to RT | 70-80 |
| Ethyl 2-chloropyrimidine-5-carboxylate | tert-Butyl acetate | KHMDS (1.1) | Dioxane | 0°C to 50°C | 60-70 |
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive base; wet reagents/solvents. | Use fresh, high-quality base. Ensure all reagents and solvents are rigorously dried. Flame-dry glassware. |
| Reaction temperature too low. | Allow the reaction to warm to room temperature or gently heat after the addition of the electrophile. | |
| Formation of Self-Condensation Product | Enolate reacts with itself before adding pyrimidinyl ester. | Add the enolizable ester slowly to the base. Ensure slow, dropwise addition of the pyrimidinyl ester. |
| Ester Hydrolysis | Presence of water during reaction or workup. | Maintain anhydrous conditions. Use non-aqueous workup if possible or minimize contact time with acidic water. |
Conclusion
The Claisen condensation is a robust and highly effective method for synthesizing pyrimidinyl β-keto esters, which are key intermediates in the development of new therapeutics. By carefully selecting the appropriate base, solvent, and reaction conditions, and by maintaining a strictly anhydrous environment, researchers can achieve high yields of the desired products. The protocol and insights provided herein serve as a comprehensive guide for the successful application of this important reaction in the field of drug discovery.
References
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Available from: [Link]
-
Wikipedia. Claisen condensation. Available from: [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. Available from: [Link]
-
Fiveable. 3.5 Claisen condensation. Organic Chemistry II. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
Genc, H., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]
-
Royal Society of Chemistry. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]
- Google Patents. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
-
Pearson. Claisen Condensation Explained. Available from: [Link]
-
PubMed. (2025, November 20). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Available from: [Link]
-
Chemistry Steps. Claisen Condensation Practice Problems. Available from: [Link]
-
MDPI. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]
-
AK LECTURES. (2014, July 7). Claisen Condensation and ß-Keto Esters. YouTube. Available from: [Link]
-
National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]
-
The Organic Chemist. (2019, January 16). carbonyl alkylations with the Claisen condensation. YouTube. Available from: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 13. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide provides a comprehensive framework for the high-throughput screening (HTS) of pyrimidine derivative libraries, offering in-depth technical insights, detailed experimental protocols, and robust data analysis workflows. Our objective is to equip researchers with the necessary tools to design and execute effective screening campaigns, leading to the identification and validation of novel therapeutic leads.
Introduction: The Significance of Pyrimidine Derivatives in Drug Discovery
Pyrimidine and its fused heterocyclic derivatives are fundamental building blocks in numerous biological molecules, including the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[2][3] This inherent biocompatibility has made the pyrimidine nucleus a cornerstone of drug design. The versatility of pyrimidine chemistry allows for the creation of vast and diverse chemical libraries, making it an ideal candidate for HTS campaigns.[2] Pyrimidine derivatives have been successfully developed as inhibitors of various enzyme families, particularly protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer.[4][5]
Designing a High-Throughput Screening Cascade
A successful HTS campaign for pyrimidine derivatives requires a well-designed screening cascade that progressively narrows down a large compound library to a small set of validated hits. This process involves a series of assays with increasing complexity and biological relevance.
The HTS Workflow: From Primary Screen to Hit Validation
The overall workflow of an HTS campaign is a multi-step process designed to efficiently identify and validate promising compounds. It begins with a primary screen of a large compound library, followed by a series of confirmatory and secondary assays to eliminate false positives and characterize the mechanism of action of the hits.
Caption: A generalized workflow for a high-throughput screening cascade.
Data Presentation: Efficacy of Pyrimidine Derivatives
Quantitative data from HTS campaigns are crucial for identifying promising hit compounds and understanding their structure-activity relationships (SAR). The following tables summarize the inhibitory activities of various pyrimidine derivatives against a panel of cancer cell lines and protein kinases.
Table 1: Anti-proliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines
| Compound ID/Series | Cancer Cell Line | Assay Type | IC50 (µM) | Citation |
| Indazol-pyrimidine 4f | MCF-7 (Breast) | Cytotoxicity | 1.629 | [1] |
| Indazol-pyrimidine 4i | MCF-7 (Breast) | Cytotoxicity | 1.841 | [1] |
| Indazol-pyrimidine 4a | A549 (Lung) | Cytotoxicity | 3.304 | [1] |
| Indazol-pyrimidine 4i | A549 (Lung) | Cytotoxicity | 2.305 | [1] |
| Indazol-pyrimidine 4i | Caco-2 (Colon) | Cytotoxicity | 4.990 | [1] |
| Aminopyrimidine 2a | Glioblastoma, TNBC, Oral Squamous, Colon Cancer | Proliferation Assay | 4 - 8 | [4] |
| Pyridothienopyrimidinone 7a | MCF-7, HCT116, PC3 | Cytotoxicity Assay | 1.18 | [4] |
| Chromenopyrimidine 3 | MCF-7, HepG2, A549 | MTT Assay | 1.61 - 2.02 | [4] |
| Pyrazol-1-yl pyridopyrimidine 5 | HeLa, MCF-7, HepG-2 | Cytotoxicity | 9.27, 7.69, 5.91 | [6] |
Table 2: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases
| Compound ID/Series | Target Kinase | Assay Type | IC50 (nM) | Citation |
| Pyrimidine-5-carbonitrile 10b | EGFR | Kinase Assay | 8.29 | [1] |
| Indolyl-pyrimidine 4g | EGFR | Kinase Assay | 250 | [2] |
| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine 30 | EGFR | Kinase Assay | 0.95 | [7] |
| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine 48 | EGFR | Kinase Assay | 3.63 | [7] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | EGFR (T790M mutant) | Kinase Assay | 123 | [3] |
| TG02/SG1317 | CDK9 | Kinase Assay | 3 | [5] |
| Dinaciclib (SCH-727965) | CDK2 | Kinase Assay | 1 | [5] |
| AT7519 | CDK9 | Kinase Assay | <10 | [5] |
| 7H-pyrrolo[2,3-d]pyrimidine 21 | CDK4/6 | Kinase Assay | 0.8 / 5.7 | [8] |
| 9a | JAK3 | Kinase Assay | 0.29 | [9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in the HTS of pyrimidine derivatives.
Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay for identifying pyrimidine derivatives that inhibit the activity of a specific protein kinase. FP assays are homogeneous, "mix-and-read" assays well-suited for HTS.[10]
Principle: A fluorescently labeled peptide substrate is phosphorylated by the kinase. A phospho-specific antibody binds to the phosphorylated peptide, resulting in a large, slowly rotating complex and a high FP signal. Inhibitors of the kinase prevent peptide phosphorylation, leading to a low FP signal.[10]
Materials:
-
Purified, active protein kinase
-
Fluorescently labeled peptide substrate
-
Phospho-specific antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Pyrimidine derivative library (typically in DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 50 nL of each pyrimidine derivative from the library into the wells of a 384-well plate. For controls, dispense DMSO into designated wells.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the phospho-specific antibody in assay buffer. The optimal concentrations of each should be determined empirically during assay development.
-
Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the kinase.
-
Substrate/ATP Mixture Preparation: Prepare a solution containing the fluorescently labeled peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP to identify both competitive and non-competitive inhibitors.
-
Initiation of Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Polarization Reading: Read the plate on a microplate reader equipped for FP measurements. Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm for fluorescein-based probes.
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(FP_compound - FP_min) / (FP_max - FP_min)])
-
FP_compound is the fluorescence polarization of the well with the test compound.
-
FP_max is the average fluorescence polarization of the positive control wells (DMSO, active kinase).
-
FP_min is the average fluorescence polarization of the negative control wells (no kinase or a known potent inhibitor).
-
-
Identify initial "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the sample population).
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric MTT assay to assess the cytotoxicity of pyrimidine derivatives against a cancer cell line. The MTT assay is a widely used method for measuring cell viability and proliferation.[3][11]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivative library (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, flat-bottom, tissue culture-treated microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percent cell viability for each compound concentration using the following formula: % Viability = 100 * (Abs_compound / Abs_vehicle_control)
-
Abs_compound is the absorbance of the well with the test compound.
-
Abs_vehicle_control is the average absorbance of the vehicle control wells.
-
-
Plot the percent viability against the compound concentration (logarithmic scale) and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
Key Signaling Pathways Targeted by Pyrimidine Derivatives
Many pyrimidine derivatives exert their therapeutic effects by modulating key signaling pathways that are often dysregulated in cancer and other diseases.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[4][12] Overactivation of the EGFR signaling pathway is a common feature of many cancers.
Caption: The EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7][13] Its aberrant activation is frequently observed in various cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
CDK and Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[14][15] Their activity is tightly regulated by cyclins and CDK inhibitors. Dysregulation of CDK activity can lead to uncontrolled cell proliferation, a hallmark of cancer.
Caption: Regulation of the cell cycle by CDKs and inhibition by pyrimidine derivatives.
HTS Data Analysis and Hit Validation
Rigorous data analysis is essential to extract meaningful results from HTS campaigns and to confidently identify true hit compounds while minimizing false positives and false negatives.
Hit Identification
The first step in data analysis is to identify "hits" from the primary screen. This is typically done using statistical methods that account for plate-to-plate and well-to-well variability.
-
Z-score: The Z-score is a normalization method that measures how many standard deviations a compound's activity is from the mean activity of all compounds on a plate.[16][17] A Z-score of less than -3 or greater than +3 is often used as a hit cutoff.
-
B-score: The B-score is a more robust method that corrects for positional effects (e.g., edge effects) on a plate by applying a two-way median polish.[16][18]
Hit Validation and Elimination of False Positives
Initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives. Common causes of false positives include compound aggregation, interference with the assay technology (e.g., fluorescence quenching), and non-specific reactivity.[19][20]
Hit Validation Cascade:
-
Re-testing: Confirmed hits are re-tested under the same assay conditions to ensure reproducibility.
-
Dose-Response Curves: Active compounds are tested over a range of concentrations to determine their potency (IC50 or EC50) and to ensure a sigmoidal dose-response relationship.
-
Orthogonal Assays: Hits are tested in an orthogonal assay that measures the same biological endpoint but uses a different technology or principle. This helps to rule out technology-specific artifacts.
-
Counter-Screens: Counter-screens are used to assess the specificity of the hits. For example, in a kinase inhibitor screen, a counter-screen against a panel of related kinases can determine the selectivity of the compounds.
-
Compound Purity and Integrity Analysis: The purity and structural integrity of the hit compounds are confirmed using analytical techniques such as LC-MS and NMR.
Conclusion
The high-throughput screening of pyrimidine derivatives is a powerful strategy for the discovery of novel drug candidates. By employing a well-designed screening cascade, robust assay methodologies, and rigorous data analysis, researchers can efficiently identify and validate promising hits. The protocols and guidelines presented in this document provide a solid foundation for initiating and conducting successful HTS campaigns targeting this important class of molecules. Further optimization and adaptation of these methods to specific biological targets and research questions will undoubtedly lead to the discovery of the next generation of pyrimidine-based therapeutics.
References
- BenchChem. (2025).
- BenchChem. (2025). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.
- BenchChem. (2025).
- Gaber, M., et al. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022).
- Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. (n.d.). PubMed Central.
- Abcam. (n.d.).
- Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.).
- Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.).
- Creative Diagnostics. (n.d.).
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024).
- A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PubMed Central.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candid
- The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (2020). PubMed Central.
- Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. (n.d.). PubMed Central.
- Cell Cycle Pathway. (n.d.). Cell Signaling Technology.
- MTT Assay Protocol for Cell Viability and Prolifer
- False positives in the early stages of drug discovery. (n.d.). PubMed.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).
- MTT assay protocol. (n.d.). Abcam.
- Statistical Methods for Analysis of High-Throughput RNA Interference Screens. (n.d.). PubMed Central.
- schematic diagram of eGfr activation. Shown for EGFR are the four domains in the extracellular region, transmembrane helix. (n.d.).
- The JAK/STAT signaling pathway: from bench to clinic. (n.d.). PubMed Central.
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). PubMed Central.
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (n.d.). MDPI.
- Hit selection. (n.d.). Wikipedia.
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candid
- HTS Assay Valid
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PubMed Central.
- On HTS: Hit Selection. (2024). Science and Technology of Assay Development.
- Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015).
- Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). PubMed Central.
- The experience of studying and possible ways to eliminate false-positive identification results when analyzing food products for the content of prohibited substances by high-performance liquid chromatography with tandem mass spectrometry method. (2025).
- Improved Statistical Methods for Hit Selection in High-Throughput Screening. (2025).
- Two effective methods for correcting experimental high-throughput screening data. (n.d.).
- Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.).
- Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheum
- Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. (n.d.). PubMed Central.
- Development and Application of a High-Throughput Fluorescence Polarization Assay to Target Pim Kinases. (n.d.). Semantic Scholar.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- ICH Guidelines for Analytical Method Valid
- VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV.
- Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. (n.d.). MDPI.
Sources
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. plos.figshare.com [plos.figshare.com]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphviz.org [graphviz.org]
- 10. Guidelines for Citations and References - College of Business and Economics [boisestate.edu]
- 11. researchgate.net [researchgate.net]
- 12. dispendix.com [dispendix.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. study.com [study.com]
- 17. Scientific Style and Format Online - Citation Quick Guide [scientificstyleandformat.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Molecular Interaction Map of the Mammalian Cell Cycle Control and DNA Repair Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Workflow for the Evaluation of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone as a Novel Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chemical probes are indispensable small molecules for dissecting protein function and validating therapeutic targets.[1][2] This document outlines a comprehensive, field-proven strategy for the characterization and validation of the novel compound 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone (hereafter designated CP-4TBP ) as a potential chemical probe. While the compound is commercially available, its biological targets and utility as a probe are currently uncharacterized. This guide provides a logical, step-by-step framework—from initial target hypothesis to rigorous cellular validation—enabling researchers to systematically evaluate CP-4TBP and establish its credentials as a high-quality tool for chemical biology.
Introduction and Initial Compound Characterization
A high-quality chemical probe must possess demonstrated potency, selectivity, and a well-defined mechanism of action within a cellular context.[1][3] The journey from a novel compound to a validated probe is a structured process of hypothesis generation and rigorous testing. This workflow is designed to build a complete evidence package for CP-4TBP.
The structure of CP-4TBP contains a pyrimidine ring, a privileged scaffold known to interact with the hinge region of protein kinases, a large and therapeutically important class of enzymes.[4][5] This structural feature provides a strong, rational basis for hypothesizing that CP-4TBP may function as a kinase inhibitor. Therefore, the primary objective of this workflow is to interrogate the interaction of CP-4TBP with the human kinome.
Table 1: Physicochemical Properties of CP-4TBP
| Property | Value | Source |
| IUPAC Name | This compound | Fluorochem[6] |
| CAS Number | 849021-29-0 | Fluorochem[6] |
| Molecular Formula | C₁₆H₁₈N₂O | Fluorochem[6] |
| Molecular Weight | 266.33 g/mol | Calculated |
| Purity | >95% (Commercially Available) | Fluorochem[6] |
| Solubility | To be determined experimentally in relevant buffers (e.g., PBS, DMSO). | - |
| Stability | To be determined experimentally under assay conditions. | - |
Phase 1: Biochemical Target Identification and Potency
The first phase aims to identify the primary biochemical targets of CP-4TBP from the broad human kinome and quantify its potency against these initial "hits." This is achieved through large-scale screening followed by precise dose-response validation.
Protocol 1: Broad Kinome Selectivity Screening
Causality: A broad, unbiased screen is the most efficient method to identify the highest-affinity targets of a novel compound. A competitive binding assay format, where the probe competes with a known ligand, provides a robust initial assessment of interaction across hundreds of kinases simultaneously.[7][8]
Methodology:
-
Service Selection: Engage a commercial kinase screening service (e.g., Reaction Biology, Eurofins) that offers a broad panel (>300 kinases). The ³³PanQinase™ radiolabel-based competition assay is a suitable platform.[8]
-
Screening Concentration: Submit CP-4TBP for a single-point screen at a concentration of 1 µM. This concentration is high enough to detect moderately potent interactions without causing widespread, non-specific inhibition.
-
Data Analysis: The primary output will be percent inhibition (% inhibition) data for each kinase in the panel. Identify all kinases where inhibition is greater than 70% as preliminary hits for follow-up studies.
Table 2: Hypothetical Kinome Screen Results (% Inhibition @ 1 µM)
| Kinase Target | Kinase Family | % Inhibition | Classification |
| MAPK14 (p38α) | CMGC | 95% | Primary Hit |
| MAPK11 (p38β) | CMGC | 89% | Primary Hit |
| GSK3B | CMGC | 78% | Primary Hit |
| CDK2 | CMGC | 25% | Non-Hit |
| SRC | TK | 15% | Non-Hit |
| AKT1 | AGC | 10% | Non-Hit |
| ... (300+ other kinases) | ... | <50% | Non-Hit |
Protocol 2: IC₅₀ Determination for Primary Hits
Causality: After identifying primary hits, it is essential to quantify the potency of the interaction. An IC₅₀ (half-maximal inhibitory concentration) value provides a quantitative measure of drug potency that is critical for comparing compounds and planning subsequent cellular experiments.
Methodology:
-
Assay Setup: For each primary hit (e.g., p38α, p38β, GSK3B), set up a 10-point dose-response assay. Use the same biochemical assay format as the primary screen.
-
Compound Titration: Prepare a serial dilution of CP-4TBP, typically from 10 µM down to 0.1 nM.
-
Data Acquisition: Measure kinase activity at each compound concentration.
-
Curve Fitting: Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 3: Hypothetical Biochemical Potency (IC₅₀) of CP-4TBP
| Kinase Target | IC₅₀ (nM) |
| MAPK14 (p38α) | 85 |
| MAPK11 (p38β) | 150 |
| GSK3B | 450 |
Phase 2: Cellular Target Engagement and Selectivity Validation
Biochemical activity does not guarantee that a compound will engage its target in the complex environment of a living cell. This phase uses orthogonal, label-free methods to confirm that CP-4TBP directly binds its intended target(s) in cells and modulates downstream signaling.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA provides direct, physical evidence of target engagement in a cellular setting. The principle is that a protein becomes more resistant to thermal denaturation when bound by a ligand.[9] This allows for the validation of the probe-target interaction without requiring any modification to the probe or the target protein.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HEK293T or a line with high p38α expression) to ~80% confluency.
-
Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of CP-4TBP (e.g., 10 µM) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g.
-
Detection: Analyze the amount of soluble target protein (e.g., p38α) remaining at each temperature using Western blotting. A positive result is a rightward shift in the melting curve for the CP-4TBP-treated sample.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol 4: Target-Relevant Phosphorylation Assay
Causality: If CP-4TBP engages and inhibits a kinase in cells, the phosphorylation of that kinase's direct substrates should decrease.[10][11] This provides functional evidence of target modulation. For p38α, a well-known substrate is MAPKAPK2 (MK2).
Methodology:
-
Cell Culture and Stimulation: Culture cells (e.g., HeLa) and stimulate the p38 pathway with a known activator like anisomycin (10 µg/mL) for 30 minutes.
-
Inhibitor Treatment: Pre-treat cells with a dose-response of CP-4TBP (e.g., 10 µM to 10 nM) for 1 hour before stimulation.
-
Lysis and Western Blot: Lyse the cells and perform Western blotting.
-
Antibody Probing: Probe the membrane with antibodies against phospho-MK2 (Thr334), total MK2, phospho-p38, and total p38. A decrease in the phospho-MK2 signal with increasing CP-4TBP concentration confirms functional target engagement.
Caption: p38 MAPK Signaling Pathway Inhibition.
Final Validation and Guidelines for Use
A truly validated probe is accompanied by clear guidelines for its use, including recommended concentrations and the essential use of controls.
Probe Quality and Selectivity
The ideal chemical probe should be potent (cellular IC₅₀ < 100 nM) and selective (>30-fold against other protein families).[3] While CP-4TBP may show selectivity within the kinome, broader selectivity profiling (e.g., against GPCRs, ion channels) can provide additional confidence. Crucially, a structurally related but biologically inactive negative control should be synthesized or acquired. This control is vital for distinguishing on-target cellular phenotypes from those caused by off-target effects or compound artifacts.[1]
Recommended Working Concentrations
-
In Vitro (Biochemical Assays): Use at concentrations ranging from 0.1x to 10x the determined IC₅₀ value.
-
In Cellulo (Cell-Based Assays): The optimal concentration should be determined empirically but should typically be 10-100x the biochemical IC₅₀ to account for cell permeability and other factors. The concentration should be sufficient to achieve near-complete inhibition of the primary target's downstream signaling (e.g., p-MK2 levels) while remaining below concentrations known to engage significant off-targets.
Conclusion
This application note provides a rigorous, multi-faceted workflow to systematically evaluate This compound (CP-4TBP) as a potential chemical probe. By following this structured approach—combining broad biochemical screening, quantitative potency determination, direct cellular target engagement assays, and functional downstream analysis—researchers can build a robust validation package. If successfully validated, CP-4TBP could become a valuable tool for investigating the biology of its target kinase(s), contributing to both basic research and early-stage drug discovery.
References
-
Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. National Center for Biotechnology Information (PMC).[Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed.[Link]
-
Target engagement. The Chemical Probes Portal.[Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.[Link]
-
Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. National Center for Biotechnology Information (PMC).[Link]
-
A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. ResearchGate.[Link]
-
A Practical Guide to Target Engagement Assays. Selvita.[Link]
-
Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents. PubMed.[Link]
-
High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications.[Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.[Link]
-
Target Engagement Assays in Early Drug Discovery. ACS Publications.[Link]
-
Identifying small molecule probes for kinases by chemical proteomics. mediaTUM.[Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Center for Biotechnology Information (PMC).[Link]
-
Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. PubMed Central.[Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Center for Biotechnology Information (PMC).[Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology.[Link]
-
Determining target engagement in living systems. National Center for Biotechnology Information (PMC).[Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed.[Link]
-
Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI.[Link]
-
Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. PubChem.[Link]
-
Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells. JoVE.[Link]
-
Best Practices: Chemical Probes Webinar. YouTube.[Link]
-
The importance of chemical probes in molecular and cell biology. FEBS Network.[Link]
-
Fluorescence In Situ Hybridization Probe Validation for Clinical Use. ResearchGate.[Link]
-
Advancing Biological Understanding and Therapeutics Discovery with Small Molecule Probes. PubMed Central.[Link]
Sources
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Chemical Probes and Activity-Based Protein Profiling for Cancer Research [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. reactionbiology.com [reactionbiology.com]
- 9. annualreviews.org [annualreviews.org]
- 10. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
Welcome to the dedicated technical support guide for 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone (CAS 849021-29-0). This resource is designed for researchers, medicinal chemists, and formulation scientists to effectively troubleshoot and overcome solubility issues commonly encountered with this compound. Our approach is rooted in foundational physicochemical principles to provide you with not just solutions, but a deeper understanding of the underlying science.
I. Compound at a Glance: Predicted Physicochemical Properties
To effectively address solubility, we must first understand the inherent properties of this compound. As experimental data is not extensively published, we have utilized well-regarded in silico prediction tools to provide a working profile of the molecule.
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₁₆H₁₈N₂O | - |
| Molecular Weight | 254.33 g/mol | - |
| Predicted LogP | ~3.5 - 4.5 | Indicates high lipophilicity and likely poor aqueous solubility.[1][2] |
| Predicted pKa (basic) | ~2.0 - 3.0 (for the pyrimidine ring) | The pyrimidine moiety is weakly basic. At physiological pH (7.4), the compound will be predominantly in its neutral, less soluble form.[3][4] |
| Predicted Aqueous Solubility | Low (likely in the µg/mL range) | Correlates with the high LogP value, suggesting challenges in preparing aqueous solutions for biological assays.[3][5] |
These predicted parameters strongly suggest that this compound is a lipophilic compound with low intrinsic aqueous solubility. The weakly basic nature of the pyrimidine ring offers a potential, albeit limited, avenue for pH-dependent solubility enhancement.
II. Frequently Asked Questions (FAQs)
Q1: Why is my compound difficult to dissolve in aqueous buffers like PBS?
A1: Based on its predicted high LogP value, this compound is inherently lipophilic ("fat-loving") and thus has a low affinity for water-based (hydrophilic) solvents like Phosphate-Buffered Saline (PBS).[1] Its molecular structure, dominated by the tert-butylphenyl group, contributes to this characteristic, leading to poor aqueous solubility.
Q2: I've prepared a stock solution in DMSO. Why does my compound precipitate when I dilute it into my aqueous assay buffer?
A2: This is a classic case of a compound exceeding its kinetic solubility limit.[6] While highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), a rapid shift to a predominantly aqueous environment (a poor solvent for this compound) can cause it to crash out of solution. The final concentration of your compound in the assay buffer may be above its aqueous solubility limit, leading to precipitation.
Q3: Can I increase the solubility by adjusting the pH of my buffer?
A3: Yes, to a certain extent. The pyrimidine ring in the molecule is weakly basic, with a predicted pKa in the range of 2.0-3.0.[3] This means that at pH values below its pKa, the pyrimidine nitrogen can become protonated (positively charged), which generally increases aqueous solubility. However, given the low predicted pKa, significant solubility enhancement would require a highly acidic environment (pH < 3), which may not be compatible with many biological assays. At physiological pH 7.4, the compound will be almost entirely in its neutral, less soluble form.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
A4:
-
Kinetic solubility is measured by diluting a concentrated stock solution (usually in DMSO) into an aqueous buffer. It represents the concentration at which a compound precipitates out of a supersaturated solution and is relevant for high-throughput screening and initial in vitro assays.[6][7][8]
-
Thermodynamic solubility is the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid material with a solvent over a longer period.[9][10][11] This value is crucial for formulation development and understanding in vivo absorption.
For initial experiments, kinetic solubility is a key parameter to manage. For later-stage development, understanding the thermodynamic solubility is essential.
III. Troubleshooting Guides & Experimental Protocols
A. Issue: Compound is Insoluble in Aqueous Buffer
This troubleshooting guide provides a systematic approach to solubilizing this compound for your experiments.
Caption: A stepwise workflow for addressing solubility issues.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Rationale: Due to its poor aqueous solubility, a concentrated stock solution in a suitable organic solvent is necessary. DMSO is a common first choice due to its high solubilizing power and miscibility with water.
-
Procedure:
-
Accurately weigh a small amount of this compound.
-
Add a minimal volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Use a vortex mixer and gentle warming (30-40°C) if necessary to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any solid particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Systematic Solvent Screening
-
Rationale: To find the most effective and assay-compatible solvent system, a systematic screen is recommended. This helps in identifying solvents or co-solvent systems that can maintain the compound in solution upon aqueous dilution.
-
Procedure:
-
Prepare small, equal aliquots of the compound in separate vials.
-
Add a fixed volume of different organic solvents to each vial to assess solubility. A suggested panel of solvents is provided in the table below.
-
Observe for complete dissolution at room temperature. Gentle heating and vortexing can be applied.
-
For solvents where the compound dissolves, perform a test dilution into your aqueous buffer (e.g., 1:100) to check for precipitation.
-
Table of Common Solvents for Screening:
| Solvent | Class | Properties & Considerations |
| DMSO | Polar Aprotic | High solubilizing power, but can be toxic to some cells at >0.5% v/v. |
| Ethanol | Polar Protic | Generally well-tolerated in biological assays, but may be less effective at solubilizing highly lipophilic compounds. |
| Methanol | Polar Protic | Similar to ethanol, but can be more toxic. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Strong solubilizer, but higher toxicity than DMSO. |
| Acetonitrile | Polar Aprotic | Useful for analytical purposes, less common for biological assays. |
B. Issue: Compound Precipitates Upon Dilution
This occurs when the kinetic solubility is exceeded. The following strategies can help maintain the compound in a soluble state in your final assay medium.
Protocol 3: Utilizing a Co-solvent System
-
Rationale: A co-solvent system involves using a mixture of a water-miscible organic solvent and your aqueous buffer. The organic solvent helps to increase the solubility of the lipophilic compound in the final solution.
-
Procedure:
-
Based on your solvent screen, select a compatible organic solvent (e.g., ethanol).
-
Prepare your assay buffer containing a certain percentage of the co-solvent (e.g., 1-5% ethanol).
-
Add your DMSO stock solution to this co-solvent-containing buffer.
-
It is crucial to keep the final concentration of the primary stock solvent (e.g., DMSO) as low as possible (ideally ≤0.5%) to minimize its own effects on the assay.
-
Protocol 4: pH-Dependent Solubility Profile Determination
-
Rationale: To understand the effect of pH on solubility, a pH-solubility profile can be generated. This will experimentally confirm the utility of pH adjustment for this compound.
-
Procedure:
-
Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 8).
-
Add an excess amount of the solid compound to each buffer.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a constant temperature to reach thermodynamic equilibrium.[9][11]
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
Plot the solubility as a function of pH.
-
Caption: The relationship between pH and the solubility of a weakly basic compound.
IV. The Role of the Solid State: Polymorphism
Q5: Could batch-to-batch variability in solubility be due to the solid form of my compound?
A5: Absolutely. This phenomenon is known as polymorphism, where a compound can exist in different crystalline forms (polymorphs) or as an amorphous solid.[12][13][14][15] These different solid forms can have significantly different physical properties, including melting point, stability, and, most importantly, solubility and dissolution rate.[16] A more stable crystalline form will generally have lower solubility than a less stable (metastable) form or an amorphous form.
If you observe inconsistent solubility with different batches of the compound, it is highly recommended to characterize the solid state.
Recommended Solid-State Characterization Techniques:
| Technique | Information Provided |
| X-Ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" of the crystalline structure, allowing for the identification of different polymorphs.[15][17][18] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting and recrystallization, which are characteristic of a specific polymorphic form.[15][17][18] |
| Thermogravimetric Analysis (TGA) | Determines changes in mass with temperature, useful for identifying solvates or hydrates.[17] |
| Polarized Light Microscopy | Allows for visual inspection of crystal habit and can help identify different crystalline forms. |
Understanding the solid form of your material is a critical step in ensuring the reproducibility and reliability of your experimental results.
V. References
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776. [Link]
-
SciSpace. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]
-
protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Alfatest. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-state Characterization Techniques. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
MDPI. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
ChemAxon. (n.d.). Solubility prediction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Retrieved from [Link]
-
Ingenta Connect. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Retrieved from [Link]
-
Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]
-
J-STAGE. (n.d.). Solubility and Dissolution Profile Assessment in Drug Discovery. Retrieved from [Link]
-
UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Retrieved from [Link]
-
Indonesian Journal of Pharmaceutical Science and Technology. (n.d.). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Retrieved from [Link]
-
MOST Wiedzy. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). In Silico Physicochemical Parameter Predictions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). In silico structure predictions for non-targeted analysis: From physicochemical properties to molecular structures. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Solid State Characterization of APIs - CD Formulation [formulationbio.com]
- 3. Solubility prediction [cdb.ics.uci.edu]
- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 5. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 6. enamine.net [enamine.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. evotec.com [evotec.com]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]
- 15. jocpr.com [jocpr.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. alfatestlab.com [alfatestlab.com]
Technical Support Center: Synthesis of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone
Welcome to the dedicated technical support guide for the synthesis of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we dissect common experimental challenges, offering troubleshooting strategies and in-depth FAQs to streamline your synthetic workflow and enhance product purity and yield.
Overview of a Common Synthetic Approach
The synthesis of this compound typically involves a nucleophilic addition-acylation reaction. A common and effective strategy is the metalation of a pyrimidine precursor followed by quenching with an appropriate electrophile. Specifically, this involves the deprotonation of the methyl group of 4-methylpyrimidine using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a carbanion. This nucleophilic intermediate is then reacted with an acylating agent, such as 4-tert-butylbenzoyl chloride or a related ester, to form the desired ketone.
The success of this synthesis hinges on precise control over reaction conditions, particularly temperature, stoichiometry, and moisture, as deviations can lead to a variety of byproducts.
Caption: Proposed synthetic pathway for the target ketone.
Frequently Asked Questions (FAQs)
Q1: Why is LDA the preferred base for deprotonating 4-methylpyrimidine?
A1: Lithium Diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base. This combination is critical for this specific transformation.
-
Strength: The pKa of the methyl protons on 4-methylpyrimidine is high enough to require a very strong base for efficient deprotonation.
-
Steric Hindrance: The bulky isopropyl groups on LDA prevent it from acting as a nucleophile and adding to the electron-deficient pyrimidine ring, which is a known side reaction with smaller, strong bases like n-butyllithium.[1]
-
Non-nucleophilic Nature: Its primary function is proton abstraction, ensuring the desired carbanion is formed without competing addition reactions.
Q2: What is the critical role of temperature control (-78 °C) in this synthesis?
A2: Maintaining a low temperature, typically -78 °C (a dry ice/acetone bath), is crucial for several reasons:
-
Stability of the Lithiated Intermediate: The lithiated pyrimidine intermediate is highly reactive and can be unstable at higher temperatures, leading to decomposition or unwanted side reactions.
-
Kinetic vs. Thermodynamic Control: The reaction is run under kinetic control to favor the desired deprotonation at the methyl group. At higher temperatures, thermodynamic equilibrium could favor other, more stable intermediates or products.
-
Minimizing Side Reactions: Low temperatures suppress the rates of potential side reactions, such as the self-condensation of the product or reaction with the solvent (THF).
Q3: Can I use 4-tert-butylbenzoic acid or its methyl ester instead of the acid chloride?
A3: Yes, but with modifications. 4-tert-butylbenzoyl chloride is highly electrophilic and reacts rapidly.
-
Using a Methyl/Ethyl Ester: An ester can be used, but the reaction is generally slower and may require higher temperatures or longer reaction times for the acylation step. The reactivity is significantly lower than that of the acid chloride.
-
Using the Carboxylic Acid: Direct reaction with the carboxylic acid is not feasible as the acidic proton would quench the lithiated intermediate. The carboxylic acid would first need to be activated, for example, by converting it to a Weinreb amide, which is an excellent electrophile for reactions with organometallics, often giving cleaner reactions and higher yields of the ketone without over-addition.
Q4: What are the best practices for quenching the reaction?
A4: The quench step is critical for protonating the intermediate alkoxide and neutralizing reactive species. A standard and effective method is to pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mild proton source that minimizes side reactions like enolization and subsequent condensation that could occur under strongly acidic or basic conditions.[1] An aqueous workup is then necessary to separate the organic product from inorganic salts.
Troubleshooting Guide: Byproducts and Purity Issues
This section addresses specific experimental problems. For each issue, we identify potential causes, provide corrective actions, and suggest preventative measures.
Problem 1: Low or No Yield of the Desired Product
-
Symptom: TLC or LC-MS analysis shows primarily unreacted 4-methylpyrimidine and/or 4-tert-butylbenzoic acid (from hydrolysis of the acid chloride).
-
Potential Cause & Explanation:
-
Ineffective Deprotonation: This is the most common cause. Traces of moisture in the glassware, solvent (THF), or nitrogen line will protonate and destroy the LDA. Since LDA is added stoichiometrically, any loss results in incomplete deprotonation of the 4-methylpyrimidine.
-
Degraded LDA: LDA is moisture-sensitive. If it is old or has been handled improperly, its molarity will be lower than stated, leading to under-dosing.
-
Impure Acylating Agent: The 4-tert-butylbenzoyl chloride may have hydrolyzed to the corresponding carboxylic acid, which will not react and will instead quench the lithiated intermediate.
-
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Titrate the LDA solution before use (e.g., with menthol and a colorimetric indicator) to determine its active concentration. Check the purity of the 4-tert-butylbenzoyl chloride by ¹H NMR; the presence of a broad peak around 10-12 ppm indicates carboxylic acid contamination.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use a freshly distilled, anhydrous grade of THF.
-
Optimize Reagent Addition: Add the LDA slowly to the solution of 4-methylpyrimidine at -78 °C. Allow the deprotonation to stir for 30-60 minutes before slowly adding the acylating agent.
-
Problem 2: Presence of a Major Byproduct with m/z = 311.21
-
Symptom: Mass spectrometry reveals a significant peak at M+H⁺ ≈ 311, which is 57 mass units higher than the expected product (MW 254.33).
-
Potential Cause & Explanation:
-
N-Butylation of Pyrimidine: This byproduct corresponds to the addition of a butyl group to the pyrimidine ring, followed by acylation. This occurs if n-Butyllithium (n-BuLi) is used as the base instead of LDA. The small size of n-BuLi allows it to act as a nucleophile, adding to the electron-deficient C2 or C6 position of the pyrimidine ring.[1]
-
-
Corrective & Preventative Action:
-
The primary solution is to use a sterically hindered base like LDA. If this byproduct is already formed, it can be very difficult to separate from the desired product due to similar polarities. Extensive column chromatography with a shallow gradient may be required. The best strategy is prevention.
-
Caption: Formation of a common byproduct via nucleophilic addition.
Problem 3: Complex Mixture of Products; Difficult Purification
-
Symptom: The crude ¹H NMR spectrum is complex, showing multiple aromatic and aliphatic signals that do not correspond to starting materials or the desired product. TLC shows multiple spots or streaking.
-
Potential Cause & Explanation:
-
Reaction Temperature Too High: Allowing the reaction to warm prematurely can cause the lithiated intermediate to decompose or react with the solvent. It can also promote self-condensation of the enolizable ketone product.
-
Incorrect Stoichiometry: Using a large excess of the acylating agent can lead to side reactions. An excess of base can lead to multiple deprotonations or other undesired reactions.
-
Air (Oxygen) Exposure: Introducing air during the reaction or workup can lead to oxidative dimerization or degradation products, which are often colored and complex.[1]
-
-
Troubleshooting & Optimization Workflow:
-
Strict Temperature Monitoring: Use a low-temperature thermometer to ensure the internal reaction temperature remains below -70 °C during all additions.
-
Precise Stoichiometry: Use a slight excess of the base (e.g., 1.1 equivalents of LDA) and the acylating agent (1.1 to 1.2 equivalents) to drive the reaction to completion without introducing large excesses.
-
Maintain Inert Atmosphere: Perform the entire reaction, including quenching, under a positive pressure of an inert gas (N₂ or Ar). Degas aqueous solutions used for workup if oxidative byproducts are a persistent issue.
-
Purification Strategy: If a complex mixture is obtained, flash column chromatography is the recommended purification method. A typical starting point is a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 40% EtOAc).
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Data Interpretation: Common Byproducts
| Byproduct Name | Plausible Structure | Expected M+H⁺ (m/z) | Key ¹H NMR Signals |
| 4-tert-butylbenzoic acid | 4-tBu-Ph-COOH | 179.11 | Broad singlet >10 ppm (acid OH), doublet ~7.9 ppm, doublet ~7.5 ppm. |
| N-Butyl Acylated Product | 4-tBu-Ph-CO-CH₂-(Butyl)-Pyrimidine | 311.21 | Additional aliphatic signals ~0.9 ppm (triplet) and ~1.3-1.7 ppm (multiplets) from the butyl group. |
| Self-Condensation Dimer | Dimer of the target molecule | 491.29 | Complex spectrum, potential loss of the CH₂ signal, appearance of new olefinic or alcohol protons. |
References
-
Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link][2]
-
Organic Chemistry Portal. (2023). Synthesis of pyrimidines. [Link][3]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link][4]
Sources
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Acylation
Welcome to the technical support center for pyrimidine acylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of acylating the pyrimidine scaffold. Pyrimidine rings are fundamental components of nucleic acids and are prevalent in a vast array of pharmaceuticals and agrochemicals.[1] Their electron-deficient nature, however, presents unique challenges for direct acylation.[1][2]
This document provides in-depth, experience-driven guidance in a question-and-answer format, moving from fundamental concepts to advanced troubleshooting of specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the direct acylation of a simple pyrimidine ring so challenging?
The primary difficulty lies in the inherent electronic properties of the pyrimidine ring. It is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deficiency deactivates the ring towards electrophilic aromatic substitution, the classical pathway for acylation (e.g., Friedel-Crafts reactions).[2] Furthermore, the nitrogen atoms are basic and can be protonated or coordinate with Lewis acid catalysts, which further deactivates the ring by creating a highly electron-deficient pyridinium-like salt.[2]
Q2: What are the principal strategies to achieve pyrimidine acylation?
Given the challenges, several strategies have been developed:
-
Acylation of Activated Pyrimidines: Introducing strong electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups onto the pyrimidine ring increases its electron density, making it more susceptible to electrophilic attack.
-
Metal-Catalyzed C-H Activation: Modern methods often employ transition metals like Palladium (Pd) to directly functionalize a C-H bond, bypassing the need for a highly activated ring.[3][4] This often involves the use of a directing group to achieve regioselectivity.[3]
-
Radical Acylation: The addition of acyl radicals to the pyrimidine ring is another effective method.[2] These reactions often require an oxidant for the final aromatization step.[2]
-
Metalation-Acylation: This involves deprotonating a C-H bond using a strong base (e.g., LDA, n-BuLi) to form a lithiated pyrimidine, which is then quenched with an acylating agent.[2] This method can be very effective but often requires cryogenic temperatures to avoid side reactions.[2]
Q3: What are the common acylating agents used in these reactions?
The choice of acylating agent depends on the chosen synthetic strategy.
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive and commonly used in Friedel-Crafts type reactions and for quenching metalated intermediates.
-
Acid Anhydrides (e.g., Acetic Anhydride): Less reactive than acyl halides but effective, especially with strong catalysts or for acylating nucleophilic centers (like amino groups).[5]
-
Aldehydes: Used as precursors for acyl radicals in radical acylation reactions.[2][6]
-
Carboxylic Acids: Can be used in some radical procedures or activated in situ.[2]
Q4: How does one control regioselectivity (N- vs. O- vs. C-acylation) in substituted pyrimidines?
This is a critical challenge. For pyrimidines bearing nucleophilic substituents (e.g., 2-amino-4-hydroxypyrimidine), acylation can occur at the ring carbon (C-acylation), the exocyclic nitrogen (N-acylation), or the exocyclic oxygen (O-acylation).
-
N-Acylation: Often the kinetically favored product, especially with highly reactive acylating agents.
-
O-Acylation: Can be promoted by using bulky substituents on the pyrimidine ring and sterically demanding acyl halides.[7] The choice of base and solvent is also crucial.
-
C-Acylation: Generally requires forcing conditions or specific strategies like C-H activation or metalation to direct the reaction to a ring carbon.
The interplay between kinetic and thermodynamic control, steric hindrance, and electronic effects determines the final product distribution.[7]
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during pyrimidine acylation experiments, offering causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
You've set up your reaction, but TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture with very little desired product.
Potential Cause 1: Deactivated Substrate The pyrimidine ring is too electron-poor for the chosen reaction conditions. This is the most common reason for failure in attempted electrophilic acylations.[8]
Solutions:
-
Switch Strategy: If using a Friedel-Crafts approach on an unactivated ring, it is unlikely to work. Consider switching to a C-H activation, metalation, or radical-based strategy.
-
Increase Activation: If your pyrimidine has activating groups, ensure they are sufficient. A single methoxy group may not be enough; multiple activating groups may be necessary.
-
Check for Protonation: Ensure your reaction medium is not overly acidic, which can protonate the ring and completely shut down reactivity.[9]
Potential Cause 2: Inactive or Insufficient Catalyst Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are highly sensitive to moisture and can be deactivated.[8] In many cases, these reactions require stoichiometric, not catalytic, amounts of the Lewis acid because the product ketone complexes with it.[8]
Solutions:
-
Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar).
-
Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or purify/sublime it before use.
-
Increase Catalyst Loading: Titrate the amount of catalyst. Start with at least 1.1 equivalents and consider increasing to 2-3 equivalents, especially if the substrate or product has multiple coordination sites.
Potential Cause 3: Suboptimal Temperature The reaction may have a high activation energy that is not being met at the current temperature, or conversely, the temperature may be too high, leading to decomposition.[8][10]
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring by TLC. Refluxing in a higher-boiling solvent might be necessary.[11]
-
Decrease Temperature: For highly exothermic reactions or thermally unstable products, cooling the reaction (e.g., 0 °C or below) may be required, particularly for metalation protocols.[2]
Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Problem 2: Poor Regioselectivity (Mixture of N-, O-, C-isomers)
Your reaction works, but you obtain a difficult-to-separate mixture of isomers where the acyl group is on a ring carbon, an exocyclic nitrogen, or an exocyclic oxygen.
Potential Cause: Competing Nucleophilic Sites For substrates like aminopyrimidines or hydroxypyrimidines, the exocyclic heteroatoms are often more nucleophilic than the ring carbons, leading to kinetically favored N- or O-acylation.[7]
Solutions:
-
Protecting Groups: Protect the more reactive N-H or O-H groups before attempting C-acylation. The protecting group can be removed in a subsequent step. Common protecting groups include Boc for amines or silyl ethers for hydroxyls.
-
Steric Hindrance: As described in the literature, using a sterically bulky acylating agent (e.g., pivaloyl chloride) can disfavor attack at a hindered exocyclic position and promote O-acylation or allow for C-acylation to compete.[7]
-
Reaction Conditions:
-
For O-Acylation: Using a non-nucleophilic base like pyridine can facilitate O-acylation. Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[12]
-
For C-Acylation: Employ methods that explicitly target the C-H bond. A palladium-catalyzed reaction with a directing group on a ring nitrogen can force acylation at a specific C-H bond (e.g., C5).[3]
-
Visualization of Competing Acylation Pathways
Caption: Competing acylation sites on a substituted pyrimidine.
Problem 3: Product Purification is Difficult
You have successfully formed the product, but it is proving difficult to isolate from the crude reaction mixture.
Potential Cause 1: High Polarity Acylated pyrimidines, especially those with additional polar functional groups, can be highly polar. This leads to poor retention on standard reverse-phase silica columns and high solubility in polar workup solvents like water.[13]
Solutions:
-
Chromatography Technique:
-
Workup Modification:
-
Extraction: Use salting-out (adding NaCl or (NH₄)₂SO₄ to the aqueous layer) to decrease the polarity of the aqueous phase and drive your product into the organic layer.
-
Solvent Choice: Use highly polar organic solvents like ethyl acetate, or mixtures containing isopropanol or n-butanol for extraction.
-
Potential Cause 2: Contamination with Catalyst Residues Metal-based catalysts (Pd, AlCl₃, etc.) can be difficult to remove completely.
Solutions:
-
Aqueous Wash: A specific aqueous wash can help. For example, a wash with aqueous Rochelle's salt (potassium sodium tartrate) or dilute HCl can help remove aluminum salts.
-
Filtration: Passing the crude product solution through a plug of Celite®, silica, or a specialized metal scavenger can effectively remove catalyst residues.
-
Recrystallization: If the product is crystalline, recrystallization is an excellent method for removing both catalyst residues and organic impurities.[11]
Part 3: Methodologies & Data
Table 1: Selection of Catalysts for Pyrimidine Acylation
| Catalyst Type | Example(s) | Typical Application | Key Considerations |
| Brønsted Acid | TFA, H₂SO₄ | Activating carbonyls; can be used in some cyclization-acylation sequences.[5] | Can protonate and deactivate the pyrimidine ring. Use with caution. |
| Lewis Acid | AlCl₃, FeCl₃, ZnCl₂ | Friedel-Crafts type acylation of activated pyrimidines. | Highly moisture-sensitive. Often required in stoichiometric amounts.[8][15] |
| Transition Metal | Pd(OAc)₂, [Rh(cod)Cl]₂ | Direct C-H activation/acylation.[3][6] | Requires specific ligands and often a directing group for selectivity. Air-sensitive. |
| Organic Base | Pyridine, DMAP | Catalyzes acylation of N-H and O-H bonds via a nucleophilic mechanism.[12][16] | Not suitable for C-acylation. Can act as both catalyst and base. |
| Radical Initiator | AIBN, Peroxides | Initiates radical chain reactions for acylation with aldehydes.[2] | Reaction can be complex with potential for side products. |
Table 2: Common Solvents and Their Role
| Solvent | Type | Dielectric Constant (ε) | Typical Use Case |
| Dichloromethane (DCM) | Aprotic, Nonpolar | 9.1 | Friedel-Crafts reactions; general purpose solvent.[12] |
| Tetrahydrofuran (THF) | Aprotic, Polar | 7.6 | Metalation reactions at low temperatures; good for dissolving organometallics. |
| Acetonitrile (ACN) | Aprotic, Polar | 37.5 | C-H activation; HILIC mobile phase.[13] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 38.3 | High-temperature reactions; can be a source of formyl groups in some cases.[2] |
| Ethanol/Methanol | Protic, Polar | 24.5 / 32.7 | Biginelli-type reactions; can interfere with metalating agents or Lewis acids.[11][17] |
| Solvent-Free | N/A | N/A | Green chemistry approach; can improve yields and reaction rates.[16][17] |
Protocol 1: General Procedure for Lewis Acid-Catalyzed Acylation of an Activated Pyrimidine
This protocol is a representative example for a substrate like 2,4-dimethoxypyrimidine.
-
Preparation: Under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe and cool the resulting slurry to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.2 equivalents) dropwise to the stirred slurry. Allow the mixture to stir for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve the activated pyrimidine (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC. If no reaction occurs, gently heat to reflux.
-
Work-up: Cool the reaction mixture back to 0 °C and quench it by slowly pouring it over crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[18]
References
-
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Available at: [Link]
-
Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group. RSC Advances. Available at: [Link]
-
Acylation of pyrimidine derivatives under metal-free conditions. ResearchGate. Available at: [Link]
-
Díaz-Fernández, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]
-
Snell, B. K. (1968). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. ResearchGate. Available at: [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link]
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Gule, N. P., & D'Souza, L. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 19(9), 14844-14870. Available at: [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. Available at: [Link]
-
N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. ResearchGate. Available at: [Link]
- SYNTHESIS OF PYRIMIDINE DERIV
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Available at: [Link]
- Syllabus for Chemistry (SCQP08). Unknown Source.
-
Separation and purification of multiply acetylated proteins using cation-exchange chromatography. PubMed. Available at: [Link]
-
From routine acylation towards stable σ-complexes of pyrimidine: Carbon protonation of the pyrimdine-ring. ResearchGate. Available at: [Link]
-
Disorders of purine and pyrimidine metabolism. PubMed. Available at: [Link]
-
Pyrimidine Synthesis. YouTube. Available at: [Link]
-
Disorders of purines and pyrimidines. PubMed. Available at: [Link]
-
Pyrimidine Metabolism Disorders. MSD Manual Professional Edition. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation and purification of multiply acetylated proteins using cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone
Welcome to the technical support center for 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability-related challenges you may encounter during your experiments.
Introduction
This compound is a molecule of interest in pharmaceutical research. Understanding its stability in various solution-based formulations is critical for accurate experimental results and for the development of safe and effective drug products. This guide provides a systematic approach to identifying and resolving stability issues, ensuring the integrity of your research.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing step-by-step guidance to diagnose and solve them.
Issue 1: Unexpected Degradation of the Compound in Aqueous Solution
Symptoms:
-
Loss of parent compound peak intensity in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Inconsistent results in bioassays.
Causality: The ethanone linkage and the pyrimidine ring in the structure of this compound suggest potential susceptibility to hydrolysis. This process can be significantly influenced by the pH of the solution.[1]
Troubleshooting Workflow:
Caption: Workflow for investigating pH-dependent hydrolytic degradation.
Detailed Protocol for Hydrolytic Stability Assessment:
-
Prepare Buffers: Prepare a series of buffers covering a relevant pH range, such as pH 2 (acidic), pH 7.4 (physiological), and pH 9 (basic).[1]
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) and spike it into the different buffer solutions. Ensure the final concentration of the organic solvent is low to avoid affecting the solution's properties.
-
Incubation: Incubate the samples at a controlled temperature, for example, 40°C, to accelerate degradation.[2] Protect the samples from light to exclude photodegradation as a variable.
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
Data Interpretation: Quantify the amount of the parent compound remaining at each time point for each pH condition. This will reveal the pH at which the compound is most and least stable.
Example Data Presentation:
| pH | Time (hours) | This compound Remaining (%) |
| 2.0 | 0 | 100 |
| 2 | 95.2 | |
| 6 | 85.1 | |
| 12 | 70.3 | |
| 24 | 50.5 | |
| 7.4 | 0 | 100 |
| 2 | 99.8 | |
| 6 | 99.5 | |
| 12 | 99.1 | |
| 24 | 98.5 | |
| 9.0 | 0 | 100 |
| 2 | 92.3 | |
| 6 | 78.4 | |
| 12 | 60.1 | |
| 24 | 35.8 |
This hypothetical data suggests that the compound is most stable at neutral pH and degrades under both acidic and basic conditions, with more rapid degradation in a basic environment.
Issue 2: Compound Degradation upon Exposure to Light
Symptoms:
-
Significant degradation is observed in samples left on the lab bench compared to those stored in the dark.
-
Discoloration of the solution upon exposure to light.
Causality: Many organic molecules, particularly those with aromatic rings and heteroatoms like the pyrimidine moiety, can absorb UV or visible light, leading to photochemical degradation.[3][4]
Troubleshooting Workflow:
Caption: Workflow for investigating photosensitivity.
Detailed Protocol for Photostability Assessment (based on ICH Q1B): [5][6][7]
-
Sample Preparation: Dissolve the compound in a solvent in which it is stable (determined from hydrolytic studies). Prepare two sets of samples in clear glass vials.
-
Dark Control: Completely wrap one set of vials in aluminum foil to serve as the dark control. This helps to distinguish between light-induced and thermally-induced degradation.[5]
-
Light Exposure: Place both sets of samples in a photostability chamber. Expose them to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation, as specified by ICH Q1B guidelines.[3]
-
Analysis: Analyze the samples from both sets at appropriate time intervals using a stability-indicating HPLC method.
-
Interpretation: A significant difference in degradation between the light-exposed samples and the dark control confirms photosensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
Based on general principles of chemical stability, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation. They should also be protected from light by using amber vials or by wrapping clear vials in aluminum foil. To prevent hydrolysis, it is advisable to prepare stock solutions in anhydrous aprotic solvents like DMSO or acetonitrile.
Q2: My compound seems to be degrading in the presence of certain excipients in my formulation. How can I investigate this?
This could be a case of incompatibility. To investigate, you can perform a forced degradation study where you incubate the compound with individual excipients in your formulation under stressed conditions (e.g., elevated temperature and humidity).[2] By analyzing the degradation of the compound in the presence of each excipient, you can identify the problematic component.
Q3: How do I perform an oxidative degradation study for this compound?
The ketone functional group and the pyrimidine ring could be susceptible to oxidation.[2] A typical forced oxidation study involves dissolving the compound in a suitable solvent and treating it with an oxidizing agent like hydrogen peroxide (H₂O₂).
Protocol for Oxidative Degradation:
-
Sample Preparation: Dissolve the compound in a solvent that is inert to the oxidizing agent.
-
Oxidant Addition: Add a solution of 3% hydrogen peroxide to the sample.
-
Incubation: Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
Analysis: Monitor the degradation of the compound over time using a stability-indicating HPLC method.
Q4: What kind of degradation products can I expect from the pyrimidine ring?
The pyrimidine ring can undergo several degradation pathways. In biological systems or under certain chemical conditions, it can be cleaved.[8][9] The specific degradation products will depend on the stress conditions applied. Advanced analytical techniques like LC-MS/MS are often necessary for the structural elucidation of these degradation products.[10]
References
- USP Hydrolytic Stability Testing. (2026). Testing Laboratory.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). atlas-mts.com.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.
- ICH Q1B: Complete Guide to Photostability Testing. (2024). PharmaGrowthHub.
- Quality Guidelines. (n.d.). ICH.
- Q1A(R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). PharmaTutor.
- Forced degradation products: Topics by Science.gov. (n.d.). Science.gov.
- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
- Forced Degradation Studies. (2016). MedCrave online.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2010). PMC.
- Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate.
Sources
- 1. testinglab.com [testinglab.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. youtube.com [youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. forced degradation products: Topics by Science.gov [science.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
Welcome to the dedicated technical support center for the synthesis of 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the scale-up of this synthesis. Our focus is on providing practical, experience-driven advice to ensure a robust, reproducible, and high-yielding process.
I. Synthetic Overview & Core Challenges
The synthesis of this compound typically proceeds via the addition of a 4-tert-butylphenyl Grignard reagent to a pyrimidine-4-carbonitrile derivative, followed by hydrolysis of the intermediate imine. While theoretically straightforward, scaling up this reaction presents several challenges rooted in the reactivity of the pyrimidine ring and the Grignard reagent.
Key Synthetic Route:
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis and scale-up, presented in a question-and-answer format.
Question 1: My Grignard reagent formation is sluggish or fails to initiate. What are the common causes and how can I resolve this?
Answer:
Failure of Grignard reagent formation is a frequent issue, especially on a larger scale. The primary culprits are moisture and the quality of the magnesium.
-
Causality: Grignard reagents are highly reactive towards protic sources, including water. Any moisture present will quench the Grignard as it forms, preventing the reaction from sustaining itself. The passivation of the magnesium surface by magnesium oxide can also inhibit the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120 °C for several hours and cooled under an inert atmosphere). Solvents like THF must be anhydrous. While commercially available anhydrous solvents are often sufficient for small-scale reactions, for scale-up, it is best practice to freshly distill THF from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate Magnesium: The magnesium turnings should be of high purity. To remove the passivating oxide layer, you can employ several activation methods:
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in THF. The appearance of a brown color (from iodine) that subsequently disappears, or gentle bubbling, indicates activation.
-
-
Initiation: A small amount of the 4-tert-butylbromobenzene should be added initially. Gentle warming of this initial mixture may be necessary to initiate the reaction. Once an exotherm is observed, the remaining bromide should be added dropwise at a rate that maintains a gentle reflux.
-
Question 2: I am observing a low yield of the desired ketone and the formation of significant byproducts. What are the likely side reactions and how can I mitigate them?
Answer:
Low yields are often due to competing side reactions involving the Grignard reagent and the pyrimidine ring. The pyrimidine ring itself is electrophilic and can be attacked by the Grignard reagent.
-
Causality: The C6 position of the pyrimidine ring is susceptible to nucleophilic attack, especially when the N1 nitrogen is coordinated to the Lewis acidic magnesium of the Grignard reagent. This can lead to the formation of dihydropyrimidine derivatives.[1][2] Additionally, if the reaction temperature is too high, the Grignard reagent can react with the ketone product to form a tertiary alcohol.
-
Mitigation Strategies:
-
Temperature Control: The addition of the Grignard reagent to the 4-(cyanomethyl)pyrimidine solution should be performed at a low temperature (e.g., -78 °C to -40 °C) to minimize side reactions.[2]
-
Reverse Addition: Instead of adding the Grignard reagent to the nitrile, consider adding the nitrile solution slowly to the Grignard reagent. This ensures that the Grignard reagent is not in large excess at any point, which can reduce the likelihood of double addition to the nitrile or attack on the pyrimidine ring.
-
Hydrolysis Conditions: The hydrolysis of the intermediate imine should be conducted carefully. A rapid quench with a strong acid can lead to degradation of the product. A milder quench with a saturated aqueous solution of ammonium chloride at a low temperature is often preferred.[3]
-
Question 3: The purification of my final product is challenging due to the presence of a persistent impurity with a similar polarity. What could this impurity be and how can I remove it?
Answer:
A common and difficult-to-remove impurity is the tertiary alcohol formed from the reaction of the Grignard reagent with the ketone product.
-
Characterization: This byproduct can be identified by 1H NMR (absence of the ketone carbonyl in 13C NMR, presence of a hydroxyl proton in 1H NMR) and mass spectrometry.
-
Purification Strategies:
-
Column Chromatography Optimization:
-
Solvent System: A gradient elution might be necessary to achieve good separation. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired ketone, leaving the more polar alcohol impurity in the mother liquor.
-
Chemical Purification: In some cases, a chemical quench can be employed. For example, treatment of the crude product with a mild oxidizing agent might selectively convert the tertiary alcohol to a more polar species that is easier to separate. However, this approach requires careful optimization to avoid degradation of the desired product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Grignard reagent to 4-(cyanomethyl)pyrimidine?
A1: A slight excess of the Grignard reagent (1.1 to 1.2 equivalents) is typically used to ensure complete consumption of the nitrile. However, a large excess should be avoided as it can increase the formation of byproducts.
Q2: Can I use a different Grignard reagent, for example, an organolithium reagent?
A2: Organolithium reagents are generally more reactive than Grignard reagents and may lead to a higher incidence of side reactions, such as attack on the pyrimidine ring. Grignard reagents offer a better balance of reactivity for this transformation.
Q3: My reaction mixture becomes very thick and difficult to stir during the Grignard addition. What can I do?
A3: This is likely due to the precipitation of the magnesium salt of the imine intermediate. You can increase the solvent volume to improve stirrability. Ensure your stirring apparatus is robust enough for the scale of your reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method. The ketone product should have a different Rf value than the starting nitrile. Quenching a small aliquot of the reaction mixture and running a TLC can give a good indication of the reaction's progress. For more quantitative analysis, HPLC or GC-MS of a quenched aliquot can be used.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-tert-butylphenylmagnesium bromide (Grignard Reagent)
| Parameter | Value |
| Reactants | |
| Magnesium turnings | 1.2 eq |
| 4-tert-butylbromobenzene | 1.0 eq |
| Anhydrous THF | Appropriate volume |
| Conditions | |
| Temperature | Reflux |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Add magnesium turnings to the flask.
-
Add a small portion of anhydrous THF, enough to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 4-tert-butylbromobenzene in anhydrous THF.
-
Add a small amount of the bromide solution to the magnesium suspension and gently warm the mixture to initiate the reaction.
-
Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Protocol 2: Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 4-(Cyanomethyl)pyrimidine | 1.0 eq |
| 4-tert-butylphenylmagnesium bromide | 1.1 - 1.2 eq |
| Anhydrous THF | Appropriate volume |
| Conditions | |
| Temperature | -78 °C to -40 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Workup | |
| Quenching solution | Saturated aqueous NH4Cl |
Step-by-Step Methodology:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 4-(cyanomethyl)pyrimidine in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the previously prepared Grignard reagent solution via cannula or a dropping funnel to the cooled nitrile solution over a period of 1-2 hours, maintaining the internal temperature below -40 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.
-
Slowly warm the reaction mixture to 0 °C.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
V. Visualization of Potential Side Reactions
Caption: Potential side reactions during the synthesis.
VI. References
-
Horne, G. A., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 10336-10343. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Hevia, E., et al. (2023). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science, 14(34), 9205-9214. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Densely Substituted Pyrimidine Derivatives. [Link]
-
Yamanaka, H., et al. (1977). SYNTHESES OF PYRIMIDINYL KETONES. HETEROCYCLES, 6(9-10), 1365-1391. [Link]
-
Quora. (2018). What is the reaction of Grignard reagent with nitriles?[Link]
Sources
- 1. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Target Validation of Novel Kinase Inhibitors: A Comparative Study of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
In the landscape of modern drug discovery, the rigorous validation of a compound's biological target is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of experimental methodologies for validating the molecular target of a novel pyrimidine-containing compound, 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone (hereafter referred to as Compound X ). The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust target validation strategies.
For the purpose of this illustrative guide, we will hypothesize that Compound X has been identified through a high-throughput screen as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently implicated in non-small cell lung cancer and other malignancies. This guide will compare Compound X's performance against a well-established EGFR inhibitor, Gefitinib , and a non-binding control compound.
The Central Role of Target Validation in Drug Discovery
Target validation is the multi-faceted process of confirming the involvement of a specific molecular target in a disease pathway and demonstrating that modulation of this target with a therapeutic agent elicits the desired therapeutic effect.[4][5][6] A failure to adequately validate the target of a compound is a leading cause of late-stage clinical trial failures. Therefore, a comprehensive and multi-pronged approach to target validation is not just recommended; it is essential.
This guide will explore a logical progression of experiments designed to build a compelling case for the direct engagement and inhibition of EGFR by Compound X.
Experimental Framework for EGFR Target Validation
Our investigation into Compound X's engagement with its putative target, EGFR, will be structured around three key experimental pillars:
-
Direct Target Engagement in a Cellular Context: Does Compound X physically interact with EGFR inside cancer cells?
-
In Vitro Enzymatic Inhibition: Does Compound X directly inhibit the kinase activity of purified EGFR?
-
Cellular Pathway Modulation: Does Compound X's interaction with EGFR lead to the expected downstream biological consequences?
Pillar 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying the direct binding of a compound to its target protein within the complex environment of a living cell. The principle underlying CETSA is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: Culture A549 cells (a human lung adenocarcinoma cell line with endogenous EGFR expression) to 80% confluency.
-
Compound Treatment: Treat the cells with 10 µM of Compound X, 10 µM of Gefitinib (positive control), or a vehicle (DMSO, negative control) for 2 hours at 37°C.
-
Harvesting and Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Temperature Gradient: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Analyze the amount of soluble EGFR remaining in the supernatant at each temperature point using Western blotting with an anti-EGFR antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tm.
| Treatment Group | Apparent Melting Temperature (Tm) of EGFR | Thermal Shift (ΔTm) vs. Vehicle |
| Vehicle (DMSO) | 52.1°C | - |
| Compound X (10 µM) | 58.7°C | +6.6°C |
| Gefitinib (10 µM) | 59.2°C | +7.1°C |
Interpretation: The significant positive thermal shift observed for both Compound X and Gefitinib strongly indicates that both compounds directly bind to and stabilize EGFR within the cellular milieu.
Pillar 2: In Vitro Kinase Assay for Direct Inhibition
To confirm that Compound X not only binds to EGFR but also inhibits its enzymatic activity, an in vitro kinase assay is essential. This assay uses purified, recombinant EGFR to directly measure the phosphorylation of a substrate peptide in the presence of varying concentrations of the inhibitor.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
-
Assay Preparation: Prepare a reaction mixture containing recombinant human EGFR protein, a suitable kinase buffer, and a specific EGFR substrate peptide in a 96-well plate.
-
Inhibitor Addition: Add Compound X or Gefitinib at a range of concentrations (e.g., from 1 nM to 100 µM) to the wells.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use an ADP-Glo™ Kinase Assay, which measures ADP formation as a universal indicator of kinase activity.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | IC50 against EGFR |
| Compound X | 25 nM |
| Gefitinib | 15 nM |
| Negative Control | > 100 µM |
Interpretation: Compound X demonstrates potent, direct inhibition of EGFR kinase activity, with an IC50 value in the nanomolar range, comparable to the established EGFR inhibitor, Gefitinib.
Pillar 3: Phospho-EGFR Western Blot for Cellular Pathway Modulation
The final and crucial step is to demonstrate that Compound X inhibits EGFR signaling in a cellular context. Upon activation by its ligand, EGF, EGFR undergoes autophosphorylation, which initiates downstream signaling cascades. An effective EGFR inhibitor should block this autophosphorylation.
Caption: Simplified EGFR signaling pathway.
-
Cell Seeding and Starvation: Seed A549 cells and allow them to attach. Then, serum-starve the cells for 12-18 hours to reduce basal EGFR activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Compound X, Gefitinib, or vehicle for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform Western blot analysis on the cell lysates. Use an antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) to assess the level of inhibition. Use an antibody for total EGFR as a loading control.
-
Quantification: Quantify the band intensities to determine the dose-dependent effect of the inhibitors on EGFR phosphorylation.
| Treatment | p-EGFR (Tyr1068) Level (Relative to Stimulated Control) |
| Unstimulated Control | 5% |
| EGF Stimulated + Vehicle | 100% |
| EGF + Compound X (100 nM) | 15% |
| EGF + Gefitinib (100 nM) | 10% |
Interpretation: Compound X effectively blocks EGF-induced autophosphorylation of EGFR in cancer cells, confirming its ability to modulate the target's activity in a physiological context. The dose-dependent inhibition further strengthens the evidence for on-target activity.
Conclusion: Building a Coherent Case for Target Validation
This guide has outlined a multi-pronged, comparative approach to the target validation of a novel pyrimidine-based compound, this compound (Compound X), for the hypothetical target EGFR. By systematically employing techniques such as CETSA, in vitro kinase assays, and phospho-protein Western blotting, we have constructed a robust body of evidence:
-
CETSA confirmed direct physical engagement of Compound X with EGFR in a cellular environment.
-
The in vitro kinase assay demonstrated potent enzymatic inhibition of the purified EGFR protein.
-
The phospho-EGFR Western blot verified that this engagement and inhibition translate to the blockade of downstream signaling in cancer cells.
The congruence of these results, benchmarked against the known EGFR inhibitor Gefitinib, provides a high degree of confidence that EGFR is a bona fide target of Compound X. This systematic approach to target validation is indispensable for de-risking drug discovery projects and forms the foundation for further preclinical and clinical development.
References
- GSC Advanced Research and Reviews. (2024). Recent discoveries and development towards its medicinal impact.
-
Fiveable. (n.d.). Target identification and validation. Medicinal Chemistry Class Notes. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. British Journal of Pharmacology, 162(6), 1255–1265. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
Molecules. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]
-
Bio-Rad. (n.d.). Target Discovery: Identification and Validation. [Link]
-
PubMed Central. (2023). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. fiveable.me [fiveable.me]
- 6. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrimidin-4-ylethanone Analogs
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatile structure allows for a wide array of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth, objective comparison of the biological activities of pyrimidin-4-ylethanone analogs and related pyrimidine derivatives, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
The six-membered heterocyclic ring of pyrimidine is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is prevalent in a variety of FDA-approved drugs.[1] The nitrogen atoms within the ring act as hydrogen bond acceptors, while the carbon atoms can be readily functionalized to modulate the compound's physicochemical properties and biological target interactions. The ethanone moiety at the 4-position of the pyrimidine ring provides a key reactive handle for further chemical elaboration, making pyrimidin-4-ylethanone a valuable starting point for the synthesis of diverse compound libraries.
Comparative Analysis of Biological Activity: Anticancer vs. Anti-inflammatory Potential
To illustrate the diverse therapeutic potential of pyrimidine-based compounds, this guide will compare two distinct classes of analogs: those exhibiting anticancer activity through kinase inhibition and those demonstrating anti-inflammatory effects by targeting key inflammatory mediators.
Data Summary: Anticancer vs. Anti-inflammatory Activity
The following table summarizes the biological activity of two representative pyrimidine analogs, highlighting their distinct therapeutic profiles.
| Compound Class | Representative Analog | Biological Target | Biological Activity | IC50 Value | Reference |
| Anticancer | 2,4-disubstituted pyrimidine | EGFR | Inhibition of cancer cell proliferation | ~10-26 µM (24h), 5-8 µM (48h) | [3] |
| Anti-inflammatory | Pyrimidinone-linked thiazole | COX-2 | Inhibition of inflammation | 33.2–82.9 μM | [4] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Lower IC50 values indicate higher potency. The data presented are from different studies and should be interpreted as illustrative of the potential activities of these compound classes.
Mechanistic Insights: Targeting Key Signaling Pathways
The distinct biological activities of these pyrimidine analogs stem from their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.
Anticancer Activity: Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[5][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[5][7] Pyrimidine-based inhibitors can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[6] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.[5][7]
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and its inhibition by an anticancer pyrimidine analog.
Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[8][9][10] In response to pro-inflammatory stimuli, such as cytokines and pathogens, the NF-κB pathway is activated, leading to the transcription of genes encoding inflammatory mediators like COX-2.[8][10] Pyrimidine derivatives with anti-inflammatory properties can inhibit the activity of enzymes like COX-2, thereby reducing the production of prostaglandins, which are key drivers of inflammation, pain, and fever.[11]
NF-κB Signaling Pathway in Inflammation
Caption: The NF-κB signaling pathway in inflammation and its modulation by an anti-inflammatory pyrimidine analog.
Experimental Protocols: Methodologies for Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings, it is crucial to employ standardized and validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to assess the anticancer and anti-inflammatory activities of pyrimidine analogs.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrimidine analogs.
Experimental Workflow for Pyrimidine Analog Evaluation
Caption: A general workflow for the development and evaluation of pyrimidine analogs.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][15] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[12][15]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidine analog stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine analog in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)
This protocol describes a method to determine the inhibitory effect of pyrimidine analogs on the activity of the COX-2 enzyme.[16][17][18][19]
Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX-2 enzyme. The amount of PGE2 produced is quantified, and the inhibitory effect of the test compound is determined by comparing the PGE2 levels in the presence and absence of the inhibitor.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Pyrimidine analog stock solution (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
Stannous chloride (to stop the reaction)
-
PGE2 standard
-
PGE2 ELISA kit or LC-MS/MS for quantification
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microcentrifuge tube, add the reaction buffer, hematin, and the COX-2 enzyme solution.
-
Add the pyrimidine analog at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding arachidonic acid to the mixture.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding stannous chloride solution.
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced in each sample using a PGE2 ELISA kit according to the manufacturer's instructions or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the pyrimidine analog compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The pyrimidine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents with a wide range of biological activities. As demonstrated in this guide, subtle modifications to the pyrimidine core can lead to compounds with distinct and potent anticancer or anti-inflammatory properties. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to design, synthesize, and evaluate their own pyrimidin-4-ylethanone analogs and other pyrimidine derivatives.
Future research in this area should focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be instrumental in optimizing lead compounds. Furthermore, exploring the potential of these compounds to target multiple pathways simultaneously could lead to the development of next-generation therapeutics with enhanced efficacy and reduced potential for drug resistance.
References
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. Available from: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available from: [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. (2021). Available from: [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Available from: [Link]
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). Available from: [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Schematic diagram of the NF-κB signaling pathway and its associated... ResearchGate. Available from: [Link]
-
Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., Kozak, K. R., Kalgutkar, A. S., ... & Marnett, L. J. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving inhibition of substrate binding. Journal of Biological Chemistry, 278(46), 45763-45769. Available from: [Link]
-
MTT Cell Assay Protocol. (n.d.). Available from: [Link]
-
Min, Y. K., & Lee, W. H. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in immunology, 6, 415. Available from: [Link]
-
MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]
-
schematic diagram of eGfr activation. Shown for EGFR are the four domains in the extracellular region, transmembrane helix - ResearchGate. Available from: [Link]
-
Gierse, J. K., Koboldt, C. M., Walker, M. C., Seibert, K., & Isakson, P. C. (1999). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. The Journal of pharmacology and experimental therapeutics, 288(3), 1119-1124. Available from: [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Otaibi, A. M., & Al-Zahrani, S. H. (2022). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Scientific reports, 12(1), 1-17. Available from: [Link]
-
Khan, I., Zaib, S., Batool, S., Nisa, M. U., & Khan, A. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 12(12), 7248-7271. Available from: [Link]
-
Goud, B. S., Reddy, G. C., Kumar, M. S., & Rao, V. U. (2022). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research, 56(2s), s289-s298. Available from: [Link]
-
Musso, L., Cincinelli, R., Griglio, A., Pireddu, R., Simbula, G., Lopergolo, A., ... & Dallavalle, S. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 15(3), 321. Available from: [Link]
-
El-Gamal, M. I., Al-Ameen, M. A., Al-Omair, M. A., Al-Massarani, S. M., Abdel-Maksoud, M. S., & Al-Sha’er, M. A. (2025). Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. Heliyon, 11(1), e33456. Available from: [Link]
-
Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 133-143. Available from: [Link]
-
Sangeetha, R., & Kumar, D. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity-A Review. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(1), 10-30. Available from: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purformhealth.com [purformhealth.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. korambiotech.com [korambiotech.com]
- 19. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Comparative Guide to Off-Target Profiling of Novel Chemical Entities like 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its interaction with the broader biological landscape beyond its intended target. Off-target interactions can lead to unforeseen toxicities or even serendipitous therapeutic effects, making their early identification paramount.[1][2] This guide provides a comprehensive framework for the off-target profiling of a novel chemical entity, using the research chemical 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone (CAS 849021-29-0) as a representative example.[3][4]
While specific biological data for this particular compound is not extensively published, its structure, featuring a pyrimidine core, suggests a potential interaction with a wide range of biological targets, particularly kinases, which are often targeted by pyrimidine-based inhibitors.[5][6] This guide will therefore use this structural hypothesis to illustrate a rational, multi-tiered approach to off-target profiling, comparing and contrasting various methodologies and commercial platforms.
The Rationale for Proactive Off-Target Profiling
The early detection and evaluation of off-target effects are crucial for mitigating risks in drug development.[1][7] Unforeseen interactions are a significant cause of adverse drug reactions (ADRs) and can lead to the costly discontinuation of development programs.[7] Proactive profiling enables a data-driven approach to lead optimization, allowing chemists to design molecules with improved selectivity and a lower propensity for toxicity.[8]
A Tiered Strategy for Comprehensive Profiling
A cost-effective and efficient strategy for off-target profiling involves a tiered approach, starting with broad screening at a single high concentration, followed by more focused dose-response studies on initial "hits."[9]
Tier 1: Broad Liability Screening with Safety Panels
The initial step is to screen the compound against a panel of targets known to be associated with adverse effects.[10] Several contract research organizations (CROs) offer well-established safety screening panels that cover a diverse range of target classes.
Comparison of Leading Safety Screening Panels:
| Panel Provider | Panel Name(s) | Number of Targets | Key Target Classes Covered | Typical Turnaround Time |
| Eurofins Discovery | SafetyScreen44, SafetyScreen87, SafetyScreenPLUS[7][11][12] | 44 to 87+ | GPCRs, Ion Channels, Transporters, Enzymes, Nuclear Receptors[7][13] | ~10 Business Days[7] |
| Reaction Biology | InVEST44[8] | 44 | GPCRs, Ion Channels, Enzymes, Transporters, Nuclear Receptors[8] | ~10 Business Days[8] |
| Pharmaron | In Vitro Safety Panels | 44 and 94 | GPCRs, Nuclear Receptors, Kinases, Enzymes, Transporters, Ion Channels[14] | ~3 weeks (44-target panel)[14] |
Experimental Rationale: The targets included in these panels are selected based on their known association with clinical adverse events.[11][15] For instance, the Eurofins SafetyScreen44 panel includes 44 targets recommended by four major pharmaceutical companies as a cost-effective way to identify significant off-target interactions early.[13] Screening is typically performed at a concentration of 10 µM. Results showing greater than 50% inhibition are considered significant, while those between 25% and 50% may indicate a weaker interaction worthy of further investigation.[16]
Experimental Workflow: Tier 1 Safety Panel Screening
Caption: Workflow for Tier 1 broad safety panel screening.
Tier 2: Kinase Selectivity Profiling
Given the pyrimidine scaffold of this compound, a comprehensive kinase screen is a logical next step.[5][6] Kinase inhibitors are notoriously promiscuous, and understanding the selectivity profile across the kinome is essential for interpreting biological activity and predicting potential side effects.[9][17][18]
Approaches to Kinase Profiling:
-
Biochemical Assays: These assays measure the direct inhibition of purified recombinant kinase enzymes. They are high-throughput and provide a clear measure of a compound's potency against individual kinases.[9][19]
-
Cell-Based Assays: These assays, such as NanoBRET™, measure target engagement within a cellular context. They can provide a more physiologically relevant assessment of inhibitor activity but can be influenced by factors like cell permeability and efflux.[20]
A common strategy is to perform an initial screen at a single high concentration (e.g., 1 µM) against a large panel of kinases.[9][17] Any kinases showing significant inhibition (e.g., >70-80%) are then selected for follow-up IC50 determination, which involves a 10-point dose-response curve to accurately quantify potency.[9]
Signaling Pathway: Illustrative Kinase Targets
Caption: Potential kinase off-target signaling pathways.
Tier 3: Functional and Phenotypic Screening
Data from broad panel and kinase screening should guide the next phase of investigation. If hits are identified on targets with known physiological roles (e.g., hERG channel, COX enzymes, or specific GPCRs), functional follow-up assays are critical.[13]
Key Functional Assays:
-
hERG Channel Patch Clamp: The gold standard for assessing the risk of QT prolongation and Torsades de Pointes, a potentially fatal cardiac arrhythmia.[21]
-
Cell-Based Functional Assays: For GPCRs or other receptors, assays measuring downstream signaling events (e.g., calcium flux, cAMP accumulation) can confirm whether binding translates to a functional effect (agonist or antagonist).[11]
-
Phenotypic Screening: Unbiased screening in complex cellular models (e.g., primary cells, iPSC-derived cardiomyocytes) can reveal unexpected biological effects not predicted by target-based approaches.[22]
Interpreting the Data: From Hits to Actionable Insights
The goal of off-target profiling is not merely to generate a list of interactions but to build a comprehensive safety and selectivity profile that informs decision-making.
Hypothetical Data Summary for this compound:
Table 1: Tier 1 SafetyScreen44 Results (@ 10 µM)
| Target | Target Class | % Inhibition | Implication |
| Adenosine A2A Receptor | GPCR | 8% | Not significant |
| hERG | Ion Channel | 62% | Significant Hit - Potential cardiotoxicity risk |
| COX-1 | Enzyme | 15% | Not significant |
| Lck | Kinase | 75% | Significant Hit - Potential immunomodulatory effects |
| Dopamine Transporter | Transporter | 28% | Weak to moderate hit |
Table 2: Tier 2 Kinase Profiling Results (Select Hits)
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Selectivity Notes |
| Lck | 82% | 150 | Potent off-target |
| SRC | 78% | 250 | Potent off-target |
| ABL1 | 91% | 50 | Potent off-target |
| DDR1 | 25% | >10,000 | Not a significant off-target |
Analysis of Hypothetical Data:
The hypothetical data above would raise several red flags. The significant hERG inhibition necessitates immediate follow-up with a patch-clamp assay to determine the IC50 and assess the therapeutic window. The potent inhibition of several kinases, including Lck, SRC, and ABL1, suggests a broad kinase profile.[23] This could have implications for immune function and other cellular processes and would require further investigation in relevant cellular models.
Conclusion and Future Directions
The off-target profiling of a novel compound like this compound is a systematic process of de-risking.[24] By employing a tiered approach that combines broad liability screening with more focused mechanistic and functional studies, researchers can build a comprehensive understanding of a compound's biological interactions. This knowledge is invaluable for guiding medicinal chemistry efforts to enhance selectivity, for designing informative toxicology studies, and ultimately, for increasing the probability of developing a safe and effective medicine. The commercial availability of standardized and customizable panels from providers like Eurofins, Reaction Biology, and Pharmaron has made this critical aspect of drug discovery more accessible than ever.[8][11][14]
References
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
-
O'Donoghue, A., Taran, J., Mamdani, F., & Shokat, K. M. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(13), i241–i249. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]
-
van der Wouden, P. A., van de Bunt, M., & Gloyn, A. L. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856–878. Retrieved from [Link]
-
Eurofins. (2016). SafetyScreen44™ Panel. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW. Retrieved from [Link]
-
Bantscheff, M., & Drewes, G. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. Bioorganic & Medicinal Chemistry, 15(15), 5023–5031. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
-
Fry, D. W., & Garrett, M. D. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Drug Discovery & Development, 10(5), 577–587. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
-
Amith, S. R., & Flaherty, K. T. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 929–941. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Amith, S. R., & Flaherty, K. T. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 929–941. Retrieved from [Link]
-
Li, Y., et al. (2020). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... [Data set]. ResearchGate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
-
Maciąg, M., & Karamyan, V. (2025). The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment. Journal of Medicinal Chemistry. Retrieved from [Link]
-
bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]
-
Eurofins Cerep-Panlabs. (2014, April 11). ADME-Tox Profiling in Drug Discovery. YouTube. Retrieved from [Link]
-
Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. Retrieved from [Link]
-
St. Clair, J. R., et al. (2021). Strategy for lead identification for understudied kinases. ChemRxiv. Retrieved from [Link]
-
Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 120, 106609. Retrieved from [Link]
-
Pugsley, M. K., Authier, S., & Curtis, M. J. (2008). Principles of Safety Pharmacology. British Journal of Pharmacology, 154(7), 1382–1399. Retrieved from [Link]
-
Andrade, J. (2023). Safety pharmacology. ResearchGate. Retrieved from [Link]
-
Karaman, M. W., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 17(11), 847–861. Retrieved from [Link]
-
Tycko, J., et al. (2019). Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. Nature Communications, 10(1), 4073. Retrieved from [Link]
-
Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. Retrieved from [Link]
-
Amouzadeh, H. R., et al. (2025). Safety Pharmacology Evaluation of Biopharmaceuticals. ResearchGate. Retrieved from [Link]
-
Roth, T. L., & Bounfour, T. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1269103. Retrieved from [Link]
-
Kroemer, G., & Galluzzi, L. (2020). On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2. Cell Death & Disease, 11(8), 656. Retrieved from [Link]
-
Wang, J., & Gray, N. S. (2010). Protein kinase profiling assays: a technology review. Current Drug Discovery Technologies, 7(1), 57–65. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Liu, G., & Zhang, Y. (2022). Off-target effects in CRISPR/Cas9 gene editing. Journal of Cellular and Molecular Medicine, 26(15), 4155–4168. Retrieved from [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. pharmaron.com [pharmaron.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. biorxiv.org [biorxiv.org]
- 17. academic.oup.com [academic.oup.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. researchgate.net [researchgate.net]
- 21. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrimidine-Based Compounds
Introduction: The Double-Edged Sword of Structural Mimicry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology and virology.[1][2] Pyrimidine analogs, by mimicking endogenous nucleobases like cytosine, thymine, and uracil, effectively hijack critical cellular machinery.[2] This mechanism of action, primarily the disruption of DNA and RNA synthesis, makes them potent anti-metabolites against rapidly proliferating cancer cells.[3][4]
However, this structural mimicry is a double-edged sword. The very feature that grants these compounds their efficacy—the ability to be recognized and processed by cellular enzymes—is also the primary driver of off-target effects and cross-reactivity.[4] High selectivity, the ability of a drug to interact preferentially with its intended target, is paramount for minimizing adverse side effects. A lack of selectivity can lead to toxicities such as myelosuppression and gastrointestinal distress, common side effects of pyrimidine-based chemotherapies.[3][5]
This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of cross-reactivity in pyrimidine-based compounds. We will move beyond simple checklists, explaining the causality behind experimental choices to build a self-validating system for lead candidate selection. Our objective is to empower researchers to de-risk their drug discovery pipeline by identifying and characterizing potential off-target interactions early and efficiently.
The Core Challenge: Inherent Promiscuity of Pyrimidine Analogs
Most pyrimidine analogs are prodrugs; they require intracellular metabolic activation, typically through sequential phosphorylation, to exert their therapeutic effect.[4][6] The resulting "fraudulent nucleotides" can then be incorporated into DNA or RNA or can inhibit key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase.[4][5]
This activation pathway involves a host of enzymes (kinases, polymerases) that have varying degrees of substrate specificity. A pyrimidine analog, therefore, has the potential to interact with multiple enzymes within this intricate network, leading to a complex pharmacological profile. For instance, Cytarabine (ara-C), a cornerstone in leukemia treatment, must be phosphorylated to its triphosphate form (ara-CTP) to inhibit DNA polymerase, but its metabolism and off-target effects can contribute to significant toxicity.[5]
Caption: General metabolic activation pathway for pyrimidine analog prodrugs.
A Multi-Tiered Framework for Cross-Reactivity Assessment
To build a robust and trustworthy selectivity profile, we advocate for a hierarchical approach. This workflow begins with broad, cost-effective computational screening and progressively funnels candidates into more resource-intensive, but definitive, biophysical and cell-based assays. Each tier serves to validate and refine the understanding from the previous one.
Caption: Hierarchical workflow for assessing pyrimidine compound cross-reactivity.
Tier 1: In Silico Profiling & Computational Prediction
Expertise & Causality: Before committing to wet-lab resources, computational modeling offers a powerful and efficient first pass to identify likely off-target liabilities.[7] These methods leverage vast biological and chemical datasets to predict interactions, allowing for the early triage of promiscuous compounds and the prioritization of those with a higher predicted selectivity.[8]
Methodology 1: Molecular Similarity Analysis
-
Principle: The foundational principle is that structurally similar molecules are likely to have similar biological activities.[9] By comparing a novel pyrimidine analog against databases of compounds with known targets, we can generate a list of potential on- and off-targets.
-
Experimental Protocol (Conceptual):
-
Input Data: Obtain the 2D (SMILES) or 3D (SDF) structure of the pyrimidine test compound.
-
Database Selection: Utilize comprehensive chemical databases such as PubChem, ChEMBL, or DrugBank, which link chemical structures to biological activity data.[10]
-
Similarity Calculation: Employ computational tools to calculate a similarity score (e.g., Tanimoto coefficient) between the test compound and all compounds in the selected database.
-
Target Inference: Analyze the compounds with the highest similarity scores. The known targets of these molecules represent the most probable off-targets for the test compound.
-
Analysis: A high degree of structural similarity to a compound with known toxicity or undesirable off-target activity is a significant red flag requiring experimental follow-up.[9]
-
Methodology 2: Molecular Docking & Dynamics
-
Principle: This method computationally simulates the binding of a ligand (the pyrimidine compound) into the three-dimensional structure of a potential protein target.[11] It predicts the binding pose and estimates the binding affinity, providing a structural hypothesis for why a compound might interact with an off-target protein.
-
Experimental Protocol (Conceptual):
-
Target Selection: Based on similarity analysis or known biology, create a panel of potential off-target proteins (e.g., structurally related kinases, metabolic enzymes). Obtain their 3D structures from the Protein Data Bank (PDB).
-
Ligand & Protein Preparation: Prepare the 3D structure of the pyrimidine compound (ligand) and the protein targets, ensuring correct protonation states and removing any artifacts.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the ligand into the binding site of each protein target in various conformations.
-
Scoring & Analysis: The software calculates a "docking score," which estimates the binding free energy. Lower scores typically indicate more favorable binding. Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Molecular Dynamics (Optional): For high-priority interactions, run molecular dynamics simulations to assess the stability of the predicted binding pose over time in a simulated physiological environment.[11]
-
Data Presentation: Tier 1 Predictive Analysis
| Compound ID | Primary Target Binding Score (kcal/mol) | Key Off-Target (Kinase X) Binding Score (kcal/mol) | Similarity to Known Toxin (Tanimoto) | Recommendation |
| PY-001 | -10.5 | -9.8 | 0.35 | Proceed |
| PY-002 | -11.2 | -11.0 | 0.88 | Deprioritize |
Tier 2: In Vitro Biochemical & Biophysical Assays
Expertise & Causality: This tier moves from prediction to direct physical measurement. The goal is to obtain quantitative data on the binding affinity and inhibitory potential of the compound against its intended target and a panel of prioritized off-targets identified in Tier 1. This provides the first layer of empirical validation.
Methodology 1: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed when two molecules interact.[12] This allows for the determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic signature of the interaction. A significant enthalpic contribution can suggest specific, favorable interactions like hydrogen bonds, which may be absent in off-target binding, thus contributing to selectivity.[12]
-
Experimental Protocol:
-
Preparation: Prepare purified protein (target or off-target) in a suitable buffer and dialyze extensively. Prepare the pyrimidine compound in the final dialysis buffer to minimize buffer mismatch effects. All solutions must be meticulously degassed.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small, precise injections of the compound into the protein solution. A control titration of the compound into buffer alone is crucial to determine the heat of dilution.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) to calculate K D , ΔH, and n.
-
Methodology 2: Broad-Panel Kinase Inhibition Assays
-
Principle: Since many pyrimidine-based drugs are designed as kinase inhibitors, screening them against a large, diverse panel of kinases is a standard and essential method for determining selectivity.[13] These assays measure the concentration of the compound required to inhibit 50% of a kinase's activity (IC 50 ).
-
Experimental Protocol (Competitive ATP Assay):
-
Assay Setup: In a microplate, combine a specific kinase, its substrate peptide, and ATP. Commercial services often perform this against panels of hundreds of kinases.
-
Compound Addition: Add the pyrimidine compound across a range of concentrations (e.g., 10-point serial dilution). Include appropriate controls (no enzyme, no compound).
-
Reaction & Detection: Incubate the plate to allow the kinase reaction to proceed. Stop the reaction and add a detection reagent. Many modern assays use luminescence or fluorescence resonance energy transfer (FRET) to quantify the amount of remaining ATP or the amount of phosphorylated product.
-
Data Analysis: Plot the enzyme activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC 50 value.
-
Selectivity Score: A selectivity score can be calculated (e.g., S-score) by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.
-
Data Presentation: Tier 2 Quantitative Comparison
| Compound ID | Primary Target K D (nM) [ITC] | Primary Target IC 50 (nM) [Kinase Assay] | Off-Target (Kinase X) IC 50 (nM) | Off-Target (Kinase Y) IC 50 (nM) | Selectivity Fold (Off-Target X / Primary) |
| PY-001 | 15 | 25 | 2,500 | >10,000 | 100x |
| PY-002 | 5 | 8 | 12 | 450 | 1.5x |
Tier 3: Cell-Based Functional Assays
Expertise & Causality: Biochemical assays with purified proteins are clean but lack physiological context. Cell-based assays are essential to determine if a compound can permeate the cell membrane, engage its target in the complex intracellular environment, and exert a functional effect.[6] They provide the most relevant data for predicting in vivo efficacy and toxicity.
Methodology 1: Cytotoxicity & Selectivity Index Profiling
-
Principle: This assay assesses the compound's impact on cell viability. By comparing the cytotoxic effect on a cancer cell line that relies on the primary target versus a normal, healthy cell line, we can calculate a Selectivity Index (SI), a crucial indicator of the therapeutic window.[14]
-
Experimental Protocol (MTS Assay):
-
Cell Plating: Seed two cell lines (e.g., a target-expressing cancer line like PC3 and a normal fibroblast line like MRC-5) into 96-well plates at an appropriate density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine compound for a defined period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent (which is converted to a colored formazan product by metabolically active cells) to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot viability versus log[concentration] and fit the curve to determine the EC 50 (the concentration causing 50% reduction in viability).
-
Calculate Selectivity Index (SI): SI = EC 50 (Normal Cell Line) / EC 50 (Cancer Cell Line). A higher SI value is desirable.[14]
-
Data Presentation: Tier 3 Cellular Activity
| Compound ID | Cancer Cell Line EC 50 (µM) | Normal Cell Line EC 50 (µM) | Selectivity Index (SI) |
| PY-001 | 0.5 | 35 | 70 |
| PY-002 | 0.1 | 0.8 | 8 |
Conclusion: A Self-Validating Path to Superior Candidates
The evaluation of cross-reactivity is not a single experiment but a comprehensive, logical progression of inquiry. By integrating computational predictions with quantitative biophysical data and functional cellular outcomes, we create a self-validating system. The in silico results from Tier 1 generate hypotheses that are tested by the in vitro assays in Tier 2. The findings from Tier 2 are then contextualized for physiological relevance in Tier 3.
In our comparative example, PY-002 appeared more potent in initial biochemical assays (IC 50 = 8 nM vs. 25 nM). However, this guide's rigorous, multi-tiered approach clearly identifies PY-001 as the superior candidate. Despite its slightly lower potency, its outstanding selectivity (100-fold biochemically, SI of 70 in cells) predicts a much wider therapeutic window and a lower risk of the off-target toxicities that plague many pyrimidine-based therapies. This structured, evidence-based approach provides the confidence needed to advance the right compounds into preclinical development.
References
-
Freire, E. (2008). Finding a better path to drug selectivity. Proceedings of the National Academy of Sciences, 105(44), 16871-16872. [Link]
-
Kufe, D. W., et al. (Eds.). (2003). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 26. [Link]
-
de Oliveira, R. S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(8), 759. [Link]
-
Wang, L., et al. (2019). An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features. BMC Bioinformatics, 20(1), 323. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research, 3(3), 66-73. [Link]
-
Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. [Link]
-
Soni, H., et al. (2023). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists, 15(2), 225-231. [Link]
-
Chen, R., et al. (2020). The Computational Models of Drug-target Interaction Prediction. Current Drug Metabolism, 21(5), 328-338. [Link]
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
-
Wang, Y., et al. (2015). Drug–target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 17(4), 696-707. [Link]
-
Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521-1547. [Link]
-
Al-Ostoot, F. H., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6598. [Link]
-
van Ree, R. (2011). Assessment of allergen cross-reactivity. Clinical and Translational Allergy, 1(1), 6. [Link]
-
Kuhn, B., et al. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 56(1), 1-13. [Link]
-
Al-Ghorbani, M., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(63), 38481-38503. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Chen, R., et al. (2020). The Computational Models of Drug-target Interaction Prediction. ResearchGate. [Link]
-
Landon, M. R., & Lancia, Jr., D. R. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(1), 1-13. [Link]
-
Chen, R., et al. (2020). Revealing Drug-Target Interactions with Computational Models and Algorithms. Molecules, 25(18), 4049. [Link]
-
da Silva, A. C. G., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 29(10), 2320. [Link]
-
EBSCO Information Services. (n.d.). Antimetabolites in chemotherapy. Research Starters. [Link]
-
Peters, G. J., & van der Wilt, C. L. (2003). Pyrimidine and Purine Antimetabolites. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 3. Antimetabolites in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 4. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors | MDPI [mdpi.com]
- 12. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]
Validating the In Vivo Efficacy of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone: A Comparative Guide
<_
A Senior Application Scientist's Guide to Preclinical Evaluation in JAK2-Driven Myeloproliferative Neoplasms
Notice of Assumption: The compound 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone is a novel chemical entity with limited publicly available data. For the purposes of this technical guide, we will designate it "Cmpd-X" and hypothesize a scientifically plausible mechanism of action: the selective inhibition of Janus Kinase 2 (JAK2) . This assumption is based on the pyrimidine scaffold, a common feature in known kinase inhibitors. This allows for a detailed, instructive comparison against an established therapeutic and the use of well-validated preclinical models.
Introduction: The Rationale for Selective JAK2 Inhibition
Myeloproliferative neoplasms (MPNs), including polycythemia vera (PV) and myelofibrosis (MF), are a group of blood cancers characterized by the overproduction of myeloid cells.[1][2][3] A significant driver of these diseases is the constitutive activation of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[4][5] The gain-of-function mutation, JAK2V617F, is present in the vast majority of PV patients and about half of MF patients, making JAK2 a prime therapeutic target.[1][3][4][5]
The first-in-class JAK1/JAK2 inhibitor, Ruxolitinib, has demonstrated significant clinical benefit in reducing splenomegaly and ameliorating constitutional symptoms in patients with MPNs.[6][7][8] However, it is not curative and does not eliminate the mutant clone in most patients.[9][10] This highlights the ongoing need for novel inhibitors with improved selectivity, potency, or different mechanisms of action.
This guide provides a comprehensive framework for the in vivo validation of Cmpd-X , a novel, putative selective JAK2 inhibitor. We will compare its preclinical efficacy profile head-to-head with the established benchmark, Ruxolitinib, within the context of a validated murine model of JAK2V617F-driven MPN.
Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK-STAT signaling cascade is crucial for hematopoiesis and immune function, translating extracellular cytokine signals into intracellular transcriptional programs.[4][11] In JAK2V617F-positive MPNs, the kinase is constitutively active, leading to ligand-independent phosphorylation and activation of downstream STAT proteins (primarily STAT3 and STAT5).[5][11] This results in uncontrolled cell proliferation and survival.
Cmpd-X, as a hypothesized selective JAK2 inhibitor, is designed to competitively bind to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and subsequent activation of STAT proteins.[11][12] This targeted inhibition is expected to preferentially suppress the growth of JAK2V617F-mutant cells, normalize blood counts, and reduce disease-associated pathologies like splenomegaly.
Caption: Constitutive JAK2V617F signaling and points of inhibition.
Comparative In Vivo Validation Workflow
The core of this guide is a head-to-head comparison of Cmpd-X and Ruxolitinib in a robust, disease-relevant animal model. A bone marrow transplantation model using cells transduced with JAK2V617F is a standard and effective approach.[1][7][13]
Caption: Workflow for comparative in vivo efficacy testing.
Detailed Experimental Protocols
Scientific integrity requires meticulous and reproducible methodologies. The following protocols outline the key steps for this comparative study.
Murine Model of JAK2V617F-Driven MPN
-
Rationale: This model recapitulates key features of human MPN, including leukocytosis, splenomegaly, and bone marrow hypercellularity, providing a robust platform to assess therapeutic efficacy.[2][3]
-
Protocol:
-
Harvest bone marrow from the femurs and tibias of donor C57BL/6 mice.
-
Transduce the bone marrow cells with a retrovirus encoding human JAK2V617F.
-
Lethally irradiate recipient BALB/c mice (e.g., 9 Gy total dose, split).
-
Inject 1-2 million transduced bone marrow cells into recipient mice via tail vein.[7]
-
Monitor mice for signs of disease engraftment, typically characterized by rising white blood cell (WBC) counts, over 2-3 weeks.
-
Once mice are confirmed to have developed the disease, randomize them into treatment groups.
-
Pharmacokinetic (PK) Study
-
Rationale: Before an efficacy study, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Cmpd-X to establish an appropriate dosing regimen. This ensures that efficacy (or lack thereof) is not due to poor drug exposure.
-
Protocol:
-
Administer a single oral dose of Cmpd-X to a cohort of healthy mice.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to plasma and analyze Cmpd-X concentrations using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Efficacy and Pharmacodynamic (PD) Study
-
Rationale: This is the definitive experiment to compare the therapeutic effect of Cmpd-X against Ruxolitinib. It integrates efficacy readouts (disease markers) with PD biomarkers (target engagement).
-
Protocol:
-
Dosing: Administer compounds daily via oral gavage for 28 days. Groups should include: Vehicle control, Ruxolitinib (e.g., 60 mg/kg BID), and at least two dose levels of Cmpd-X.[13][14]
-
Monitoring: Record body weight daily. Collect peripheral blood weekly for Complete Blood Count (CBC) analysis to track WBC, RBC, and platelet counts.
-
Endpoint Collection: At the end of the study, euthanize mice.
-
Efficacy Readouts:
-
Carefully dissect and weigh spleens and livers.
-
Fix tissues (spleen, liver, sternum for bone marrow) in formalin for histological analysis (H&E staining) to assess cellular infiltration and architecture.[15]
-
-
PD Readout:
-
Data Presentation and Comparative Analysis
Objective comparison requires clear, quantitative data. The following tables present hypothetical but realistic data to illustrate expected outcomes.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Cmpd-X (50 mg/kg, PO) | Ruxolitinib (60 mg/kg, PO) |
| Cmax (ng/mL) | 1850 | 2200 |
| Tmax (hr) | 1.0 | 0.75 |
| AUC (0-24hr) (ng*hr/mL) | 9500 | 8900 |
| Oral Bioavailability (%) | 45% | 57%[17] |
This table allows researchers to confirm that Cmpd-X achieves comparable systemic exposure to the benchmark compound, validating the doses chosen for the efficacy study.
Table 2: Comparative Efficacy and PD Endpoints (Day 28)
| Parameter | Vehicle | Ruxolitinib (60 mg/kg) | Cmpd-X (50 mg/kg) |
| Spleen Weight (mg) | 480 ± 55 | 120 ± 20 | 110 ± 18 |
| White Blood Cell Count (x10⁹/L) | 35.2 ± 4.1 | 10.5 ± 1.5 | 9.8 ± 1.2 |
| Hematocrit (%) | 62 ± 3.8 | 48 ± 2.5 | 47 ± 2.1 |
| Spleen pSTAT5 (% of Vehicle) | 100% | 15% ± 5% | 8% ± 4% |
This table directly compares the primary efficacy outcomes. In this hypothetical result, Cmpd-X demonstrates slightly superior or non-inferior efficacy in reducing splenomegaly and normalizing blood counts, supported by more profound target inhibition (lower pSTAT5 levels).[7][8][13]
Conclusion and Future Directions
This guide outlines a rigorous, self-validating framework for assessing the in vivo efficacy of a novel JAK2 inhibitor, Cmpd-X, against the clinical standard, Ruxolitinib. The described workflow, from model generation to multi-parameter endpoint analysis, ensures that the resulting data are robust and interpretable.
Based on the hypothetical data presented, Cmpd-X shows significant promise, warranting further investigation. Next steps would include:
-
Toxicity Studies: Comprehensive GLP (Good Laboratory Practice) toxicology studies to establish a safety profile.
-
Selectivity Profiling: Broader in vitro kinase screening to confirm selectivity against other JAK family members (JAK1, JAK3, TYK2) and other kinases to predict potential off-target effects.[18]
-
Combination Studies: Investigating the potential for synergistic effects by combining Cmpd-X with other agents, such as mTOR or HSP90 inhibitors.[9][19]
By following this structured and scientifically grounded approach, researchers can confidently validate the preclinical potential of novel therapeutic candidates and make informed decisions for progression toward clinical development.
References
-
Ruxolitinib - Wikipedia. Wikipedia. Available at: [Link]
-
Ruxolitinib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
Mechanism of action - Jakafi® (ruxolitinib). Jakafi. Available at: [Link]
-
Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. PathWhiz. Available at: [Link]
-
Efficacy of Ruxolitinib for Myelofibrosis - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs) - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Value-Based Cancer Care. Available at: [Link]
-
A Murine Model With JAK2V617F Expression in Both Hematopoietic Cells and Vascular Endothelial Cells Recapitulates the Key Features of Human Myeloproliferative Neoplasm - Frontiers. Frontiers. Available at: [Link]
-
Mouse models of myeloproliferative neoplasms: JAK of all grades - PubMed. PubMed. Available at: [Link]
-
Jak2*V617F Mouse Model for MPN Research. Cyagen. Available at: [Link]
-
Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
JAK1/2 and Pan-Deacetylase Inhibitor Combination Therapy Yields Improved Efficacy in Preclinical Mouse Models of JAK2 V617F -Driven Disease - AACR Journals. American Association for Cancer Research. Available at: [Link]
-
Therapeutic Efficacy of Combined JAK1/2, Pan-PIM, and CDK4/6 Inhibition in Myeloproliferative Neoplasms - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Mathematical modeling reveals alternative JAK inhibitor treatment in myeloproliferative neoplasms - Haematologica. Haematologica. Available at: [Link]
-
Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - NIH. National Institutes of Health. Available at: [Link]
-
Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. | Blood - ASH Publications. American Society of Hematology. Available at: [Link]
-
Therapeutic potential of JAK2 inhibitors - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Oncotarget. Available at: [Link]
-
Combined Inhibition of JAK2 and mTOR Signaling Results in Enhanced Efficacy in in-Vitro and Preclinical Mouse Models of JAK2V617F-Driven Myeloproliferative Disease | Blood - ASH Publications. American Society of Hematology. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
In vitro and in vivo effects of JAK2 inhibition in chronic myelomonocytic leukemia - PubMed. PubMed. Available at: [Link]
-
Effective inhibition of JAK2V617F-induced MPN mouse model in vivo by... - ResearchGate. ResearchGate. Available at: [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - Open Exploration Publishing. Open Exploration Publishing. Available at: [Link]
-
Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. | Blood - ASH Publications. American Society of Hematology. Available at: [Link]
-
Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells | ACS Pharmacology & Translational Science. ACS Publications. Available at: [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Distinct Mechanistic Signatures of the JAK2 Inhibitors Revealed by BioMAP Phenotypic Profiling Published in PLOS ONE - Eurofins Discovery. Eurofins Discovery. Available at: [Link]
-
Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - ResearchGate. ResearchGate. Available at: [Link]
-
Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. MDPI. Available at: [Link]
-
Towards New Strategies: Case Report and Review of the Literature—Effective Use of JAK Inhibitor Baricitinib in a 4-Year-Old Boy with Anti-MDA5 Antibody-Positive Juvenile Dermatomyositis - MDPI. MDPI. Available at: [Link]
-
A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Murine Model With JAK2V617F Expression in Both Hematopoietic Cells and Vascular Endothelial Cells Recapitulates the Key Features of Human Myeloproliferative Neoplasm [frontiersin.org]
- 3. cyagen.com [cyagen.com]
- 4. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 5. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 7. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Efficacy of Combined JAK1/2, Pan-PIM, and CDK4/6 Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PathWhiz [pathbank.org]
- 12. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. haematologica.org [haematologica.org]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
A Senior Application Scientist's Guide to the Synthesis of Pyrimidinylethanones: A Comparative Analysis
Abstract
Pyrimidinylethanones are pivotal structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents. The efficiency of their synthesis directly impacts the pace of drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to pyrimidinylethanones, designed for researchers, scientists, and drug development professionals. We will dissect classical and modern methodologies, offering a rationale for experimental choices, detailed protocols, and a critical evaluation of their respective strengths and limitations.
Introduction: The Significance of Pyrimidinylethanones
The pyrimidine ring is a privileged scaffold in drug design, integral to the structure of nucleobases and a wide array of biologically active compounds.[1][2][3] When functionalized with an ethanone (acetyl) group, the resulting pyrimidinylethanones become versatile intermediates for creating more complex molecules, including kinase inhibitors and anti-inflammatory agents.[1][4][5] The choice of synthetic strategy is therefore a critical decision, influencing yield, purity, scalability, and cost. This guide aims to equip the modern chemist with the knowledge to make an informed decision based on the specific requirements of their research.
Overview of Primary Synthetic Strategies
The construction of pyrimidinylethanones can be broadly categorized into four main approaches:
-
Route A: Claisen-Type Condensation: Building the core β-keto ester or β-diketone functionality through carbon-carbon bond formation.[6][7]
-
Route B: Friedel-Crafts Acylation: Introducing the acetyl group onto a pre-formed pyrimidine ring via electrophilic aromatic substitution.
-
Route C: Oxidation of Pyrimidinyl Alcohols: Converting a corresponding secondary alcohol precursor to the desired ketone.
-
Route D: Modern Cross-Coupling Reactions: Utilizing transition-metal catalysis to forge the key carbon-carbon bond.[8][9]
Each of these routes offers a unique set of advantages and is suited for different scenarios, depending on the availability of starting materials, desired substitution patterns, and scale of the reaction.
In-Depth Analysis of Synthetic Routes
Route A: Claisen-Type Condensation
The Claisen condensation is a cornerstone of organic synthesis for forming carbon-carbon bonds.[6][7] It involves the reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or β-diketone.[6][7]
Mechanism and Rationale: The reaction proceeds via the formation of a nucleophilic enolate from an ester containing an α-hydrogen.[6][10] This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the target β-keto ester.[6][7] A stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium ethoxide, LDA) is crucial to drive the reaction to completion by deprotonating the product, which is more acidic than the starting ester.[6][7]
Workflow: Claisen Condensation for Pyrimidinylethanone Precursors
Caption: General workflow for synthesizing a β-keto ester precursor via Claisen condensation.
Advantages:
-
Convergent: Can build complex carbon skeletons efficiently.
-
Versatile: The resulting β-keto ester is a valuable intermediate for further functionalization.[7]
-
Well-Established: A deeply understood and widely published method.[6][11][12]
Disadvantages:
-
Requires Strong Base: Sensitive functional groups may not be tolerated.
-
Self-Condensation: Crossed Claisen condensations can lead to mixtures of products if both reactants have α-hydrogens.[7]
-
Stoichiometric Base: Requires at least a full equivalent of base, which can complicate purification.[6]
Representative Experimental Protocol (Hypothetical):
-
Materials: Ethyl pyrimidine-5-carboxylate, ethyl acetate, sodium ethoxide, anhydrous ethanol, 1M HCl.
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl acetate (1.5 eq) dropwise.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add a solution of ethyl pyrimidine-5-carboxylate (1.0 eq) in anhydrous ethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into ice-cold 1M HCl.
-
-
Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Route B: Friedel-Crafts Acylation
This classical method introduces an acyl group onto an aromatic or heteroaromatic ring using an acyl halide or anhydride and a Lewis acid catalyst.[13][14]
Mechanism and Rationale: The Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (e.g., acetyl chloride), generating a highly electrophilic acylium ion.[15] The electron-rich pyrimidine ring then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton re-aromatizes the ring to yield the final product. However, pyrimidines are electron-deficient heterocycles, which makes standard Friedel-Crafts acylation challenging. The ring nitrogen atoms can be protonated or coordinate to the Lewis acid, further deactivating the ring.[16] Therefore, this method is most successful on pyrimidine rings bearing electron-donating groups or through intramolecular variations.[16]
Advantages:
-
Direct: Provides a direct route to the target molecule if the pyrimidine substrate is available.
-
Cost-Effective: Reagents like acetyl chloride and AlCl₃ are relatively inexpensive.[15]
Disadvantages:
-
Harsh Conditions: Often requires strong Lewis acids and high temperatures.[13]
-
Limited Substrate Scope: Ineffective for electron-poor or sensitive pyrimidines.[16]
-
Regioselectivity Issues: Can lead to mixtures of isomers depending on the substitution pattern of the pyrimidine ring.
-
Catalyst Deactivation: The Lewis acid can be deactivated by the basic nitrogen atoms of the pyrimidine ring.[16]
Route C: Oxidation of Pyrimidinyl Alcohols
This route involves the synthesis of a 1-(pyrimidin-5-yl)ethan-1-ol precursor, which is then oxidized to the corresponding ketone.
Mechanism and Rationale: This is a two-step process. First, a pyrimidine derivative (e.g., 5-bromopyrimidine) is treated with an organometallic reagent like n-butyllithium followed by acetaldehyde to generate the secondary alcohol. The second step involves the oxidation of this alcohol. A wide variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups.
Decision Tree: Choosing an Oxidation Method
Sources
- 1. benchchem.com [benchchem.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment – Oriental Journal of Chemistry [orientjchem.org]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. pharmdguru.com [pharmdguru.com]
- 8. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 10. Chapter 8: The Claisen Condensation and Applications in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 11. The Claisen condensation in biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nonstoichiometric polycondensation based on Friedel–Crafts acylation in superacids for the syntheses of aromatic polyketones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Benchmarking 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone: A Comparative Guide for p38α MAPK Inhibition
Introduction
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, which span anticancer, anti-inflammatory, and antimicrobial applications.[1][2][3] The novel compound, 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone, hereafter designated Pyr-Ethanone-1 , incorporates this privileged heterocycle. While public data on its specific biological function is nascent, its structural motifs suggest a plausible interaction with protein kinases, a class of enzymes frequently targeted by pyrimidine-based molecules.[4][5]
This guide provides a comprehensive framework for benchmarking Pyr-Ethanone-1 against established standards. Based on structural analysis and the prevalence of pyrimidine cores in kinase inhibitors, we have selected the p38α mitogen-activated protein kinase (MAPK) as a high-value, hypothetical target. The p38 MAPK pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, making it a significant target for drug development in autoimmune diseases and inflammatory conditions.[6][7][8]
We will compare the performance of Pyr-Ethanone-1 against two well-characterized p38 MAPK inhibitors, SB203580 and BIRB 796 , using a tiered experimental approach that assesses both direct biochemical inhibition and target engagement in a cellular context.
The Target: p38 MAPK Signaling Pathway
The p38 MAPK pathway is a signaling cascade that translates extracellular stimuli into a wide array of cellular responses, including apoptosis, cell cycle regulation, and the production of pro-inflammatory cytokines like TNF-α and IL-6.[8][9][10] The pathway is typically initiated by upstream kinases (MKK3/MKK6) that dually phosphorylate and activate p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182).[7] Once active, p38 MAPK phosphorylates numerous downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK-2), amplifying the inflammatory signal.[10][11] Its central role in inflammation makes it a compelling target for therapeutic intervention.
Caption: The p38 MAPK signaling cascade.
Benchmark Standards: Profile of Known p38 MAPK Inhibitors
To establish a robust performance baseline, Pyr-Ethanone-1 is benchmarked against two industry-standard inhibitors with distinct mechanisms of action.
-
SB203580 (Adezmapimod): A first-generation, selective inhibitor that is ATP-competitive, binding to the kinase's active site.[12] It potently inhibits the p38α and p38β isoforms (IC₅₀ values of 50 nM and 500 nM, respectively) and is widely used as a reference compound for studying p38-mediated signaling.[12]
-
BIRB 796 (Doramapimod): A highly potent, second-generation inhibitor that binds to an allosteric site, inducing a conformational change that prevents kinase activity.[12] This different binding mode (Type II) results in picomolar affinity for p38α (Kd = 0.1 nM) and makes it an excellent comparative standard to assess alternative inhibition mechanisms.[12][13]
Experimental Design & Rationale
A dual-pronged approach is employed to build a comprehensive performance profile for Pyr-Ethanone-1. This strategy allows for the decoupling of direct target engagement from factors influencing cellular activity, such as membrane permeability and metabolic stability.
-
Biochemical Assay (In Vitro): A direct, purified enzyme assay is used to quantify the intrinsic inhibitory potency of the compound against p38α. This determines the concentration required to inhibit the kinase by 50% (IC₅₀) in a controlled, cell-free environment.
-
Cell-Based Assay (In Situ): A whole-cell assay measures the compound's effectiveness at inhibiting the p38 MAPK pathway within a living system. This provides a more biologically relevant measure of efficacy (EC₅₀), which accounts for the compound's ability to cross the cell membrane and engage its target in the complex intracellular milieu.
Methodology & Protocols
Protocol 1: In Vitro p38α Kinase Inhibition (LanthaScreen™ TR-FRET Assay)
This assay quantifies inhibitor binding to the kinase's ATP site by measuring the disruption of Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled antibody (donor) and an Alexa Fluor 647-labeled tracer (acceptor).[14][15]
Caption: Workflow for the LanthaScreen™ TR-FRET kinase binding assay.
Step-by-Step Protocol:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series for each test compound (Pyr-Ethanone-1, SB203580, BIRB 796) starting from a 1 mM stock in 100% DMSO.
-
Intermediate Dilution: Dilute each compound concentration from the master plate into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to a 4X final assay concentration.[14]
-
Kinase/Antibody Mixture: Prepare a 2X working solution containing 10 nM p38α kinase and 4 nM Eu-anti-GST antibody in Kinase Buffer A.[16]
-
Tracer Solution: Prepare a 4X working solution of Kinase Tracer 236 at a concentration close to its Kd for p38α (e.g., 20 nM) in Kinase Buffer A.[14]
-
Assay Assembly: In a low-volume 384-well plate, add reagents in the following order:
-
4 µL of 4X compound dilution (or DMSO for controls).
-
8 µL of 2X Kinase/Antibody mixture.
-
4 µL of 4X Tracer solution.
-
-
Incubation: Centrifuge the plate briefly, cover it to prevent evaporation, and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. Excite at ~340 nm and record emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).[15]
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cell-Based p38 MAPK Activity Assay (Western Blot)
This protocol measures the inhibition of p38 MAPK activity in cells by quantifying the phosphorylation of its direct downstream substrate, ATF-2, following stimulation.
Caption: Workflow for cell-based analysis of p38 MAPK inhibition via Western Blot.
Step-by-Step Protocol:
-
Cell Culture: Seed A549 cells in 6-well plates and culture until they reach ~80% confluency.
-
Serum Starvation: Replace growth media with serum-free media for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Treat cells with a range of concentrations of Pyr-Ethanone-1, SB203580, or BIRB 796 (e.g., 0.1 nM to 10 µM) for 1 hour. Include a DMSO-only vehicle control.[17]
-
Pathway Stimulation: Add a p38 MAPK activator, such as anisomycin (10 µM), to each well (except for the unstimulated negative control) and incubate for 30 minutes at 37°C.[17]
-
Cell Lysis: Immediately place plates on ice, aspirate the media, and wash twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape cells and collect the lysate.
-
Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane for SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ATF2 (Thr71), total p38 MAPK, and a loading control (e.g., GAPDH).[11]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the densitometry of the phospho-ATF2 bands. Normalize this signal to the loading control. Plot the normalized values against inhibitor concentration to calculate the half-maximal effective concentration (EC₅₀).
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical performance data for Pyr-Ethanone-1 against the benchmark standards. This data is illustrative for the purpose of this guide.
Table 1: Biochemical Inhibition of p38α Kinase
| Compound | Assay Type | Target | IC₅₀ (nM) | Inhibition Type |
|---|---|---|---|---|
| Pyr-Ethanone-1 | LanthaScreen™ TR-FRET | p38α | 85 | ATP-Competitive (Assumed) |
| SB203580 | LanthaScreen™ TR-FRET | p38α | 48 | ATP-Competitive (Type I) |
| BIRB 796 | LanthaScreen™ TR-FRET | p38α | 1.2 | Allosteric (Type II) |
Table 2: Cellular Inhibition of p38 MAPK Pathway
| Compound | Cell Line | Stimulant | Endpoint | EC₅₀ (nM) |
|---|---|---|---|---|
| Pyr-Ethanone-1 | A549 | Anisomycin | p-ATF2 (Thr71) | 250 |
| SB203580 | A549 | Anisomycin | p-ATF2 (Thr71) | 150 |
| BIRB 796 | A549 | Anisomycin | p-ATF2 (Thr71) | 25 |
Discussion & Interpretation
Based on the hypothetical data, Pyr-Ethanone-1 emerges as a promising inhibitor of p38α MAPK, albeit with a distinct performance profile compared to the established standards.
-
Biochemical Potency: With a biochemical IC₅₀ of 85 nM, Pyr-Ethanone-1 demonstrates potent, sub-micromolar inhibition of the purified p38α enzyme. Its potency is comparable to the Type I inhibitor SB203580 (48 nM) but is significantly less potent than the allosteric inhibitor BIRB 796 (1.2 nM), which is expected given their different mechanisms of action. This result validates that the compound directly engages the kinase target.
-
Cellular Efficacy: In the cell-based assay, Pyr-Ethanone-1 shows an EC₅₀ of 250 nM. This value confirms that the compound is cell-permeable and can inhibit the p38 MAPK pathway in a complex biological environment. The ~3-fold shift between its biochemical IC₅₀ (85 nM) and cellular EC₅₀ (250 nM) is a common phenomenon and may be attributed to factors such as cell membrane transport, intracellular protein binding, or potential metabolism. This shift is comparable to that observed for SB203580 (IC₅₀ 48 nM vs. EC₅₀ 150 nM).
-
Comparative Profile: Pyr-Ethanone-1 positions itself as a moderately potent p38 MAPK inhibitor. While not as potent as the clinical candidate BIRB 796, its efficacy is within the same order of magnitude as the widely used research tool SB203580. This makes it a viable candidate for further optimization and characterization. Future studies should focus on kinase selectivity profiling to determine its specificity against other MAPKs (e.g., JNK, ERK) and a broader panel of kinases to assess its potential for off-target effects.
Conclusion
This guide outlines a structured, scientifically rigorous approach to benchmarking the novel compound this compound (Pyr-Ethanone-1). By positioning it as a hypothetical p38α MAPK inhibitor, we have established a clear rationale for its evaluation. The detailed protocols for both biochemical and cell-based assays provide a robust framework for generating comparative data against well-established standards like SB203580 and BIRB 796.
The hypothetical results indicate that Pyr-Ethanone-1 is a potent, cell-permeable inhibitor of the p38 MAPK pathway, with an efficacy profile that warrants further investigation. This foundational analysis serves as a critical first step for researchers and drug development professionals in characterizing the therapeutic potential of this and other novel pyrimidine-based compounds.
References
- Assay Genie. p38 MAPK Signaling Review. [URL: https://www.assaygenie.com/p38-mapk-signaling-review]
- Wikipedia. (2023). p38 mitogen-activated protein kinases. [URL: https://en.wikipedia.
- Creative Diagnostics. (2023). P38 Signaling Pathway. [URL: https://www.creative-diagnostics.
- Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling cascades. Biochemical Journal. [URL: https://pubmed.ncbi.nlm.nih.gov/17645570/]
- QIAGEN. p38 MAPK Signaling. [URL: https://www.qiagen.
- Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4 - User Guide. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LPG/manuals/lanthascreen-eu-kinase-binding-assay-map2k4-userguide.pdf]
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assays. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinase-biology/kinase-assays/lanthascreen-kinase-assays/lanthascreen-eu-kinase-binding-assays.html]
- BOC Sciences. p38 Inhibitors and p38 Signaling Pathway. [URL: https://www.bocsci.
- MedchemExpress. p38 MAPK Inhibitors. [URL: https://www.medchemexpress.com/targets/p38-mapk.html]
- R&D Systems. p38 Inhibitors Products. [URL: https://www.rndsystems.com/products/p38-inhibitors]
- Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay Principle. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinase-biology/kinase-assays/lanthascreen-kinase-assays/lanthascreen-eu-kinase-binding-assays/lanthascreen-eu-kinase-binding-assay-principle.html]
- Kumar, P., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10500140/]
- Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/kinase-biology/kinase-assays/lanthascreen-kinase-assays.html]
- Thermo Fisher Scientific. LanthaScreen Europium (Eu) Assay Setup Guide. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LPG/Application-Notes/lanthascreen-eu-berthold-tristar2-s-app-note.pdf]
- Lee, J., et al. (2012). Synthesis and antihypertensive activity of pyrimidin-4(3H)-one derivatives as losartan analogue for new angiotensin II receptor type 1 (AT1) antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22197305/]
- Sigma-Aldrich. p38 MAPK Activity Assay Kit (CS0250) - Bulletin. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/302/281/cs0250bul.pdf]
- Cell Signaling Technology. p38 MAP Kinase Assay Kit (Nonradioactive). [URL: https://www.cellsignal.com/products/assay-kits/p38-map-kinase-assay-kit-nonradioactive/9820]
- Sigma-Aldrich. p38 MAP Kinase Assay. [URL: https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/bioassays-and-immunoassays/hcs231]
- ELK Biotechnology. Rat MAPK (P38 Mitogen Activated Protein Kinase) ELISA Kit. [URL: https://www.elkbiotech.com/rat-mapk-p38-mitogen-activated-protein-kinase-elisa-kit-elisa-kit.html]
- Kumar, A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41540136/]
- Fluorochem. 1-(4-tert-Butylphenyl)-2-pyrimidin-4-yl ethanone. [URL: https://www.fluorochem.co.uk/product/f023542]
- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10928731/]
- Gite, S. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [URL: https://typeset.
- Ghorab, M. M., et al. (2010). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20480682/]
- Li, B., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10873105/]
- Rani, K. S., et al. (2016). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
- Al-Ostath, A., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889212/]
- Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9065662/]
- Verbitskiy, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28512023/]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 16. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - ID [thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Evaluating the Reproducibility and Comparative Efficacy of Novel Pyrimidine Derivatives: A Case Study of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
In the landscape of modern drug discovery, pyrimidine-based scaffolds are of significant interest due to their versatile therapeutic applications.[1][2][3][4] These heterocyclic compounds are integral to numerous FDA-approved drugs and are actively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][5] This guide focuses on establishing a framework for the reproducible experimental evaluation of a novel pyrimidine derivative, 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone, against established compounds in the context of anticancer research.
While specific biological activity for this compound (herein referred to as Compound X) is not extensively documented in peer-reviewed literature, its structural motifs—a pyrimidine core and a substituted phenyl ring—are common in compounds with demonstrated antiproliferative effects.[6][7][8] Therefore, this guide proposes a robust, reproducible in vitro methodology to ascertain its potential efficacy and benchmark it against known anticancer agents with similar structural features.
The core challenge in preclinical research is ensuring that experimental findings are both reliable and reproducible.[9][10][11] Minor variations in protocol, reagents, or even instrumentation can lead to significant discrepancies in results.[9] This guide is designed to mitigate such issues by providing a detailed, step-by-step protocol that emphasizes consistency and validation at every stage.
Comparative Compound Selection: Rationale and Overview
To provide a meaningful comparison, we have selected two well-characterized compounds known for their antiproliferative activities.
-
Doxorubicin: A widely used chemotherapeutic agent, serving as a positive control to validate the assay's sensitivity.
-
Volasertib: A potent, clinically investigated inhibitor of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), representing a targeted therapy with a pyrimidine-like core (a pteridine).[8]
The objective is to determine if Compound X exhibits cytotoxic effects on a cancer cell line and to quantify its potency relative to these standards.
Experimental Workflow: In Vitro Antiproliferative Assay
The following workflow outlines the key stages of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Caption: A flowchart of the MTT assay workflow for evaluating compound cytotoxicity.
Detailed Experimental Protocol for Reproducibility
Ensuring the reproducibility of biological assays is paramount for the validation of scientific findings.[11][12][13] The following protocol includes critical details to enhance consistency across experiments.
1. Cell Culture and Maintenance:
- Cell Line: Human breast adenocarcinoma cell line, MCF-7. It is crucial to authenticate the cell line using Short Tandem Repeat (STR) profiling before initiating experiments.[13]
- Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Passaging: Subculture cells at 80-90% confluency. Use cells from a consistent passage number range (e.g., 5-15) for all experiments to minimize phenotypic drift.
2. Compound Preparation:
- Prepare 10 mM stock solutions of Compound X, Doxorubicin, and Volasertib in sterile, anhydrous DMSO.
- Aliquot stock solutions into single-use vials and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
- On the day of the experiment, prepare serial dilutions in the culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
3. MTT Assay Procedure:
- Cell Seeding: Harvest MCF-7 cells using Trypsin-EDTA. Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
- Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compounds (e.g., from 0.01 µM to 100 µM). Include wells with vehicle (0.5% DMSO in medium) as a negative control and wells with medium only as a blank.
- Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
- MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the average absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control wells using the formula: (Absorbance of treated well / Average absorbance of vehicle control wells) * 100.
- Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50).
Comparative Performance Data (Hypothetical)
The table below presents a hypothetical but plausible outcome of the described experiment, designed for comparative analysis.
| Compound | IC50 (µM) on MCF-7 Cells | Putative Mechanism of Action | Notes |
| Compound X | 15.2 | Unknown, potential kinase inhibition | Exhibits moderate antiproliferative activity. |
| Doxorubicin | 0.8 | DNA intercalation, Topoisomerase II inhibition | High potency, validates assay sensitivity. |
| Volasertib | 0.15 | PLK1/BRD4 Inhibition[8] | High potency, represents targeted therapy benchmark. |
Interpretation and Path Forward
Based on our hypothetical data, Compound X demonstrates moderate antiproliferative activity against the MCF-7 breast cancer cell line. Its potency is significantly lower than that of the standard chemotherapeutic agent Doxorubicin and the targeted inhibitor Volasertib.
This initial screening provides a crucial, reproducible data point. The causality behind this result lies in the inherent chemical structure of Compound X and its interaction with cellular targets. While less potent than the comparators, the observed activity warrants further investigation. The next logical steps in a drug discovery pipeline would include:
-
Reproducibility Confirmation: Repeating the experiment at least three independent times is essential to ensure the statistical significance of the IC50 value.[10]
-
Selectivity Profiling: To assess for potential therapeutic index, Compound X should be tested against a non-cancerous cell line (e.g., normal human fibroblasts) to determine its cytotoxicity towards healthy cells.
-
Mechanism of Action Studies: Investigating how Compound X induces cell death is critical. This could involve cell cycle analysis to see if the compound causes arrest at a specific phase[8] or biochemical assays against a panel of kinases, given that many pyrimidine derivatives are kinase inhibitors.[5][14]
By adhering to a meticulously detailed and validated protocol, researchers can confidently assess the biological activity of novel chemical entities like this compound. This rigorous approach ensures that the data generated is reliable, reproducible, and serves as a solid foundation for further preclinical development.
References
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2023). National Center for Biotechnology Information. [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]
-
Repeatability and Reproducibility in Analytical Chemistry. (2024). YouTube. [Link]
-
Reproducibility in Chemical Research. (2025). ResearchGate. [Link]
-
Progress in the use of biological assays during the development of biotechnology products. (2001). PubMed. [Link]
-
Ensuring Reproducibility in Biological Research. (2025). Lab Manager. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PubMed. [Link]
-
Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. (2020). PubMed. [Link]
-
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed. [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (n.d.). MDPI. [Link]
-
Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. Progress in the use of biological assays during the development of biotechnology products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ensuring Reproducibility in Biological Research | Lab Manager [labmanager.com]
- 14. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone (CAS No. 849021-29-0), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and a deep understanding of chemical waste management principles.
Hazard Identification and Risk Assessment: Know Your Compound
Before any disposal procedure can commence, a thorough understanding of the hazards associated with this compound is paramount. According to available safety data, this compound presents the following risks[1]:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with the skin can cause irritation.
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation.
-
May cause respiratory irritation (H335): Inhalation of dust or fumes may irritate the respiratory tract.
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Classification | Key Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor immediately[1][5]. |
| H315: Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves and clothing. Wash skin thoroughly after handling[1]. |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes[1][6]. |
| H335: May cause respiratory irritation | STOT SE (Category 3) | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area[1]. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste[1]. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Segregation and Waste Classification
Proper segregation is critical to prevent dangerous chemical reactions within waste containers[7]. This compound waste should be classified as non-halogenated organic solid waste .
Experimental Protocol: Segregation of Chemical Waste
-
Identify Waste Streams: In your laboratory's designated satellite accumulation area (SAA), identify the appropriate waste container for "non-halogenated organic solids"[8].
-
Check for Incompatibilities: Ensure that the waste container does not contain incompatible materials. This compound should not be mixed with strong oxidizing agents, acids, acid anhydrides, or acid chlorides[2].
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Harmful," "Irritant")[8].
Disposal of Solid Waste
This section covers the disposal of the pure compound, reaction residues, or mixtures containing this compound.
-
Container Selection: Use a designated, leak-proof, and sealable container that is compatible with the chemical. Ideally, use the original container if it is in good condition[8].
-
Transfer of Waste: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Minimize the generation of dust.
-
Secure Closure: Securely cap the container. Do not overfill; leave at least one inch of headspace to allow for expansion[8].
-
Labeling: Ensure the container is accurately labeled with its contents.
-
Storage: Store the sealed container in your laboratory's designated SAA, away from incompatible materials[8].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[9][10].
Disposal of Contaminated Materials
Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must also be disposed of as hazardous waste.
-
Collection: Place all contaminated disposable materials into a designated, clearly labeled, and sealed plastic bag or container.
-
Segregation: This container should be kept with the non-halogenated organic solid waste.
-
Disposal: The sealed container of contaminated materials should be disposed of through your institution's hazardous waste program.
Decontamination of Glassware and Equipment
Reusable glassware and equipment must be properly decontaminated.
-
Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinsate is considered hazardous waste.
-
Collection of Rinsate: Collect the initial solvent rinse in a designated container for non-halogenated organic liquid waste. This container must be properly labeled as hazardous waste.
-
Subsequent Cleaning: After the initial rinse, the glassware can be washed with soap and water.
-
Disposal of Rinsate: The collected solvent rinsate must be disposed of through your institution's hazardous waste program.
Management of Empty Containers
Empty containers of this compound must be handled correctly to ensure no residual chemical enters the regular waste stream.
-
Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent[11][12]. The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.
-
Defacing Labels: Completely remove or deface the original label on the container to prevent any misidentification[11][12].
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's policies[12].
Decision-Making Flowchart for Disposal
To aid in the decision-making process, the following flowchart illustrates the proper disposal path for this compound and associated materials.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
An In-Depth Guide to Personal Protective Equipment for Handling 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a comprehensive framework for handling this compound. The causality behind each recommendation is explained to build a deep, intuitive understanding of the safety protocols. Given that the toxicological properties of this compound are not fully investigated, we will proceed with a heightened level of caution, treating it as potentially hazardous upon ingestion, skin contact, and inhalation.
Section 1: Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the available data provides a foundational but incomplete hazard profile.
Known Hazard Profile
The compound is classified under GHS07 as harmful and an irritant[1]. The primary known hazard is that it is harmful if swallowed (H302)[1]. However, the general safety data for aromatic ketones and pyrimidine derivatives suggests a broader potential for skin and eye irritation[2][3]. The lack of comprehensive toxicological data necessitates treating the compound with caution, assuming it may be irritating to the skin, eyes, and respiratory tract upon dust inhalation[2][4].
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowed[1] |
| Potential Skin Irritant | GHS07 (Harmful/Irritant) | Warning | Precautionary: May cause skin irritation[2] |
| Potential Eye Irritant | GHS07 (Harmful/Irritant) | Warning | Precautionary: May cause eye irritation[2] |
The Risk Management Workflow
A systematic approach to safety is not a static checklist but a dynamic cycle of assessment and implementation. The following workflow should be mentally rehearsed before any operation involving this compound.
Caption: A typical experimental workflow for handling the compound.
Step-by-Step Guidance:
-
Preparation: Before entering the designated handling area, don your core PPE: lab coat, chemical splash goggles, and inner nitrile gloves.
-
Entering the Hood: In the chemical fume hood, don your outer neoprene or butyl rubber gloves. Prepare your workspace with absorbent bench paper.
-
Weighing:
-
Use an anti-static weigh boat or a tared vial to prevent powder from jumping.
-
Dispense the solid slowly and carefully to minimize dust formation.[2]
-
Once weighing is complete, immediately and securely close the primary container.
-
-
Solubilization & Transfer:
-
Add solvent to the solid slowly, pointing the container away from your face.
-
When transferring solutions, work over a secondary containment tray to catch any potential drips or spills.
-
-
Post-Handling:
-
Remove your outer gloves first, peeling them off without touching the exterior. Dispose of them in the designated solid waste container.
-
With your inner gloves still on, decontaminate your work surface.
-
Remove inner gloves and wash your hands thoroughly with soap and water.
-
Section 4: Spill and Emergency Protocols
Immediate and correct response to an accident is critical.
1. Spill Management
-
Small Spill (Inside Fume Hood):
-
Alert colleagues in the immediate area.
-
Using a commercial spill kit or inert absorbent material (e.g., vermiculite), cover the spill.
-
Carefully sweep the absorbed material into a designated hazardous waste container.[2]
-
Wipe the area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (Outside Fume Hood):
-
EVACUATE the immediate area. Alert all personnel to leave.
-
If safe to do so, close the doors to the lab to contain any dust or vapors.
-
Call your institution's emergency response team (e.g., EH&S) immediately. Do not attempt to clean it up yourself unless you are trained and equipped to do so.[5]
-
2. First Aid Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | DO NOT INDUCE VOMITING. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.[2] |
Section 5: Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement to protect yourself, your colleagues, and the environment.
Decontamination
-
Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. Then, wash the glassware with soap and water.
-
Surfaces: Wipe down all surfaces inside the fume hood and any potentially contaminated areas with a solvent-soaked towel, followed by a soap and water solution. Dispose of the towels as hazardous solid waste.
Waste Disposal Protocol This compound must be treated as hazardous chemical waste.[6]
-
Waste Segregation: Maintain separate, clearly labeled waste streams. Do not mix this waste with other types.[6]
-
Solid Waste: Contaminated gloves, weigh boats, absorbent paper, and excess solid compound.
-
Liquid Waste (Non-halogenated): Solutions of the compound in non-halogenated solvents (e.g., ethanol, ethyl acetate).
-
Liquid Waste (Halogenated): Solutions of the compound in halogenated solvents (e.g., dichloromethane).
-
-
Container Management:
-
Use only compatible, leak-proof containers with secure screw-top caps.[6]
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any solvents present.[6]
-
Keep containers closed except when adding waste. Store them in a designated satellite accumulation area.
-
-
Final Disposal: Follow your institution's specific procedures for having full waste containers collected by the Environmental Health & Safety department.
By integrating these principles of hazard assessment, diligent PPE use, and meticulous operational and disposal planning, you can handle this compound with the confidence that comes from being thoroughly prepared.
References
- This compound - Safety Data Sheet.ChemicalBook.
- Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.Benchchem.
- Pyrimidine - Safety Data Sheet.ChemicalBook.
- 1-(4-tert-Butylphenyl)-2-pyrimidin-4-yl ethanone.Fluorochem.
- Personal Protective Equipment (PPE).Purdue University.
- Personal Protective Equipment: Hands.San Jose State University.
- SAFETY DATA SHEET.Sigma-Aldrich.
- Chemical Safety: Personal Protective Equipment.University of California, Santa Cruz.
- SAFETY DATA SHEET.MilliporeSigma.
- SAFETY DATA SHEET.Fisher Scientific.
- SAFETY DATA SHEET.Fisher Scientific.
- Standard Operating Procedure for Pyridine.Washington State University.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
